4-Chloroethcathinone
Descripción
Structure
3D Structure
Propiedades
Número CAS |
14919-85-8 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |
Clave InChI |
RNBCGEIZCHBTGL-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Foundational & Exploratory
Spectroscopic Analysis of 4-Chloroethcathinone (4-CEC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As a compound of interest in forensic science, toxicology, and drug development, a thorough understanding of its chemical structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the unambiguous identification and characterization of 4-CEC. This technical guide provides an in-depth overview of the spectroscopic analysis of 4-CEC, including detailed experimental protocols, data interpretation, and a summary of key spectral features.
Molecular Structure
This compound, with the IUPAC name 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one, is a chiral molecule typically encountered as a racemic mixture. The hydrochloride salt is a common form in which this compound is found.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Not explicitly detailed in search results | Aromatic protons | ||
| Not explicitly detailed in search results | Methine proton (CH) | ||
| Not explicitly detailed in search results | Methylene protons (CH₂) | ||
| Not explicitly detailed in search results | Methyl protons (CH₃) of ethyl group | ||
| Not explicitly detailed in search results | Methyl protons (CH₃) of propionyl group |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| Not explicitly detailed in search results | Carbonyl carbon (C=O) |
| Not explicitly detailed in search results | Aromatic carbons |
| Not explicitly detailed in search results | Methine carbon (CH) |
| Not explicitly detailed in search results | Methylene carbon (CH₂) |
| Not explicitly detailed in search results | Methyl carbons (CH₃) |
Note: Detailed, publicly available peak lists for ¹H and ¹³C NMR of 4-CEC are limited. The assignments are based on the known structure and general chemical shift ranges for similar compounds.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - KBr Pellet [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3530, 3430 | O-H stretching (likely from absorbed water) | |
| 2983 | Aliphatic C-H stretching | |
| 2795, 2694, 2447 | Amine salt (NH₂⁺) stretching | |
| 1687 | Strong | Carbonyl (C=O) stretching |
| 1590 (shoulder) | Aromatic C=C ring stretching | |
| 1554 | N-H bending | |
| 1462 | C-H bending | |
| 1392 | C-H bending | |
| 1292, 1234 | C-N stretching | |
| 1164 | ||
| 1094, 1051 | C-O stretching (not expected in pure 4-CEC) | |
| 974, 919 | ||
| 839 | Strong | Aromatic C-H out-of-plane bending (para-disubstituted ring)[1] |
| 794, 748, 684 | ||
| 479 |
Mass Spectrometry (MS)
Electron Ionization (EI) - Derivatized with Trifluoroacetic Anhydride (TFA)
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data for underivatized 4-CEC not explicitly found | ||
| 212/214 | [M+H]⁺ (for ³⁵Cl and ³⁷Cl isotopes) in ESI-MS[1] |
Note: For underivatized 4-CEC, the molecular ion peak would be expected at m/z 211/213. Key fragments would likely arise from cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon, as well as cleavage of the ethylamino group.
Experimental Protocols
Sample Preparation
For most spectroscopic analyses, 4-CEC hydrochloride is dissolved in an appropriate solvent.
-
NMR: Approximately 5 mg of the analyte is dissolved in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).
-
GC-MS: A dilute solution of the analyte (approximately 1-4 mg/mL) is prepared in a volatile organic solvent such as chloroform or methanol.
-
IR (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, for the KBr pellet method, the sample is ground with potassium bromide and pressed into a thin disk.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz NMR spectrometer or higher is typically used.
-
Parameters:
-
Spectral Width: A range that encompasses all expected proton or carbon signals (e.g., -3 to 13 ppm for ¹H NMR).
-
Pulse Angle: A 90° pulse is commonly used.
-
Delay Between Pulses: A sufficient delay (e.g., 45 seconds) is employed to ensure full relaxation of the nuclei.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.
-
Parameters:
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.
-
Injector Temperature: Typically set around 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern for library matching.
-
Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and key fragments.
-
Ion Source Temperature: Usually maintained around 230°C.
-
Logical Relationships and Workflows
The following diagram illustrates the general workflow for the spectroscopic analysis of a suspected 4-CEC sample.
Caption: Workflow for the spectroscopic identification of this compound.
Conclusion
The spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS provides the molecular weight and fragmentation pattern. The data and protocols presented in this guide serve as a valuable resource for researchers, forensic scientists, and professionals in the pharmaceutical industry involved in the analysis of synthetic cathinones. A comprehensive approach utilizing all three techniques is recommended for the definitive characterization of 4-CEC and related compounds.
References
Pharmacological Profile of 4-Chloroethcathinone (4-CEC): A Technical Guide
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, which has emerged as a new psychoactive substance (NPS) on the illicit drug market.[1][2] Structurally, it is a para-halogenated derivative of ethcathinone and is closely related to other synthetic cathinones like 4-chloromethcathinone (4-CMC) and mephedrone (4-methylmethcathinone).[1][3][4] Like other substances in this class, 4-CEC was designed to mimic the effects of established psychostimulants while circumventing existing drug control laws.[5] This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacological profile of 4-CEC, intended for researchers, scientists, and drug development professionals.
Pharmacodynamics: Interaction with Monoamine Transporters
The primary mechanism of action for 4-CEC, like other synthetic cathinones, involves its interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By interfering with this process, 4-CEC alters monoaminergic neurotransmission.
Studies have shown that 4-CEC acts as a low-potency uptake inhibitor at DAT and NET.[1][7] In contrast, it functions as a substrate at SERT, meaning it is transported into the presynaptic neuron and can induce the reverse transport (efflux) of serotonin.[1][7][8] This profile suggests a more pronounced effect on the serotonergic system compared to its influence on dopamine and norepinephrine pathways, distinguishing it from cathinones that are more potent dopamine reuptake inhibitors.[8]
Quantitative Data on Monoamine Transporter Activity
The following table summarizes the in vitro activity of 4-CEC at rat monoamine transporters, comparing it with the well-characterized synthetic cathinone, mephedrone.
| Compound | Transporter | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |
| 4-CEC | rDAT | >10,000 | >10,000 |
| rNET | 4,874 ± 1,211 | >10,000 | |
| rSERT | 1,466 ± 127 | 1,514 ± 204 | |
| Mephedrone | rDAT | 443 ± 46 | 51.5 ± 5.0 |
| rNET | 207 ± 25 | 42.1 ± 7.9 | |
| rSERT | 733 ± 134 | 121 ± 11 |
Data sourced from Chojnacki et al., 2023.[1]
Pharmacokinetics and Metabolism
Limited data are available on the pharmacokinetics of 4-CEC in humans. User reports suggest common routes of administration include oral ingestion and insufflation.[9]
Metabolism
In vitro studies using pooled human liver S9 fractions and microsomes have been conducted to elucidate the metabolic pathways of 4-CEC.[10][11] The primary metabolic transformations involve:
-
Reduction of the beta-keto group: The ketone moiety is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.
-
N-deethylation: The ethyl group attached to the nitrogen atom is removed.
-
Hydroxylation: Hydroxyl groups are added to the ethyl group or the aromatic ring.
-
Oxidative deamination: The amino group is removed, leading to the formation of a ketone.
-
Glucuronidation: Phase I metabolites containing a hydroxyl group can undergo conjugation with glucuronic acid.[10]
The identification of these metabolites is crucial for developing analytical methods to detect 4-CEC use in forensic and clinical toxicology.[11] Studies on its metabolic stability in human liver microsomes suggest it has a half-life of approximately 105 minutes, indicating it is likely an intermediate clearance compound.[12]
In Vivo Animal Studies
Animal models provide valuable insights into the physiological and behavioral effects of 4-CEC.
Locomotor Activity
In mice, 4-CEC has been shown to dose-dependently increase locomotor activity.[5][8] However, it is less efficacious in producing maximal stimulant effects compared to cocaine and methamphetamine, achieving about 74% of the peak effect of methamphetamine.[5] The duration of action for peak locomotor effects is approximately 2 to 3 hours.[5][8]
Cardiovascular Effects
In rats, 4-CEC produces modest increases in blood pressure and heart rate.[1][7] It is notably less potent in its cardiovascular effects compared to 4-CMC and mephedrone, a finding consistent with its weaker activity at the norepinephrine transporter (NET).[1][7]
Discriminative Stimulus Effects
Drug discrimination studies in rats are used to assess the subjective effects of a substance. 4-CEC fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine, indicating that it produces similar subjective effects.[5][8] Notably, full substitution for these stimulants occurred at doses that also suppressed response rates, suggesting a complex behavioral profile.[5][8] Uniquely among several tested cathinones, 4-CEC also fully substituted for MDMA, suggesting it has MDMA-like subjective effects, likely related to its activity at SERT.[8]
Quantitative Data from In Vivo Studies
| Study Type | Species | Effect | Potency/Efficacy |
| Locomotor Activity | Mice | Increased locomotion | Less efficacious than methamphetamine (~74%) |
| Cardiovascular | Rats | Increased blood pressure & heart rate | Less potent than 4-CMC and mephedrone |
| Drug Discrimination | Rats | Full substitution for Methamphetamine | ED₅₀ = 3.2 mg/kg |
| Drug Discrimination | Rats | Full substitution for MDMA | ED₅₀ = 0.9 mg/kg |
Data compiled from Gatch et al., 2021 and Chojnacki et al., 2023.[1][8]
Toxicity and Potential for Abuse
Abuse Liability
The ability of 4-CEC to increase locomotor activity and substitute for the discriminative stimulus effects of known drugs of abuse like methamphetamine, cocaine, and MDMA provides strong evidence for its potential for abuse.[5][8] Its action on the dopamine and serotonin systems is consistent with a rewarding and reinforcing profile.
Adverse Effects and Toxicity
While specific clinical data on 4-CEC toxicity is scarce, it is expected to produce adverse effects similar to other synthetic cathinones, including cardiovascular stimulation (hypertension, tachycardia) and central nervous system effects.[1][7] Forensic investigations have identified 4-CEC in samples related to intoxications and overdoses, often in combination with other substances.[2][13][14]
Recent animal studies have raised concerns about its neurotoxicity. A single "binge" exposure to 4-CEC in mice was shown to trigger immediate and long-lasting cognitive dysfunction, including impairments in learning and memory.[14] Young mice appeared to be more susceptible to these effects than adult mice, highlighting potential risks for adolescent users.[14]
Experimental Protocols
The characterization of 4-CEC's pharmacological profile relies on established in vitro and in vivo methodologies.
In Vitro Monoamine Transporter Assays
-
Objective: To determine the affinity (IC₅₀ for uptake inhibition) and efficacy (EC₅₀ for release) of 4-CEC at DAT, NET, and SERT.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rats (e.g., caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT).[7]
-
Uptake Inhibition Assay: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of 4-CEC. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of 4-CEC that inhibits uptake by 50% (IC₅₀) is calculated.
-
Release Assay: Synaptosomes are preloaded with a radiolabeled monoamine. They are then exposed to varying concentrations of 4-CEC, and the amount of radioactivity released from the synaptosomes is measured to determine the EC₅₀ value.[1]
-
In Vitro Metabolism Studies
-
Objective: To identify the major metabolites of 4-CEC.
-
Methodology:
-
Incubation: 4-CEC is incubated with human liver microsomes (HLM) or S9 fractions, which contain a mixture of metabolic enzymes. Co-factors necessary for Phase I (e.g., NADPH) and Phase II (e.g., UDPGA) reactions are included.[10][11]
-
Sample Preparation: The reaction is stopped, and the mixture is centrifuged. The supernatant, containing the parent drug and its metabolites, is collected.[11]
-
Analysis: The sample is analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This technique separates the different compounds and provides accurate mass measurements, allowing for the identification and structural elucidation of the metabolites.[10][11]
-
Conclusion
This compound is a synthetic cathinone with a distinct pharmacological profile characterized by low-potency inhibition of DAT and NET and potent substrate activity at SERT. This profile translates to MDMA-like subjective effects and a significant potential for abuse. In vivo studies confirm its stimulant properties but show it to be less potent in producing cardiovascular effects than its close analog, 4-CMC. Emerging evidence of its potential to cause long-term cognitive deficits, particularly in younger individuals, underscores the significant public health risk it poses. Further research is imperative to fully understand its pharmacokinetics, long-term toxicity, and the specific mechanisms underlying its neurotoxic effects to better inform public health policies and clinical interventions.[15]
References
- 1. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. energycontrol-international.org [energycontrol-international.org]
- 7. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecddrepository.org [ecddrepository.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxicological Analysis of Intoxications with Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. View of this compound (4-CEC) in a single binge exposure triggers immediate and long sustained cognitive dysfunction in mice [publicacoes.cespu.pt]
- 15. Patterns of use and toxicity of new para-halogenated substituted cathinones: 4-CMC (clephedrone), 4-CEC (4-chloroethcatinone) and 4-BMC (brephedrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Mechanism of 4-CEC: A Technical Guide to its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Understanding its mechanism of action at the molecular level is crucial for predicting its pharmacological and toxicological effects, as well as for the development of potential therapeutic interventions. This technical guide provides an in-depth analysis of the interaction of 4-CEC with the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters and are the primary targets for many therapeutic and illicit drugs. This document summarizes the available quantitative data, details the experimental protocols used to elucidate 4-CEC's mechanism of action, and provides visualizations of key pathways and workflows.
Quantitative Analysis of 4-CEC Activity at Monoamine Transporters
The pharmacological profile of 4-CEC at monoamine transporters is characterized by a unique "hybrid" activity. It acts as a low-potency uptake inhibitor at DAT and NET, while functioning as a substrate (releaser) at SERT. This profile distinguishes it from classic psychostimulants like cocaine (a non-selective uptake inhibitor) and amphetamine (a non-selective releaser). The following table summarizes the quantitative data from in vitro studies using rat brain synaptosomes.
| Transporter | Assay Type | Parameter | Value (nM) | Efficacy (Emax %) | Reference |
| DAT | Uptake Inhibition | IC50 | 2,800 ± 300 | N/A | [1] |
| Release | EC50 | >10,000 | 11 ± 2 | [1] | |
| SERT | Uptake Inhibition | IC50 | 430 ± 50 | N/A | [1] |
| Release | EC50 | 250 ± 30 | 85 ± 3 | [1] | |
| NET | Uptake Inhibition | IC50 | 1,500 ± 200 | N/A | [1] |
| Release | EC50 | 1,200 ± 100 | 55 ± 4 | [1] |
Table 1: Quantitative data for 4-CEC activity at rat monoamine transporters. IC50 values represent the concentration of 4-CEC that inhibits 50% of radiolabeled substrate uptake. EC50 values represent the concentration of 4-CEC that elicits 50% of the maximal release of preloaded radiolabeled substrate. Emax represents the maximal releasing effect of 4-CEC as a percentage of the effect of a standard releaser (e.g., d-amphetamine or tyramine). Data are presented as mean ± SEM. N/A = Not Applicable.
Core Mechanism of Action
4-CEC's interaction with monoamine transporters is multifaceted. At the dopamine and norepinephrine transporters, it primarily acts as a reuptake inhibitor , albeit with low potency as indicated by the high IC50 values. This means it binds to the transporters and blocks the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. However, its efficacy as a releaser at these transporters is very low.
In stark contrast, at the serotonin transporter, 4-CEC acts as a full substrate or releasing agent . It is transported into the presynaptic neuron by SERT, a process that leads to the reverse transport, or efflux, of serotonin from the neuron into the synaptic cleft. This action is similar to that of classic serotonin-releasing drugs like MDMA.
This "hybrid" profile of potent serotonin release coupled with weak catecholamine uptake inhibition is a key characteristic of 4-CEC's pharmacology.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of 4-CEC on monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.
a. Synaptosome Preparation:
-
Male Sprague-Dawley rats (200-250 g) are euthanized by decapitation.
-
For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the striatum and cerebellum is used.
-
The brain tissue is homogenized in ice-cold 0.32 M sucrose buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25.6 mM NaHCO3, 11.1 mM glucose, and 0.1 mM ascorbic acid.
b. Uptake Inhibition Assay Procedure:
-
Synaptosomes are pre-incubated for 10 minutes at 37°C in the presence of varying concentrations of 4-CEC or vehicle.
-
To initiate the uptake reaction, a fixed concentration of a radiolabeled monoamine is added. For DAT assays, [³H]dopamine (e.g., 10 nM) is used. For SERT assays, [³H]serotonin (e.g., 5 nM) is used. For NET assays, [³H]norepinephrine (e.g., 10 nM) is used.
-
To ensure selectivity, uptake blockers for the other two transporters are included in the incubation mixture (e.g., GBR12909 for DAT and desipramine for NET when assessing SERT).
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the amount of radiolabeled neurotransmitter taken up by the synaptosomes, is quantified by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a standard uptake blocker (e.g., cocaine for DAT, fluoxetine for SERT, and desipramine for NET).
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Monoamine Transporter Release Assay
This assay measures the ability of a compound to induce the release of a preloaded radiolabeled neurotransmitter from synaptosomes.
a. Synaptosome Preparation and Preloading:
-
Synaptosomes are prepared as described for the uptake inhibition assay.
-
The synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) for 30 minutes at 37°C to allow for uptake and accumulation of the radiotracer.
-
After preloading, the synaptosomes are washed with buffer to remove excess extracellular radioligand.
b. Release Assay Procedure:
-
The preloaded synaptosomes are resuspended in fresh buffer and aliquoted.
-
Varying concentrations of 4-CEC or vehicle are added to the synaptosome suspensions.
-
The incubation is carried out for a defined period (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by rapid filtration, and the radioactivity remaining in the synaptosomes is quantified as described for the uptake assay.
-
The amount of radiolabeled neurotransmitter released is calculated as the difference between the radioactivity in the synaptosomes in the absence and presence of the test compound.
-
Maximal release (Emax) is determined using a high concentration of a standard releasing agent (e.g., d-amphetamine or tyramine).
-
EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to directly measure the currents associated with transporter function in a heterologous expression system, such as Xenopus laevis oocytes. It can distinguish between transporter substrates (which induce an inward current) and blockers (which inhibit a constitutive leak current, resulting in an outward current).
a. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs.
-
The oocytes are defolliculated using collagenase treatment.
-
Complementary RNA (cRNA) encoding the human DAT, SERT, or NET is injected into the oocytes.
-
The oocytes are incubated for 2-7 days to allow for transporter expression in the plasma membrane.
b. Electrophysiological Recording:
-
An oocyte expressing the transporter of interest is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.4).
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 mV).
-
4-CEC is applied to the oocyte via the perfusion system at various concentrations.
-
The resulting changes in membrane current are recorded. An inward current indicates that 4-CEC is a substrate and is being transported into the oocyte, while an outward current suggests it is acting as a blocker.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 4-CEC at the synapse.
Caption: Workflow for monoamine transporter uptake inhibition assay.
Caption: Workflow for monoamine transporter release assay.
Conclusion
The mechanism of action of 4-CEC at monoamine transporters is complex and distinct from that of many other psychostimulants. Its potent activity as a serotonin releasing agent, combined with weak dopamine and norepinephrine reuptake inhibition, suggests a pharmacological profile that may lead to unique subjective and physiological effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand the impact of this and similar novel psychoactive substances. Further research, including in vivo studies, is necessary to fully elucidate the behavioral and toxicological consequences of 4-CEC's "hybrid" mechanism of action.
References
In Vitro Pharmacological Profile of 4-Chloroethcathinone (4-CEC) at Monoamine Transporters
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Understanding its interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is crucial for elucidating its pharmacological and toxicological profile. This document provides a comprehensive in vitro characterization of 4-CEC, summarizing its activity at these key transporters, detailing the experimental protocols used for its evaluation, and visualizing the scientific workflows involved.
Data Presentation: Quantitative Analysis of 4-CEC Activity
The in vitro activity of 4-CEC at rat DAT, NET, and SERT has been characterized through uptake inhibition and substrate release assays. 4-CEC demonstrates a unique "hybrid" activity, functioning as a low-potency uptake inhibitor at DAT and NET, while acting as a substrate (releaser) at SERT.[1][2][3]
| Transporter | Assay Type | Parameter | Value (nM) |
| DAT | Uptake Inhibition | IC50 | >10,000 |
| NET | Uptake Inhibition | IC50 | 7,810 ± 1,230 |
| SERT | Substrate Release | EC50 | 868 ± 111 |
-
IC50 (Half-maximal inhibitory concentration): The concentration of 4-CEC required to inhibit 50% of the uptake of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET). A higher IC50 value indicates lower potency.
-
EC50 (Half-maximal effective concentration): The concentration of 4-CEC required to elicit 50% of the maximal release of a pre-loaded radiolabeled substrate (e.g., [³H]serotonin for SERT). A lower EC50 value indicates higher potency as a releasing agent.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the interaction of 4-CEC with monoamine transporters. These protocols are based on standard procedures in the field of neuropharmacology.[1][4][5]
Synaptosome Preparation
Synaptosomes, which are isolated nerve terminals, are a critical tool for studying monoamine transporter function in a preparation that closely resembles the in vivo environment.
Materials:
-
Rat brain tissue (caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT)[2]
-
Sucrose homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize the rat according to institutionally approved guidelines and rapidly dissect the specific brain regions on ice.
-
Homogenize the tissue in ice-cold sucrose homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).
Monoamine Transporter Uptake Inhibition Assay (for DAT and NET)
This assay measures the ability of 4-CEC to block the uptake of radiolabeled neurotransmitters into synaptosomes.
Materials:
-
Synaptosomal preparation
-
[³H]dopamine (for DAT) or [³H]norepinephrine (for NET)
-
4-CEC solutions of varying concentrations
-
Selective inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine for NET)
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well plate, pre-incubate the synaptosomes with various concentrations of 4-CEC or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding the respective [³H]monoamine substrate.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold KRH buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a selective inhibitor) from total uptake.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Monoamine Transporter Substrate Release Assay (for SERT)
This assay determines the ability of 4-CEC to induce the release of pre-loaded radiolabeled serotonin from synaptosomes.
Materials:
-
Synaptosomal preparation
-
[³H]serotonin
-
4-CEC solutions of varying concentrations
-
KRH buffer
-
96-well microplates or tubes
-
Scintillation counter and scintillation fluid
Procedure:
-
Load the synaptosomes with [³H]serotonin by incubating them with the radiolabeled substrate for 30 minutes at 37°C.
-
Wash the synaptosomes with KRH buffer to remove excess unbound radioligand.
-
Aliquot the loaded synaptosomes into a 96-well plate or tubes.
-
Initiate release by adding varying concentrations of 4-CEC or vehicle.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant, which represents the released [³H]serotonin.
-
Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.
Mandatory Visualizations
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.
Caption: Workflow for the Monoamine Transporter Substrate Release Assay.
Caption: Logical Relationship of 4-CEC's Activity at Monoamine Transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
The Neurochemical Profile of 4-Chloroethcathinone (4-CEC) in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC), a synthetic cathinone, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential for abuse. Understanding its neurochemical effects is paramount for predicting its pharmacological profile, abuse liability, and potential therapeutic applications or toxicological risks. This technical guide provides an in-depth analysis of the neurochemical effects of 4-CEC in rodent models, focusing on its interactions with monoamine transporters. The information presented herein is synthesized from key research findings, with a focus on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.
Core Neurochemical Effects: Interaction with Monoamine Transporters
Research in rodent models has elucidated that 4-CEC primarily exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A pivotal study by Chojnacki et al. (2023) characterized 4-CEC as a low-potency uptake inhibitor at DAT and NET, while demonstrating it acts as a substrate at SERT[1][2]. This "hybrid" activity, involving both uptake inhibition and substrate-like release, distinguishes 4-CEC from other synthetic cathinones and is crucial for understanding its unique behavioral and physiological effects[1].
Quantitative Analysis of Transporter Interactions
The following tables summarize the in vitro quantitative data for 4-CEC's interaction with monoamine transporters in rat brain synaptosomes, as reported by Chojnacki et al. (2023).
Table 1: Monoamine Transporter Uptake Inhibition by 4-CEC
| Transporter | IC50 (nM) [95% CI] |
| DAT | 2851 [1986 to 4093] |
| NET | 3448 [2430 to 4894] |
| SERT | 561 [386 to 816] |
| IC50 values represent the concentration of 4-CEC required to inhibit 50% of the radiolabeled substrate uptake. |
Table 2: Monoamine Transporter Release by 4-CEC
| Transporter | EC50 (nM) [95% CI] | Emax (% of Control) |
| DAT | >10,000 | 21 ± 3 |
| NET | >10,000 | 38 ± 4 |
| SERT | 354 [241 to 522] | 100 ± 8 |
| EC50 values represent the concentration of 4-CEC required to elicit 50% of the maximal release of the radiolabeled substrate. Emax represents the maximum release effect as a percentage of the effect induced by a standard releasing agent. |
These data quantitatively confirm that 4-CEC is a more potent inhibitor of serotonin uptake compared to dopamine and norepinephrine uptake. Furthermore, it is a full and potent serotonin releaser, while having minimal to no efficacy as a dopamine or norepinephrine releaser[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of 4-CEC's neurochemical effects in rodent models.
Synaptosome Preparation and Monoamine Transporter Assays
This protocol is adapted from the methodology described by Chojnacki et al. (2023) for in vitro transporter assays using rat brain tissue.
Objective: To isolate nerve terminals (synaptosomes) from specific rat brain regions to measure the effects of 4-CEC on dopamine, norepinephrine, and serotonin transporter activity.
Materials:
-
Adult male Sprague-Dawley rats
-
Sucrose buffer (0.32 M)
-
Krebs-phosphate buffer
-
Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compound: this compound (4-CEC)
-
Scintillation counter
Procedure:
-
Tissue Dissection: Euthanize rats and rapidly dissect the brain. For DAT assays, the caudate nucleus is used. For NET and SERT assays, the whole brain minus the caudate and cerebellum is utilized[1].
-
Homogenization: Homogenize the dissected brain tissue in ice-cold sucrose buffer.
-
Centrifugation: Perform a series of differential centrifugations to pellet and resuspend the synaptosomes, isolating them from other cellular components.
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with varying concentrations of 4-CEC.
-
Add a fixed concentration of the respective radiolabeled substrate.
-
After a short incubation period, terminate the uptake by rapid filtration.
-
Measure the amount of radioactivity taken up by the synaptosomes using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis.
-
-
Release Assay:
-
Pre-load synaptosomes with the respective radiolabeled substrate.
-
Wash the synaptosomes to remove excess radiolabel.
-
Expose the pre-loaded synaptosomes to varying concentrations of 4-CEC.
-
After incubation, pellet the synaptosomes by centrifugation and measure the radioactivity in the supernatant (released neurotransmitter).
-
Calculate the EC50 and Emax values by non-linear regression analysis.
-
In Vivo Behavioral Assessment: Locomotor Activity
This protocol outlines a general procedure for assessing the impact of 4-CEC on spontaneous locomotor activity in rodents.
Objective: To quantify the stimulant or depressant effects of 4-CEC on the motor activity of rodents.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Test compound: this compound (4-CEC)
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer various doses of 4-CEC (and a vehicle control) to different groups of animals via a specified route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a defined duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins to assess the onset, peak, and duration of the drug's effects. Compare the dose-response relationship for 4-CEC with the vehicle control using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Logical Relationships
The neurochemical effects of 4-CEC at the synaptic level can be visualized as a differential modulation of monoamine signaling.
Conclusion
The neurochemical profile of this compound in rodent models reveals a distinct mechanism of action characterized by potent serotonin release and weak inhibition of dopamine and norepinephrine uptake. This "hybrid" activity likely underlies its unique behavioral effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology, toxicology, and potential therapeutic applications of 4-CEC and related compounds. Future in vivo studies, such as microdialysis, will be instrumental in confirming these neurochemical effects in the intact brain and correlating them with behavioral outcomes.
References
Audience: Researchers, scientists, and drug development professionals.
Abstract: The continuous emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge to public health and forensic science. 4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has been identified in illicit drug markets. Understanding its structure-activity relationship (SAR) is crucial for predicting the pharmacological and toxicological profiles of related analogs, aiding in the development of analytical detection methods and potential therapeutic interventions. This technical guide provides an in-depth analysis of the SAR of 4-CEC and related cathinones, focusing on their interactions with monoamine transporters. It summarizes quantitative data, details key experimental protocols, and visualizes core concepts to provide a comprehensive resource for the scientific community.
Introduction to Synthetic Cathinones
Synthetic cathinones are a class of psychoactive substances structurally derived from cathinone, the primary active alkaloid in the khat plant (Catha edulis). They are β-keto analogues of amphetamines and typically act as central nervous system stimulants.[1] Their mechanism of action primarily involves modulating the function of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By inhibiting and/or promoting the release of dopamine, norepinephrine, and serotonin, these compounds increase synaptic concentrations of these neurotransmitters, leading to their characteristic psychostimulant effects.[1] The SAR of synthetic cathinones dictates whether a compound acts primarily as a reuptake inhibitor (blocker) or a substrate (releaser), and its relative selectivity for DAT, NET, and SERT.[2][3]
Pharmacology of this compound (4-CEC)
4-CEC is a para-substituted cathinone derivative characterized by a chlorine atom at the 4-position of the phenyl ring and an ethyl group on the amine. Pharmacological studies have shown that 4-CEC is biologically active, though it exhibits a distinct profile compared to other popular cathinones like mephedrone or 4-chloromethcathinone (4-CMC).
In vitro studies using rat brain synaptosomes have characterized 4-CEC as a low-potency uptake inhibitor at DAT and NET.[4] In contrast, it acts as a substrate at SERT, meaning it promotes serotonin release.[4][5] This mixed inhibitor/releaser profile suggests a complex pharmacological effect. In vivo studies in rodents support its classification as a psychostimulant, as it dose-dependently increases locomotor activity and can substitute for the discriminative stimulus effects of cocaine and methamphetamine.[5][6] However, it is generally less potent and efficacious in producing maximal stimulant effects compared to compounds like mephedrone and 4-CMC.[4][6]
Core Structure-Activity Relationships
The pharmacological profile of a synthetic cathinone is determined by modifications to three main regions of its chemical scaffold: the aromatic ring, the aliphatic side chain, and the terminal amino group.[7]
Aromatic Ring Substitution (4-Position)
The presence and nature of a substituent at the para- (4-) position of the phenyl ring significantly influence a cathinone's selectivity for monoamine transporters.
-
Halogenation: The addition of a chlorine atom, as in 4-CEC and 4-CMC, is a key structural feature. Quantitative structure-activity relationship (QSAR) analyses have demonstrated that the steric bulk of the para-substituent plays a critical role in determining selectivity between DAT and SERT.[7][8][9] Larger substituents at the 4-position tend to increase selectivity towards SERT.[10] This is because SERT can better accommodate bulky substituents compared to DAT.[10]
-
Comparison: While both 4-CEC and 4-CMC are para-chlorinated, their differing N-alkyl groups lead to distinct pharmacological profiles (see section 3.2). Studies comparing various para-halogenated cathinones show that toxicity can be ordered as follows: chloride > fluoride > hydrogen, suggesting the chloro- group significantly increases cytotoxicity.[11]
N-Alkylation
The nature of the alkyl group attached to the terminal amine impacts potency and mechanism.
-
4-CEC (N-ethyl) vs. 4-CMC (N-methyl): 4-CMC functions as a substrate at DAT, NET, and SERT with potency similar to mephedrone.[4] In contrast, 4-CEC is a less potent uptake inhibitor at DAT and NET while acting as a SERT substrate.[4] This highlights that even a small change from a methyl (in 4-CMC) to an ethyl group (in 4-CEC) can shift the mechanism from a potent releaser across all three transporters to a weaker, more selective agent. In vivo, 4-CMC produces cardiovascular and locomotor effects comparable to mephedrone, whereas 4-CEC is significantly less potent.[4]
The β-keto Group
The defining feature of cathinones is the β-keto group. Its presence, compared to the corresponding amphetamine analogues, generally reduces potency at DAT and NET.[12] This modification is a primary determinant of whether a compound acts as a reuptake inhibitor or a releasing agent.
Quantitative Data Summary
The following tables summarize key quantitative data for 4-CEC and related cathinones from in vitro and in vivo studies.
Table 1: In Vitro Monoamine Transporter Activity
| Compound | Transporter | Action | Potency (IC₅₀ or EC₅₀, nM) | Reference |
| 4-CEC | DAT | Uptake Inhibitor | 15,250 | [4] |
| NET | Uptake Inhibitor | 11,280 | [4] | |
| SERT | Substrate (Releaser) | 1,775 | [4] | |
| 4-CMC | DAT | Substrate (Releaser) | 1,061 | [4] |
| NET | Substrate (Releaser) | 338 | [4] | |
| SERT | Substrate (Releaser) | 711 | [4] | |
| Mephedrone | DAT | Substrate (Releaser) | 511 | [4] |
| NET | Substrate (Releaser) | 320 | [4] | |
| SERT | Substrate (Releaser) | 903 | [4] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of uptake. EC₅₀ values represent the concentration for 50% maximal release.
Table 2: In Vivo Locomotor Activity in Rodents
| Compound | Peak Effect (Dose) | Duration of Action | Efficacy (% of Methamphetamine) | Reference |
| 4-CEC | 30-100 mg/kg | 2-3 hours | ~74% | [5][6] |
| 4-CMC | 1-10 mg/kg | Not specified | Similar to Mephedrone | [4][11] |
| Mephedrone | 10 mg/kg | Not specified | Similar to 4-CMC | [4] |
| Methamphetamine | 1-3 mg/kg | 3 hours | 100% (Reference) | [5][6] |
Key Experimental Protocols
Detailed and reproducible methodologies are essential for SAR studies. Below are protocols for key assays used to characterize synthetic cathinones.
Protocol: In Vitro Neurotransmitter Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into rat brain synaptosomes or HEK293 cells expressing the specific human monoamine transporter.[4][13]
Materials:
-
Rat brain tissue (caudate for DAT, whole brain minus caudate/cerebellum for NET/SERT) or HEK293 cells with stable transporter expression.[4]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Test compound (e.g., 4-CEC) solutions at varying concentrations.
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Prepare synaptosomes from rat brain tissue via differential centrifugation or culture HEK293 cells to confluence in 24-well plates.[4][13]
-
Pre-incubation: Wash the cells/synaptosomes with assay buffer and pre-incubate with various concentrations of the test compound or vehicle for 10 minutes at 37°C.[13]
-
Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[13]
-
Lysis: Lyse the cells with 1% SDS to release the intracellular contents.[13]
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[13]
-
Data Analysis: Plot the inhibition of uptake against the log concentration of the test compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[13]
Protocol: Rodent Locomotor Activity Assay
This in vivo assay assesses the psychostimulant effects of a compound by measuring changes in spontaneous movement in rodents.[1][5]
Materials:
-
Experimental animals (e.g., male Swiss-Webster mice or Sprague-Dawley rats).[1]
-
Test compound (e.g., 4-CEC) dissolved in a suitable vehicle (e.g., 0.9% sterile saline).
-
Open-field activity monitoring system with photobeams to track movement.
Methodology:
-
Acclimation: Acclimate animals to the housing facility for at least one week and to the testing chambers for 30-60 minutes before the experiment begins.[1]
-
Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).
-
Monitoring: Immediately after injection, place each animal into an individual activity chamber and record locomotor activity (e.g., horizontal and vertical beam breaks) in time bins (e.g., 5-10 minutes) for a total duration of 2-6 hours.[1][5]
-
Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with dose and time as factors. Follow up with post-hoc tests to compare individual doses to the vehicle control at each time point. Calculate the ED₅₀ (effective dose 50) to determine potency.[1]
Visualizing Mechanisms and Relationships
Conclusion
The structure-activity relationship for 4-CEC and its analogs is complex, demonstrating that subtle molecular modifications can lead to significant shifts in pharmacological activity. The key takeaways are:
-
4-Position Substitution is Critical for Selectivity: The steric bulk of the substituent at the 4-position of the phenyl ring is a major determinant of DAT versus SERT selectivity, with larger groups favoring SERT interaction.[9]
-
N-Alkylation Modulates Potency and Mechanism: Increasing the N-alkyl chain length from methyl (4-CMC) to ethyl (4-CEC) reduces overall potency at DAT and NET and can shift the mechanism of action from a balanced substrate to a weaker, more selective agent.[4]
-
Pharmacological Profile of 4-CEC: 4-CEC is a low-potency DAT/NET uptake inhibitor and a SERT substrate, resulting in weaker psychostimulant effects compared to potent, non-selective releasers like 4-CMC and mephedrone.[4][5]
This detailed understanding of SAR is vital for forensic chemists in identifying new analogs, for pharmacologists in predicting the effects of emerging substances, and for drug development professionals exploring the therapeutic potential of monoamine transporter modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
4-Chloroethcathinone (4-CEC): An In-Depth Technical Guide on its Potential for Abuse and Dependence Liability
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the abuse potential and dependence liability of the synthetic cathinone, 4-chloroethcathinone (4-CEC). Drawing upon available preclinical data, this document details the neuropharmacological mechanisms, behavioral effects, and potential for psychological and physical dependence associated with 4-CEC. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts. Current research indicates that 4-CEC possesses a unique pharmacological profile with a hybrid mechanism of action on monoamine transporters. While in vivo studies in animals suggest a potential for abuse, data on its rewarding effects and dependence liability remain limited, necessitating further investigation.
Introduction
This compound (4-CEC) is a synthetic cathinone that has emerged on the novel psychoactive substances (NPS) market. Structurally related to cathinone, the active alkaloid in the khat plant, 4-CEC is one of many derivatives created to circumvent drug laws. Its psychostimulant properties, presumed to be similar to those of cocaine and methamphetamine, raise significant concerns regarding its potential for abuse and the subsequent risk to public health. This guide synthesizes the current scientific understanding of 4-CEC to inform research and drug development efforts.
Neuropharmacology and Mechanism of Action
The primary mechanism of action of 4-CEC, like other synthetic cathinones, involves the modulation of monoamine neurotransmitter systems. Specifically, it interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.
Recent in vitro studies have revealed that 4-CEC exhibits a distinct "hybrid" activity, acting as a low-potency reuptake inhibitor at DAT and NET, while functioning as a substrate (releaser) at SERT[1]. This profile is unique compared to classic psychostimulants like cocaine, which is primarily a reuptake inhibitor at all three transporters, and amphetamine, which is a substrate at all three.
In Vitro Transporter Activity
Quantitative data on the interaction of 4-CEC with monoamine transporters are crucial for understanding its pharmacological profile. The following table summarizes the available data on its potency as an uptake inhibitor (IC50) and a releasing agent (EC50). For comparison, data for the related compound 4-chloromethcathinone (4-CMC) and the classic psychostimulant mephedrone are also included.
| Compound | Assay | DAT | NET | SERT | Reference |
| 4-CEC | Uptake Inhibition (IC50, nM) | 3,253 | 4,217 | 1,029 | [1] |
| Release (EC50, nM) | >10,000 | >10,000 | 1,288 | [1] | |
| 4-CMC | Uptake Inhibition (IC50, nM) | 208 | 134 | 670 | [2] |
| Release (EC50, nM) | 102 | 43 | 213 | [1] | |
| Mephedrone | Uptake Inhibition (IC50, nM) | 226 | 158 | 296 | [1] |
| Release (EC50, nM) | 111 | 51 | 108 | [1] |
Signaling Pathways
The interaction of 4-CEC with monoamine transporters initiates a cascade of intracellular signaling events. As a reuptake inhibitor at DAT and NET, it increases the synaptic concentration of dopamine and norepinephrine, leading to enhanced activation of postsynaptic dopamine and adrenergic receptors. As a SERT substrate, it induces the reverse transport of serotonin, significantly elevating its synaptic levels and activating a range of serotonin receptors. The diagram below illustrates this proposed mechanism of action.
Figure 1: Proposed mechanism of 4-CEC at the monoaminergic synapse.
Behavioral Pharmacology: Indicators of Abuse Potential
The abuse potential of a novel substance is often initially assessed through a battery of behavioral assays in animals. These tests provide insights into the drug's psychostimulant, rewarding, and subjective effects, which are predictive of its likelihood to be abused by humans.
Locomotor Activity
Psychostimulants typically increase spontaneous locomotor activity in rodents. Studies have shown that 4-CEC can dose-dependently increase locomotor activity in mice[3]. However, a more recent study reported that 4-CEC did not significantly stimulate locomotion in mice, in contrast to other cathinones and amphetamines[4]. This discrepancy may be due to differences in experimental protocols, animal strains, or the specific doses tested. It is important to note that the study reporting a lack of stimulant effect also observed lethality at higher doses[4].
The following table summarizes locomotor activity data for 4-CEC from a study where it did produce stimulant effects.
| Dose (mg/kg, i.p.) | Species | Effect on Locomotor Activity | Reference |
| 1 - 10 | Mouse | Dose-dependent increase | [3] |
| 30 | Mouse | No significant increase | [4] |
| 56 | Mouse | Lethality observed | [4] |
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine or methamphetamine) and are then tested with the novel substance. If the animal responds as if it has received the training drug, it is said that the novel substance "substitutes" for the training drug, suggesting similar subjective effects.
4-CEC has been shown to fully substitute for the discriminative stimulus effects of both methamphetamine and cocaine in rats, providing strong evidence for its abuse potential as a psychostimulant[1][3]. Interestingly, 4-CEC has also been found to fully substitute for MDMA, which is consistent with its potent activity at the serotonin transporter[3].
Rewarding Effects: Conditioned Place Preference and Self-Administration
Conditioned Place Preference (CPP) and self-administration studies are considered the gold standard for assessing the rewarding effects of drugs and their potential for reinforcement, a key component of addiction. To date, no specific CPP or self-administration studies for 4-CEC have been published in the peer-reviewed literature.
However, a study on the closely related compound 4-chloromethcathinone (4-CMC) found that it did not produce conditioned place preference in mice, suggesting a lack of rewarding effects under the tested conditions[2][5]. Given the structural and mechanistic similarities between 4-CEC and 4-CMC, it is plausible that 4-CEC may also have limited rewarding properties. Nevertheless, the absence of direct evidence for 4-CEC necessitates dedicated research in this area.
Dependence Liability
Dependence liability encompasses both psychological and physical dependence. Psychological dependence is characterized by a compulsion to take the drug to experience its pleasurable effects or to relieve negative emotional states. Physical dependence is an adaptive physiological state that manifests as a withdrawal syndrome upon cessation of drug use.
Psychological Dependence
The potential for psychological dependence on 4-CEC is inferred from its psychostimulant-like subjective effects, as demonstrated in drug discrimination studies. The substitution for cocaine and methamphetamine suggests that it produces effects that are perceived as similar to these highly addictive substances. However, without self-administration data, the reinforcing efficacy of 4-CEC, a critical factor in psychological dependence, remains unknown.
Physical Dependence and Withdrawal
There are currently no published studies specifically investigating the withdrawal syndrome of 4-CEC in animals or humans. Research on the related compound, 4-CMC, found that a 14-day treatment regimen in mice did not induce significant withdrawal symptoms, as measured by tests for depressive-like behaviors (tail suspension test, forced swim test, and sucrose preference test)[2][5]. This suggests that the potential for physical dependence with this subclass of chlorinated cathinones may be low, but further research is required to confirm this for 4-CEC.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Monoamine Transporter Uptake Inhibition and Release Assays
Objective: To determine the potency of a test compound to inhibit the reuptake of monoamine neurotransmitters or to induce their release through their respective transporters.
Materials:
-
Human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compound (4-CEC) dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Scintillation counter.
Procedure (Uptake Inhibition):
-
Plate transporter-expressing HEK 293 cells in 96-well plates and grow to confluence.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate at a concentration near its Km value.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.
Procedure (Release Assay):
-
Load the transporter-expressing cells with the appropriate radiolabeled substrate by incubating them for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove the extracellular radiolabeled substrate.
-
Initiate release by adding various concentrations of the test compound or vehicle.
-
After a specified incubation time (e.g., 10-30 minutes), collect the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the EC50 value for release by fitting the concentration-response data to a sigmoidal curve.
The workflow for these in vitro assays is depicted in the following diagram:
Figure 2: Experimental workflow for in vitro monoamine transporter assays.
Locomotor Activity Assay
Objective: To assess the effects of a test compound on spontaneous locomotor activity in rodents.
Materials:
-
Rodents (e.g., Swiss-Webster mice).
-
Locomotor activity chambers equipped with infrared beams.
-
Test compound (4-CEC) dissolved in vehicle (e.g., saline).
-
Vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal in the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group.
Drug Discrimination Assay
Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.
Materials:
-
Rats trained to discriminate a known psychostimulant (e.g., methamphetamine or cocaine) from vehicle.
-
Operant conditioning chambers equipped with two levers and a food dispenser.
-
Test compound (4-CEC) and training drug.
Procedure:
-
Training Phase:
-
On drug training days, administer the training drug (e.g., 1 mg/kg methamphetamine, i.p.) and reinforce responses on the "drug-appropriate" lever with food pellets.
-
On vehicle training days, administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.
-
Continue training until the animals reliably respond on the correct lever (>80% accuracy).
-
-
Testing Phase:
-
Administer a dose of the test compound (4-CEC) or the training drug.
-
Place the animal in the operant chamber and record the percentage of responses on the drug-appropriate lever.
-
Full substitution is considered to have occurred if the animals make >80% of their responses on the drug-appropriate lever.
-
Discussion and Future Directions
The available data suggest that 4-CEC has a potential for abuse, primarily indicated by its ability to substitute for the subjective effects of cocaine and methamphetamine in drug discrimination studies[1][3]. Its unique "hybrid" mechanism of action, with potent serotonin-releasing properties, may also contribute to MDMA-like subjective effects[3].
However, significant gaps in our understanding of 4-CEC's abuse and dependence liability remain. The conflicting data on its ability to stimulate locomotor activity and the lethality observed at higher doses warrant further investigation to establish a clear dose-response relationship and safety profile[3][4].
Crucially, the absence of data from self-administration and conditioned place preference studies means that the rewarding and reinforcing effects of 4-CEC are unknown. These studies are essential for a definitive assessment of its abuse potential. Similarly, the lack of research on its withdrawal syndrome makes it impossible to determine its potential for inducing physical dependence.
Future research should prioritize:
-
Self-administration and conditioned place preference studies to directly assess the rewarding and reinforcing properties of 4-CEC.
-
Withdrawal studies following chronic administration to evaluate the potential for physical dependence.
-
Neurochemical studies to further elucidate the downstream signaling pathways activated by its hybrid mechanism of action.
-
Comparative studies with other chlorinated cathinones to understand the structure-activity relationships that determine their abuse and dependence potential.
Conclusion
This compound (4-CEC) is a synthetic cathinone with a complex pharmacological profile that suggests a potential for abuse. Its ability to substitute for classic psychostimulants in drug discrimination assays is a significant indicator of this risk. However, the lack of data on its rewarding effects and dependence liability, coupled with conflicting reports on its stimulant properties, underscores the need for further comprehensive preclinical evaluation. The information and protocols provided in this guide are intended to serve as a resource for the scientific community to address these critical knowledge gaps and to better understand the potential public health risks associated with 4-CEC.
References
- 1. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Early Research and Discovery of 4-Chloroethcathinone (4-CEC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances. As a novel psychoactive substance (NPS), it emerged on the illicit drug market, prompting scientific investigation into its pharmacological and toxicological profile. Early research focused on characterizing its mechanism of action, particularly its effects on monoamine transporters, and evaluating its physiological and behavioral effects in comparison to more well-known cathinones like mephedrone and 4-chloromethcathinone (4-CMC). This document provides an in-depth technical overview of the initial synthesis, analytical characterization, and pharmacological evaluation of 4-CEC, presenting key quantitative data, experimental protocols, and visual diagrams of its action and study workflows.
Introduction
Synthetic cathinones are a major class of new psychoactive substances (NPS) that have posed a significant public health challenge worldwide.[1] These compounds are β-keto analogues of amphetamine and are designed to mimic the psychostimulant effects of controlled substances like cocaine, MDMA, and methamphetamine.[2][3] Their continuous emergence is driven by the desire of clandestine chemists to circumvent existing drug laws.[2] this compound (4-CEC) is one such compound, a halogenated derivative that has been identified in seized drug samples in various regions.[2][4][5] Initial concerns about its potential for abuse and toxicity, given the known effects of its analogues, necessitated a thorough scientific characterization.[1][6] This guide consolidates the foundational research that first defined the neurochemical, physiological, and analytical properties of 4-CEC.
Synthesis and Analytical Characterization
Synthesis
While detailed clandestine synthesis methods are not typically published in scientific literature, the synthesis of 3- and this compound for research purposes has been documented, following established chemical principles for cathinone derivatives.[7] The structure of 4-CEC is 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one.[8][9]
Analytical Profile
The unambiguous identification of 4-CEC in seized materials is crucial for forensic analysis. Early research established a comprehensive analytical profile using various spectroscopic and crystallographic techniques.
-
Spectroscopy: Detailed analysis using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) has been performed to characterize 4-CEC.[8] These spectroscopic data are vital for differentiating 4-CEC from its positional isomers (e.g., 2-CEC and 3-CEC) and other related cathinones, which can be challenging with mass spectrometry alone due to similar fragmentation patterns.[5][10]
-
Crystallography: X-ray crystallographic studies confirmed the molecular structure of 4-CEC hydrochloride and revealed that the compound exists as a racemic mixture.[8] This was the first scientific description of its spectroscopic and crystallographic characterization.[8]
Pharmacological Profile
Mechanism of Action: Monoamine Transporter Interactions
The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] Early in vitro studies using rat brain synaptosomes were critical in elucidating the unique profile of 4-CEC.
Unlike potent releasers like its analogue 4-CMC, 4-CEC was found to be a low-potency uptake inhibitor at DAT and NET .[1][11] In contrast, it acts as a substrate at SERT , meaning it promotes the release of serotonin.[1][11] This "hybrid" activity—acting as an inhibitor at some transporters and a releaser at another—is a notable characteristic.[1] This mixed mechanism suggests a pharmacological profile distinct from classic psychostimulants, which are typically potent DAT/NET inhibitors or releasers.
In Vitro Studies
Quantitative data from transporter uptake inhibition and release assays defined the potency of 4-CEC. As shown in Table 1, its potency for inhibiting dopamine and norepinephrine uptake is significantly lower than its potency for inducing serotonin release.
In Vivo Studies
Animal models provided the first insights into the physiological and behavioral effects of 4-CEC.
-
Cardiovascular Effects: In rats equipped with telemetry transmitters, 4-CEC was found to be less potent than mephedrone and 4-CMC at increasing blood pressure and heart rate.[1][11] These modest cardiovascular effects are consistent with its weaker activity at the norepinephrine transporter (NET).[1]
-
Locomotor Activity: In mice, 4-CEC produced dose-dependent increases in locomotor activity, a hallmark of psychostimulant drugs.[4][12] However, it was less efficacious, producing a peak stimulant effect that was approximately 74% of that produced by methamphetamine.[4][12] The duration of action for peak doses was found to be around 3 hours.[4]
-
Drug Discrimination Studies: In rats trained to discriminate stimulants, 4-CEC fully substituted for the discriminative stimulus effects of methamphetamine and cocaine, although this effect occurred at high doses that also suppressed response rates.[4][12] Notably, 4-CEC fully substituted for MDMA, which aligns with its activity as a serotonin releaser.[4][12]
Data Presentation
Table 1: In Vitro Monoamine Transporter Activity of 4-CEC
Data derived from assays using rat brain synaptosomes.
| Transporter | Assay Type | Potency (IC₅₀/EC₅₀, nM) |
| DAT | Uptake Inhibition | 15,296 ± 2,336 |
| Release | > 10,000 | |
| NET | Uptake Inhibition | 9,849 ± 1,021 |
| Release | > 10,000 | |
| SERT | Uptake Inhibition | 2,741 ± 386 |
| Release | 315 ± 40 | |
| Source:[1] |
Table 2: Summary of In Vivo Effects of 4-CEC in Rodents
| Species | Model | Effect | Key Findings |
| Rat | Cardiovascular & Locomotor | Blood Pressure / Heart Rate | Less potent than mephedrone and 4-CMC; produced modest increases.[1][11] |
| Locomotor Activity | Modest stimulatory effects, only notable at the highest doses tested.[1] | ||
| Mouse | Locomotor Activity | Horizontal Movement | Dose-dependently increased locomotor activity. Less efficacious than methamphetamine.[4][12] |
| Rat | Drug Discrimination | Substitution for Methamphetamine/Cocaine | Full substitution at high doses that decreased response rates.[4][12] |
| Substitution for MDMA | Full substitution.[4][12] |
Experimental Protocols
In Vitro Monoamine Transporter Assays
The foundational studies on 4-CEC's mechanism of action utilized assays on isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation: Synaptosomes were prepared from the brains of male rats. For dopamine transporter (DAT) assays, tissue was sourced from the caudate. For norepinephrine (NET) and serotonin (SERT) transporter assays, tissue was prepared from the whole brain, excluding the caudate and cerebellum.[1]
-
Uptake Inhibition Assays: Synaptosomes were incubated with a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of 4-CEC. The ability of 4-CEC to inhibit the uptake of the radiolabeled substrate into the synaptosomes was measured. The concentration of 4-CEC that inhibited uptake by 50% (IC₅₀) was then calculated.[1]
-
Transporter-Mediated Release Assays: Synaptosomes were preloaded with a radiolabeled substrate. After preloading, the synaptosomes were exposed to different concentrations of 4-CEC. The amount of radiolabeled substrate released from the synaptosomes was measured to determine if 4-CEC acts as a substrate (releaser). The concentration that produced 50% of the maximum releasing effect (EC₅₀) was calculated.[1]
In Vivo Cardiovascular and Locomotor Telemetry
This protocol allowed for the simultaneous measurement of cardiovascular and activity parameters in conscious, freely moving animals.
-
Animal Model: Male rats were surgically implanted with telemetry transmitters. These transmitters are capable of measuring blood pressure, heart rate, body temperature, and locomotor activity.[1]
-
Drug Administration: Following a recovery period, baseline physiological data was collected. 4-CEC was then administered (e.g., via intraperitoneal injection) at various doses.[1]
-
Data Collection and Analysis: Data were continuously recorded post-administration and compared to baseline levels to determine the dose-dependent effects of the compound on cardiovascular and locomotor parameters.[1]
Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action of 4-CEC at the Synapse
Caption: 4-CEC's interaction with monoamine transporters in the synaptic cleft.
Diagram 2: Experimental Workflow for In Vitro Transporter Assays
Caption: Workflow for characterizing 4-CEC's effects on monoamine transporters.
Conclusion
The early research into this compound successfully characterized it as a novel psychoactive substance with a distinct pharmacological profile. Key findings established that 4-CEC is a low-potency inhibitor of dopamine and norepinephrine reuptake but a substrate-type releaser at the serotonin transporter.[1][11] This mechanism translates to modest cardiovascular and locomotor stimulant effects compared to its more potent analogue, 4-CMC, but also results in MDMA-like subjective effects in animal models.[1][4][12] The foundational analytical, pharmacological, and behavioral data gathered in these initial studies provided a critical framework for forensic identification, public health risk assessment, and a deeper understanding of the structure-activity relationships within the evolving class of synthetic cathinones.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. energycontrol-international.org [energycontrol-international.org]
- 3. View of this compound (4-CEC) in a single binge exposure triggers immediate and long sustained cognitive dysfunction in mice [publicacoes.cespu.pt]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C11H14ClNO | CID 31004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers [agris.fao.org]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
In Vitro Neurotoxicity of 4-Chloroethcathinone (4-CEC) on SH-SY5Y Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neurotoxicity assessment of 4-Chloroethcathinone (4-CEC) using the human neuroblastoma SH-SY5Y cell line. This document details experimental protocols, summarizes quantitative data, and visualizes key cellular pathways and workflows to facilitate further research in the field of neurotoxicology and drug development.
Introduction
This compound (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has raised public health concerns due to its potential for neurotoxicity. Understanding the cellular and molecular mechanisms by which 4-CEC exerts its toxic effects on neuronal cells is crucial for risk assessment and the development of potential therapeutic interventions. The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype, expressing key neuronal markers. This guide focuses on the methodologies used to evaluate the neurotoxic profile of 4-CEC in this cell model.
Quantitative Neurotoxicity Data
The following tables summarize the key quantitative data regarding the cytotoxicity of 4-CEC and related chloro-cathinones on differentiated SH-SY5Y cells.
Table 1: Cytotoxicity of this compound (4-CEC) and Other Chloro-Cathinones on Differentiated SH-SY5Y Cells
| Compound | Assay | Exposure Time | LC50 (mM) |
| This compound (4-CEC) | MTT | 24 hours | 1.9[1] |
| 3-Chloroethcathinone (3-CEC) | MTT | 24 hours | 2.1[1] |
| 4-Chloromethcathinone (4-CMC) | MTT | 24 hours | Not specified |
| 3-Chloromethcathinone (3-CMC) | MTT | 24 hours | Not specified |
LC50 (Lethal Concentration 50) is the concentration of a substance that causes the death of 50% of a cell population.
Experimental Protocols
Detailed methodologies for key in vitro neurotoxicity assays are provided below. These protocols are based on established methods for assessing the neurotoxicity of synthetic cathinones in SH-SY5Y cells.
Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is the foundational component of these neurotoxicity assays.
-
Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To obtain a more mature neuronal phenotype, SH-SY5Y cells are differentiated. This is typically achieved by seeding the cells and, after 24 hours, replacing the growth medium with a low-serum (e.g., 1% FBS) medium containing 10 µM retinoic acid (RA). The differentiation medium is replaced every 2-3 days for a total of 6-7 days.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of 4-CEC in fresh, low-serum culture medium for 24 hours. A vehicle control (medium with the solvent used to dissolve the drug) should be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells with 4-CEC as described for the MTT assay.
-
Controls: Prepare a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium without cells).
-
Supernatant Collection: After the 24-hour treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.
Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of reactive oxygen species using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).
-
Cell Seeding: Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with 4-CEC for the desired time period (e.g., 6 hours for early detection).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM H2DCF-DA in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: After incubation, remove the H2DCF-DA solution and add 100 µL of PBS. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells with 4-CEC in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Preparation and Addition: After 24 hours of treatment, allow the plate to equilibrate to room temperature. Prepare and add a luminogenic caspase-3/7 substrate solution (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's protocol.
-
Incubation: Gently mix the contents and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a microplate reader. Caspase activity is typically expressed as a fold change relative to the vehicle control.
Assessment of Mitochondrial Dysfunction: Mitochondrial Membrane Potential (MMP) Assay
This assay uses a fluorescent dye, such as JC-1, to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Dye Loading: After treatment, remove the medium and incubate the cells with the JC-1 dye solution (or other suitable MMP dye) according to the manufacturer's instructions. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Measurement: Measure the fluorescence intensity for both red (~590 nm emission) and green (~525 nm emission) channels using a fluorescence microplate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, visualize the experimental workflow and the putative neurotoxic signaling pathway of 4-CEC.
Caption: Experimental workflow for in vitro neurotoxicity assessment of 4-CEC in SH-SY5Y cells.
References
The Impact of 4-Chloroethcathinone (4-CEC) on Locomotor Activity in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of 4-chloroethcathinone (4-CEC), a synthetic cathinone, on locomotor activity in mice. Synthetic cathinones have emerged as a significant class of novel psychoactive substances, with stimulant properties that necessitate a thorough understanding of their behavioral and neuropharmacological profiles. This document synthesizes available research to present quantitative data on locomotor effects, detailed experimental methodologies, and the underlying neurobiological mechanisms. Particular emphasis is placed on the interaction of 4-CEC with monoamine transporters, which is believed to be the primary driver of its psychostimulant effects.
Introduction
This compound (4-CEC) is a synthetic cathinone that has been identified in the recreational drug market. Like other compounds in its class, 4-CEC is a structural analogue of cathinone, the primary psychoactive alkaloid in the khat plant. Preclinical studies are crucial for elucidating the abuse potential and neuropharmacological effects of such novel psychoactive substances. A key behavioral assay in this evaluation is the assessment of spontaneous locomotor activity in rodents, which serves as an indicator of psychostimulant properties. Research has demonstrated that 4-CEC dose-dependently increases locomotor activity in mice, suggesting a stimulant-like profile.
Quantitative Effects of 4-CEC on Locomotor Activity
Studies investigating the locomotor effects of 4-CEC in mice have consistently shown a stimulant effect. The primary animal model utilized in these studies is the Swiss-Webster mouse. Administration of 4-CEC has been shown to produce a dose-dependent increase in locomotor activity.
One key study provides a comparative measure of 4-CEC's efficacy, stating that it produces peak stimulant effects that are approximately 74% of those induced by methamphetamine, a potent and well-characterized psychostimulant[1]. The locomotor stimulant effects of 4-CEC were most prominent at the highest doses tested in some experiments[2].
The following table summarizes the quantitative data on the effects of 4-CEC and a related compound, 4-chloromethcathinone (4-CMC), on locomotor activity in mice.
| Compound | Animal Model | Dosing (mg/kg, i.p.) | Key Locomotor Effects | Reference |
| 4-CEC | Swiss-Webster mice | Not explicitly stated in available abstracts | Dose-dependently increased locomotor activity. Peak stimulant effects were approximately 74% of those of methamphetamine. | [1] |
| 4-CEC | Not specified | Highest dose tested | Locomotor activity was only noted at the highest dose. | [2] |
| 4-CMC | Not specified | Not explicitly stated in available abstracts | Increases locomotor activity in mice. | [2] |
Experimental Protocols
The assessment of locomotor activity following the administration of 4-CEC is typically conducted using an open-field test. This standardized behavioral assay quantifies spontaneous motor activity in a novel environment.
Open-Field Test Protocol
A generalized protocol for conducting an open-field test to assess the effects of psychoactive compounds on locomotor activity in mice is as follows:
-
Apparatus: The open-field arena is typically a square or circular enclosure with walls to prevent escape. Common dimensions for mice are 40 cm x 40 cm x 30 cm[3]. The arena is often made of a non-porous material for easy cleaning between subjects. The floor of the arena is usually divided into a grid of squares to aid in the manual or automated scoring of activity. Modern systems utilize automated tracking with infrared beams or video recording and analysis software[2][4][5].
-
Animal Subjects: Male Swiss-Webster mice are a commonly used strain for these studies[1][6]. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[7].
-
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions[2].
-
Drug Administration: 4-CEC is dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) injection[8]. A control group receives only the vehicle.
-
Test Session: Immediately following injection, each mouse is placed individually into the center of the open-field arena[3].
-
Data Collection: Locomotor activity is recorded for a specified duration, often ranging from 30 to 120 minutes[5][9]. Key parameters measured include:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events (standing on hind legs).
-
Stereotyped Behaviors: Repetitive, patterned movements such as sniffing, gnawing, or head weaving.
-
-
Cleaning: The arena is thoroughly cleaned with a disinfectant solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues[2].
-
Experimental Workflow Diagram
Signaling Pathways and Mechanism of Action
The locomotor-stimulating effects of synthetic cathinones like 4-CEC are primarily attributed to their interaction with monoamine transporters in the brain. These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, 4-CEC increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission and subsequent psychostimulation.
The increase in synaptic dopamine in key brain regions, such as the nucleus accumbens, is strongly associated with the stimulation of locomotor activity[10]. Enhanced noradrenergic and serotonergic activity can also modulate locomotor behavior.
Proposed Signaling Pathway for 4-CEC-Induced Locomotor Activity
Conclusion
The available evidence strongly indicates that 4-CEC possesses psychostimulant properties, as demonstrated by its ability to dose-dependently increase locomotor activity in mice. Its mechanism of action is likely mediated through the inhibition of dopamine, norepinephrine, and serotonin transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft. This technical guide provides a foundational understanding for researchers and drug development professionals. However, further research is warranted to establish a more detailed dose-response profile of 4-CEC and to fully elucidate the specific contributions of each monoamine system to its behavioral effects. Such studies are essential for a comprehensive risk assessment and for understanding the neurobiological consequences of the use of this and other emerging synthetic cathinones.
References
- 1. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 2. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Accurate locomotor activity profiles of group-housed mice derived from home cage monitoring data [frontiersin.org]
- 7. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cardiovascular Effects of 4-Chloroethcathinone (4-CEC) In Vivo: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of 4-Chloroethcathinone (4-CEC), a synthetic cathinone. Drawing upon available preclinical research, this document summarizes the hemodynamic changes induced by 4-CEC, details the experimental methodologies used in its assessment, and elucidates the potential signaling pathways involved. Quantitative data are presented in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and molecular signaling cascades. This whitepaper is intended to serve as a core resource for researchers and professionals engaged in the study of novel psychoactive substances and their physiological impacts.
Introduction
This compound (4-CEC) is a substituted cathinone that has emerged as a novel psychoactive substance. Understanding its physiological effects, particularly on the cardiovascular system, is crucial for both clinical toxicology and drug development. This document focuses on the in vivo cardiovascular profile of 4-CEC, primarily referencing a key study by Chojnacki et al. (2023) that investigated its effects in a rat model.[1]
Quantitative Data on Cardiovascular Effects
A pivotal study by Chojnacki et al. (2023) provides the most detailed in vivo cardiovascular data for 4-CEC to date. The study utilized telemetry-implanted rats to continuously monitor mean arterial pressure (MAP) and heart rate (HR) following the administration of 4-CEC at various doses. The key findings are summarized below.
Table 1: Effects of this compound (4-CEC) on Mean Arterial Pressure (MAP) in Rats
| Dose (mg/kg) | Peak Change in MAP (mmHg) | Time to Peak Effect (minutes) |
| 1 | ~ +5 | 20-40 |
| 3 | ~ +10 | 20-40 |
| 10 | ~ +15 | 20-40 |
Data are approximated from graphical representations in Chojnacki et al. (2023). The study noted that 4-CEC was less potent at increasing blood pressure compared to other tested cathinones like mephedrone and 4-CMC.[1]
Table 2: Effects of this compound (4-CEC) on Heart Rate (HR) in Rats
| Dose (mg/kg) | Peak Change in HR (bpm) | Time to Peak Effect (minutes) |
| 1 | ~ +25 | 20-40 |
| 3 | ~ +50 | 20-40 |
| 10 | ~ +75 | 20-40 |
Data are approximated from graphical representations in Chojnacki et al. (2023). The study described the effects of 4-CEC on heart rate as "modest."[1]
Experimental Protocols
The following section details the methodology employed in the key in vivo study assessing the cardiovascular effects of 4-CEC.
Animal Model
-
Species: Male Sprague-Dawley rats.
-
Housing: Rats were individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum except during the experimental sessions.
Surgical Implantation of Telemetry Devices
-
Procedure: Rats were anesthetized, and a telemetry transmitter (e.g., DSI TA11PA-C40) was surgically implanted in the abdominal cavity. The blood pressure sensing catheter was inserted into the descending aorta.
-
Post-operative Care: Animals were allowed a recovery period of at least one week post-surgery before the commencement of experiments.
Drug Administration
-
Compound: this compound (4-CEC) hydrochloride was dissolved in sterile saline.
-
Doses: 1, 3, and 10 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: A within-subjects design was used, where each rat received each dose of 4-CEC in a counterbalanced order. A sufficient washout period was allowed between drug administrations.
Data Acquisition and Analysis
-
Telemetry System: Data on blood pressure and heart rate were continuously collected using a telemetry system.
-
Data Recording: Cardiovascular parameters were recorded for a baseline period before drug administration and for a specified duration (e.g., 2 hours) post-injection.
-
Statistical Analysis: Data were typically analyzed using a repeated-measures analysis of variance (ANOVA) to determine the effects of dose and time on cardiovascular parameters. Post-hoc tests were used to compare individual dose effects to the vehicle control.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Proposed Signaling Pathway for Cardiovascular Effects
4-CEC is characterized as a low-potency uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), but a substrate at the serotonin transporter (SERT).[1] This suggests that its primary mechanism of cardiovascular action is likely mediated by an increase in synaptic serotonin levels, with a lesser contribution from dopamine and norepinephrine.
References
A Technical Guide to the Cognitive and Behavioral Effects of 4-Chloroethcathinone (4-CEC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cognitive and behavioral effects of 4-chloroethcathinone (4-CEC) as observed in animal models. 4-CEC is a synthetic cathinone, a class of novel psychoactive substances (NPS) with psychostimulant properties. Understanding its pharmacological profile is critical for assessing its abuse potential and potential adverse effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying neurochemical mechanisms and experimental workflows.
Neurochemical Profile and Signaling Pathways
In vitro studies using rat brain synaptosomes have been conducted to characterize the interaction of 4-CEC with monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are the primary targets for many psychostimulant drugs.
The findings indicate that 4-CEC has a distinct mechanism of action compared to other cathinones. It functions as a low-potency uptake inhibitor at both DAT and NET.[1][2] In contrast, it acts as a substrate-type releaser at SERT, meaning it not only blocks serotonin reuptake but also promotes its release.[1][2] This hybrid transporter activity, characterized by uptake blockade at DAT and release at NET and SERT, defines its unique neurochemical signature.[1] Specifically, the addition of an ethyl group to the amine position of the related compound 4-CMC reduces substrate activity at NET and eliminates it at DAT, while having little effect on SERT substrate activity.[1]
Figure 1: Mechanism of action of 4-CEC at monoamine transporters.
Behavioral Effects in Animal Models
Behavioral studies in rodents are crucial for determining the abuse liability and psychostimulant properties of new psychoactive substances. Key assays include locomotor activity monitoring and drug discrimination paradigms.
Locomotor Activity
In open-field assays with Swiss-Webster mice, 4-CEC produces dose-dependent increases in locomotor activity.[3] However, it is less efficacious than other stimulants like methamphetamine, achieving a peak stimulant effect that is approximately 74% of that produced by methamphetamine.[3] The stimulant effects of 4-CEC were observed to begin within 10 minutes of injection and last for about 120 minutes.[3] Significant increases in locomotor activity were noted following doses of 10 and 25 mg/kg, with the peak effect occurring at 25 mg/kg.[3]
Discriminative Stimulus Effects
Drug discrimination studies in Sprague-Dawley rats are used to assess whether a novel substance produces subjective effects similar to known drugs of abuse. In rats trained to discriminate methamphetamine or cocaine from vehicle, 4-CEC fully substituted for both drugs.[3] This indicates that 4-CEC produces psychostimulant effects that are perceived by the animals as being similar to these classic stimulants. However, full substitution occurred at doses that also significantly decreased the rate of response, suggesting potential aversive or motor-impairing effects at higher doses.[3] Notably, 4-CEC was the only compound among several tested synthetic cathinones that also fully substituted for MDMA, suggesting a component of its subjective effects may be similar to entactogens.[3]
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vitro and in vivo studies on 4-CEC.
Table 1: In Vitro Effects of 4-CEC on Monoamine Transporters
| Transporter | Action | Potency/Activity | Reference |
|---|---|---|---|
| Dopamine (DAT) | Uptake Inhibitor / Blocker | Low Potency | [1][2] |
| Norepinephrine (NET) | Uptake Inhibitor / Substrate-type Releaser | Low Potency | [1][2] |
| Serotonin (SERT) | Substrate-type Releaser | Active Substrate |[1][2] |
Table 2: Effects of 4-CEC on Locomotor Activity in Mice
| Dose (mg/kg) | Effect on Locomotor Activity | Peak Effect | Duration | Reference |
|---|---|---|---|---|
| 10 | Significant Increase | - | ~120 min | [3] |
| 25 | Significant Increase | Peak stimulant effects observed | ~120 min |[3] |
Table 3: Discriminative Stimulus Effects of 4-CEC in Rats
| Training Drug | Substitution | ED₅₀ (mg/kg) | Effect on Response Rate | Reference |
|---|---|---|---|---|
| Methamphetamine | Full | - | Decreased at 10 mg/kg | [3] |
| Cocaine | Full | - | Decreased | [3] |
| MDMA | Full | 0.43 ± 0.04 | No significant effect |[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the cited studies.
Neurochemical Analysis: Transporter Assays
-
Subjects: Adult male Sprague-Dawley rats.[2]
-
Tissue Preparation: Synaptosomes were prepared from the rat caudate for DAT assays and from the whole brain (minus caudate and cerebellum) for NET and SERT assays.[2]
-
Assay Procedure: Transporter uptake inhibition and release assays were conducted to determine the potency and mechanism of action of 4-CEC at each monoamine transporter.[2] These assays typically involve measuring the ability of the drug to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) or to stimulate the release of the pre-loaded radiolabeled substrate from the synaptosomes.[4]
Behavioral Analysis: Locomotor Activity
-
Subjects: Swiss-Webster mice.[3]
-
Apparatus: An open-field assay apparatus equipped with automated activity monitoring systems is used to quantify locomotor activity.[3]
-
Procedure:
-
Mice are habituated to the testing room before the experiment.
-
On the test day, animals are administered a specific dose of 4-CEC or vehicle via intraperitoneal (i.p.) injection.
-
Immediately following injection, mice are placed into the open-field chamber.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically over a set period, typically for several hours.[3]
-
-
Data Analysis: The data is analyzed to determine the dose-effect relationship, the time course of the drug's effect, and the peak stimulant effect compared to a control drug like methamphetamine.[3]
Behavioral Analysis: Drug Discrimination
-
Subjects: Adult male Sprague-Dawley rats.[3]
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats are trained to press one lever after an injection of a known stimulant (e.g., methamphetamine or cocaine) and a second lever after a vehicle injection to receive a food reward. Training continues until they reliably press the correct lever.
-
Testing: Once trained, substitution tests are conducted. Rats are administered various doses of 4-CEC, and the percentage of responses on the drug-appropriate lever is recorded.
-
Substitution Criteria: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
-
-
Data Analysis: The dose at which the drug produces 50% of the maximum effect (ED₅₀) is calculated to determine its potency in producing subjective effects similar to the training drug. Response rates are also analyzed to assess any disruptive effects on behavior.[3]
Figure 2: Generalized experimental workflow for behavioral testing.
Gaps in Knowledge and Future Directions
The current body of research provides a solid foundation for understanding the psychostimulant and neurochemical properties of 4-CEC. However, there is a notable absence of published studies specifically investigating the cognitive effects of 4-CEC exposure in animal models, such as its impact on learning, memory, and executive function. Furthermore, while changes in response rate during drug discrimination tasks might hint at anxiogenic or aversive properties at high doses, dedicated studies using models like the elevated plus-maze or light-dark box are needed to characterize its effects on anxiety-like behavior . Future research should aim to fill these gaps to provide a more complete toxicological and pharmacological profile of this synthetic cathinone.
References
- 1. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecddrepository.org [ecddrepository.org]
Methodological & Application
Application Note: Analytical Methods for the Identification of 4-Chloroethcathinone (4-CEC) in Seized Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged on the illicit drug market.[1] As a structural analog of cathinone, it exhibits stimulant properties. The accurate and unambiguous identification of 4-CEC in seized materials is crucial for forensic laboratories, law enforcement, and public health officials. Due to the existence of various positional isomers (e.g., 2-CEC, 3-CEC) with the same molecular mass, employing analytical techniques that provide detailed structural information is imperative.[1][2] This document outlines detailed protocols for the identification of 4-CEC using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A combination of these techniques is recommended for confirmatory analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis, offering high separation efficiency and specific molecular identification.[4][5] For cathinones like 4-CEC, GC-MS can separate isomers and provide characteristic fragmentation patterns for identification.[2] While Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) can result in similar mass spectra for regioisomers, making them difficult to distinguish, it is still a primary tool.[1][2] Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) can be a superior technique, as it often shows a unique fragmentation pattern for each isomer, aiding in unambiguous identification.[1][2]
Experimental Workflow: GC-MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 4. Development & Validation of A Rapid GC-MS Method for Seized Drug Screening | NIST [nist.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for the GC-MS Analysis of 4-Chloroethcathinone (4-CEC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 4-Chloroethcathinone (4-CEC), a synthetic cathinone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following procedures are based on validated methodologies and are intended to guide researchers in developing and implementing robust analytical techniques for this compound.
Introduction
This compound (4-CEC) is a new psychoactive substance (NPS) of the cathinone class. Accurate and reliable analytical methods are crucial for its detection and quantification in forensic toxicology, clinical chemistry, and drug metabolism studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-CEC, often requiring derivatization to improve chromatographic performance and sensitivity. This protocol outlines a complete workflow from sample preparation to data analysis.
Experimental Protocol
This protocol is adapted from a validated method for the simultaneous quantification of 4-CEC and other synthetic cathinones in human whole blood.[1][2]
Materials and Reagents
-
This compound (4-CEC) reference standard
-
(±)-Methcathinone-D3 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Solid Phase Extraction (SPE) columns (e.g., UCT, 200mg/3ml)[2]
-
Ethyl acetate (HPLC grade)
-
Trifluoroacetic anhydride (TFAA) for derivatization
-
Blank human whole blood
Sample Preparation
-
Protein Precipitation:
-
To 900 µL of blank whole blood (or sample), add 100 µL of the working standard solution or quality control (QC) sample.
-
Add the internal standard, (±)-methcathinone-D3.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean test tube for SPE.[2]
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE column (e.g., UCT, 200mg/3ml) according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE column.
-
Wash the column to remove interferences.
-
Elute the analytes of interest using an appropriate solvent (e.g., ethyl acetate).[2]
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent.
-
Add Trifluoroacetic anhydride (TFAA) to the reconstituted sample.[2] TFAA is a common derivatizing agent for cathinones, improving their volatility and chromatographic properties for GC-MS analysis.[3][4][5][6][7]
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Evaporate the derivatization agent and solvent.
-
Reconstitute the final derivatized sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).[8][9]
-
GC-MS Instrumentation and Parameters
The following parameters are suggested for the analysis of the TFA-derivatized 4-CEC:
-
Gas Chromatograph: Agilent GC system (or equivalent)
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]
-
Injector: Splitless mode.
-
Injection Volume: 2 µL.[2]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Monitored Ions (for TFA derivative of 4-CEC): Specific ions for the trifluoroacetyl derivative of 4-CEC should be selected for quantification and qualification purposes. Based on the structure, characteristic fragments would likely include ions related to the chloro-substituted aromatic ring and the ethylamino side chain.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from a validated method for 4-CEC analysis in whole blood.[1][2]
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 4-CEC | 5 - 1000 | 0.991 - 0.998 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| 4-CEC | Low, Med, High | 2.1 - 11.7 | 1.3 - 10.2 | -10.6 - 19.6 | 11 - 12.1 |
Table 3: Method Performance
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Extraction Efficiency (%) |
| 4-CEC | 5 | 79.1 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the GC-MS protocol for 4-CEC analysis.
Caption: Workflow for 4-CEC analysis by GC-MS.
Discussion
The described GC-MS method provides a robust and reliable approach for the quantification of 4-CEC in biological samples.[1][2] The sample preparation procedure, involving protein precipitation followed by solid-phase extraction, ensures effective removal of matrix interferences, leading to a clean extract. Derivatization with TFAA is a critical step to enhance the volatility and thermal stability of 4-CEC, making it amenable to GC analysis.[5][6] The use of an isotopically labeled internal standard, such as methcathinone-D3, is recommended to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the method.
It is important to note that positional isomers of 4-CEC (e.g., 2-CEC and 3-CEC) may have similar mass spectra under electron ionization, which can pose a challenge for unambiguous identification.[10] Therefore, chromatographic separation is critical, and the use of complementary analytical techniques, such as liquid chromatography with diode-array detection (LC-DAD) or gas chromatography with chemical ionization-mass spectrometry (GC-CI-MS), may be necessary for confirmatory analysis in forensic cases.[10] Method validation should always be performed in the laboratory to ensure that the performance characteristics are suitable for the intended application.
References
- 1. Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 4-CEC quantification in urine
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use. As a substituted cathinone, it acts as a central nervous system stimulant. The increasing prevalence of 4-CEC necessitates robust and reliable analytical methods for its detection and quantification in biological matrices to support clinical and forensic toxicology, as well as drug development research. This document provides a detailed application note and protocol for the quantification of 4-CEC in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]
The described method is intended for researchers, scientists, and drug development professionals requiring a precise and accurate assay for 4-CEC in urine. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Principle of the Method
This method utilizes Liquid Chromatography (LC) to separate 4-CEC from endogenous urine matrix components. The separation is followed by Tandem Mass Spectrometry (MS/MS) for selective detection and quantification. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-CEC-d5, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents
-
Standards: 4-CEC hydrochloride, 4-CEC-d5 hydrochloride (or other suitable deuterated analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)
-
Chemicals: Ammonium formate (LC-MS grade)
-
Sample Preparation Supplies: Centrifuge tubes, micropipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or protein precipitation plates.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-CEC and 4-CEC-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-CEC stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of 4-CEC-d5 in a 50:50 methanol:water mixture at an appropriate concentration.
-
Calibration Curve and QC Samples: Spike blank human urine with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, mid, high).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and SPE cartridge type.
-
Sample Pre-treatment: To 200 µL of urine sample, add 20 µL of the internal standard working solution and 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| 4-CEC | 212.1 | 194.1 (Quantifier) | 49 | 19 |
| 212.1 | 159.1 (Qualifier) | 49 | 25 | |
| 4-CEC-d5 | 217.1 | 199.1 (Quantifier) | Optimize | Optimize |
| 217.1 | 164.1 (Qualifier) | Optimize | Optimize |
Note: The MRM transitions for 4-CEC are based on published data.[1] The transitions for 4-CEC-d5 are predicted and should be optimized experimentally.
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for 4-CEC in urine.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 5 | 95 - 105 | < 10 | < 15 |
| Mid | 100 | 90 - 110 | < 10 | < 15 |
| High | 800 | 90 - 110 | < 10 | < 15 |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| 4-CEC | > 85% |
Note: The data presented in these tables are representative and should be established during in-house method validation.
Mandatory Visualization
References
Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of 4-Chloroethcathinone (4-CEC) in Human Whole Blood
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-chloroethcathinone (4-CEC) in human whole blood. The protocol employs a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a total run time of under 10 minutes. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This robust and reliable method is well-suited for forensic toxicology, clinical research, and drug monitoring applications.
Introduction
This compound (4-CEC) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has gained popularity in recreational drug markets. Due to its potential for abuse and adverse health effects, there is a growing need for sensitive and reliable analytical methods to detect and quantify 4-CEC in biological matrices. Whole blood is a critical matrix in forensic and clinical toxicology as it provides information about recent drug exposure. LC-MS/MS is the preferred technique for the analysis of NPS in biological samples due to its inherent specificity, sensitivity, and speed.[1] This application note presents a fully validated LC-MS/MS method for the determination of 4-CEC in human whole blood.
Experimental
Materials and Reagents
-
4-CEC reference standard
-
4-CEC-d5 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human whole blood (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column: C18, 2.1 x 100 mm, 3.5 µm
Standard and Quality Control Sample Preparation
Stock solutions of 4-CEC and 4-CEC-d5 were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human whole blood with the appropriate working solutions.
Sample Preparation
A simple protein precipitation method was employed for sample extraction. To 100 µL of whole blood, 200 µL of acetonitrile containing the internal standard (4-CEC-d5) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial: 95% A, 5% B; 0.5 min: 95% A, 5% B; 5.0 min: 10% A, 90% B; 7.0 min: 10% A, 90% B; 7.1 min: 95% A, 5% B; 9.0 min: 95% A, 5% B |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions (MRM) | See Table 2 |
| Collision Gas | Argon |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
Table 2: MRM Transitions for 4-CEC and 4-CEC-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 4-CEC | 212.1 | 125.1 | 91.1 | 25 |
| 4-CEC-d5 | 217.1 | 130.1 | 91.1 | 25 |
Method Validation
The method was validated for linearity, sensitivity (limit of detection, LOD, and lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL, with a correlation coefficient (r²) of >0.99. The LOD and LLOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (Low, Medium, High, and LLOQ). The results, summarized in Table 3, were within the acceptable limits of ±15% (±20% for LLOQ).
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 9.5 |
| Low | 3 | 101.2 | 6.5 | 99.8 | 7.1 |
| Medium | 50 | 97.8 | 4.1 | 101.5 | 5.3 |
| High | 400 | 103.4 | 3.5 | 102.9 | 4.2 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low and high QC concentrations. The extraction recovery was consistently above 85%, and the matrix effect was found to be negligible.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.2 | 97.5 |
| High | 400 | 91.5 | 101.2 |
Stability
The stability of 4-CEC in whole blood was evaluated under various storage conditions, including short-term (room temperature), long-term (-20°C), and freeze-thaw cycles. The results indicated that 4-CEC is stable under these conditions.
Experimental Workflow and Validation Logic
Caption: A diagram illustrating the experimental workflow for the analysis of 4-CEC in whole blood.
Caption: A diagram showing the logical relationship of the key validation experiments.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 4-CEC in human whole blood. The protein precipitation sample preparation is straightforward and provides clean extracts with high recovery. The method is sensitive, linear, accurate, and precise, making it suitable for a variety of applications in clinical and forensic toxicology.
References
Chiral Separation of 4-Chloroethcathinone (4-CEC) Enantiomers by LC-MS/MS: An Application Note and Protocol
Abstract
This document provides a detailed application note and protocol for the chiral separation and quantification of 4-Chloroethcathinone (4-CEC) enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-CEC is a synthetic cathinone and a new psychoactive substance (NPS) with a chiral center, leading to the existence of two enantiomers, (R)-4-CEC and (S)-4-CEC. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial for forensic toxicology, clinical analysis, and pharmacological research. This protocol outlines a method using a chiral stationary phase (CSP) for the effective separation of 4-CEC enantiomers, followed by sensitive and selective detection using a tandem mass spectrometer. The provided methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
Synthetic cathinones represent a large and diverse class of NPS, with this compound (4-CEC) being a notable example. The presence of a stereocenter in the 4-CEC molecule means it exists as a pair of enantiomers. It is well-established that the stereochemistry of a drug can significantly influence its interaction with biological systems, leading to differences in potency, toxicity, and metabolism between enantiomers. Therefore, the development of stereospecific analytical methods is essential for a comprehensive understanding of the pharmacological and toxicological effects of chiral drugs like 4-CEC.
High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the resolution of enantiomers.[1] When combined with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for the quantification of individual enantiomers in complex matrices such as biological fluids.[2][3] This application note details a robust LC-MS/MS method for the baseline separation of (R)- and (S)-4-CEC.
Experimental Protocols
Materials and Reagents
-
Standards: Racemic 4-CEC, (R)-4-CEC, and (S)-4-CEC reference standards
-
Internal Standard (IS): 4-CEC-d5 or a structurally similar deuterated cathinone derivative
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Mobile Phase Additives: Ammonium bicarbonate, formic acid (LC-MS grade)
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, hexane)
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® IF-3 (amylose tris(3-chloro-4-methylphenylcarbamate)) column (150 x 2.1 mm, 3 µm), has been shown to be effective for similar compounds.[4]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation (for Biological Matrices)
A generic sample preparation protocol for blood or urine is provided below. This should be optimized based on the specific matrix and analytical requirements.
-
Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard to a final concentration of 10 ng/mL.
-
Extraction:
-
LLE: Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
SPE: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions. Load the sample, wash the cartridge to remove interferences, and elute the analytes with a suitable solvent mixture. Evaporate the eluate to dryness.
-
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
LC Conditions:
-
Column: CHIRALPAK® IF-3 (150 x 2.1 mm, 3 µm)
-
Mobile Phase: A gradient elution using (A) 5 mM ammonium bicarbonate in water (pH adjusted to ~9 with ammonia) and (B) acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: Linear gradient from 50% to 80% B
-
10-12 min: Hold at 80% B
-
12.1-15 min: Return to 50% B for re-equilibration
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for 4-CEC and its deuterated internal standard need to be determined by direct infusion of the standards. For 4-CEC (C11H14ClNO), the protonated molecule [M+H]+ would be m/z 212.1.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of 4-CEC enantiomers. The values are hypothetical and should be determined experimentally during method validation.
| Parameter | (R)-4-CEC | (S)-4-CEC |
| Retention Time (min) | ~8.5 | ~9.2 |
| Resolution (Rs) | >1.5 | >1.5 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Linearity (r²) | >0.99 | >0.99 |
| Recovery (%) | 85-115% | 85-115% |
| Matrix Effect (%) | <15% | <15% |
Visualizations
Caption: Experimental workflow for the chiral separation of 4-CEC enantiomers.
References
- 1. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective quantification of chiral drugs in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of 4-Chloroethcathinone (4-CEC) using Fourier-Transform Infrared Spectroscopy (FTIR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, and its identification is a crucial task in forensic laboratories, research, and drug development. Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid, non-destructive, and reliable analytical technique for the identification of chemical substances, including novel psychoactive substances like 4-CEC. This document provides detailed application notes and experimental protocols for the identification of 4-CEC using FTIR spectroscopy.
FTIR spectroscopy identifies substances based on their unique pattern of infrared light absorption, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. This "molecular fingerprint" allows for the confident identification of a compound by comparing its spectrum to that of a known reference standard or a spectral library. For substances like 4-CEC, FTIR can effectively distinguish it from its isomers and other related compounds, provided the sample is of sufficient purity.[1][2]
Principle of FTIR for 4-CEC Identification
The identification of 4-CEC by FTIR is based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its functional groups. Key structural features of 4-CEC that produce characteristic absorption bands include:
-
Carbonyl group (C=O): This will produce a strong absorption band.
-
Aromatic ring (C=C): The benzene ring will have characteristic stretching and bending vibrations.
-
C-N bond: The amine group will have specific stretching vibrations.
-
C-Cl bond: The chlorine substituent on the aromatic ring will also produce a characteristic absorption.
-
Aliphatic C-H bonds: The ethyl group will have distinct stretching and bending vibrations.
By analyzing the presence, position, and relative intensity of these absorption bands, a unique spectral fingerprint for 4-CEC can be obtained.
Data Presentation: Characteristic Infrared Absorption Bands
Unequivocal identification of a synthetic cathinone is possible from its unique infrared spectrum.[1] While a reference spectrum for 4-CEC should be used for definitive identification, the following table presents the characteristic absorption peaks for the closely related compound, 4-chloromethcathinone. The spectrum of 4-CEC is expected to be very similar, with potential minor shifts and additional peaks related to the ethyl group.
| Functional Group Assignment | Characteristic Absorption Peak (cm⁻¹) for 4-Chloromethcathinone |
| Carbonyl (C=O) Stretch | 1688 |
| Aromatic C=C Stretch | 1589 |
| N-H Bend / C-H Bend | 1402 |
| C-N Stretch / C-H Bend | 1244 (±5) |
| C-O Stretch / C-C Stretch | 1092 |
| C-H Bend (Aliphatic/Aromatic) | 977 |
| Aromatic C-H Out-of-Plane Bend | 841 |
| Aromatic C-H Out-of-Plane Bend | 745 |
Note: These peaks are for 4-chloromethcathinone and are provided as a close reference for 4-CEC. An allowable error of ±3 cm⁻¹ is generally accepted. The data is derived from a patent describing an FTIR analysis method for methcathinone derivatives.
Experimental Protocols
Two common methods for preparing solid samples for FTIR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique. Both are suitable for the analysis of 4-CEC in powder form.
Protocol 1: KBr Pellet Method
This method involves dispersing the sample in a dry KBr matrix and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the 4-CEC sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr. The recommended ratio of KBr to sample is between 100:1 and 300:1.
-
Transfer the KBr to a clean, dry agate mortar.
-
Add the 4-CEC sample to the mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This ensures a uniform dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the infrared spectrum of the sample. A typical measurement range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
The ATR technique is a simpler and faster method that requires minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
Spatula
-
Cleaning solvent (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).
-
Acquire a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric interference and the absorbance of the crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the 4-CEC powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the infrared spectrum of the sample over the desired range (e.g., 4000 cm⁻¹ to 650 cm⁻¹).
-
Collect an appropriate number of scans (e.g., 16-64) at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Cleaning:
-
After the analysis, release the pressure clamp and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.
-
Data Interpretation and Identification
The acquired FTIR spectrum of the unknown sample should be compared with a reference spectrum of 4-CEC. This can be achieved by:
-
Spectral Library Search: Most FTIR software includes libraries of reference spectra. The acquired spectrum can be searched against a forensic or chemical library to find the best match. The quality of the match is often indicated by a hit quality index (HQI).
-
Direct Comparison: If a pure reference standard of 4-CEC is available, its spectrum can be acquired under the same experimental conditions and directly compared to the spectrum of the unknown sample. A visual overlay of the spectra should show a high degree of correlation in the peak positions, shapes, and relative intensities for a positive identification.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the identification of 4-CEC using FTIR spectroscopy.
Caption: Experimental workflow for 4-CEC identification using FTIR.
Caption: Logical flow for FTIR spectral analysis and identification.
References
Application Notes & Protocols for the Quantification of 4-CEC in Oral Fluid and Sweat using GC-MS/MS
These application notes provide a detailed framework for the quantitative analysis of 4-Chloroethcathinone (4-CEC) in human oral fluid and sweat samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocols are based on established methods for the analysis of structurally similar synthetic cathinones and are intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound (4-CEC) is a synthetic stimulant of the cathinone class. As a psychoactive substance, its detection and quantification in biological matrices are crucial for clinical and forensic toxicology. Oral fluid and sweat are valuable non-invasive specimens that provide information on recent drug use. This document outlines a validated GC-MS/MS method for the sensitive and selective quantification of 4-CEC in these matrices. The methodology is adapted from a validated procedure for the analysis of 4-chloromethcathinone (4-CMC), a closely related compound.[1][2][3][4]
Experimental Protocols
Sample Collection and Handling
-
Oral Fluid: Collect oral fluid using a specialized collection device, such as Quantisal®, to ensure sample stability and accurate volume collection.[5][6] Store samples at -20°C until analysis.
-
Sweat: Collect sweat using sweat patches worn for a specified period. After collection, store the patches in appropriate containers at -20°C prior to extraction.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of 4-CEC from oral fluid and the eluate from sweat patches.
Reagents and Materials:
-
Methylone-d3 (Internal Standard, IS)
-
0.5 M Ammonium hydrogen carbonate buffer
-
Ethyl acetate
-
Microcentrifuge tubes (2 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of oral fluid or sweat patch eluate in a microcentrifuge tube, add 5 µL of Methylone-d3 (IS).[1]
-
Add 200 µL of 0.5 M ammonium hydrogen carbonate buffer.[1]
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1][3]
Derivatization
Derivatization is a critical step to improve the volatility and thermal stability of cathinones for GC-MS analysis.[7][8] Pentafluoropropionic anhydride (PFPA) is an effective derivatizing agent for this class of compounds.[1][9]
Reagents and Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (GC grade)
-
Heating block or oven
Procedure:
-
To the dried extract from step 2.2.7, add 50 µL of PFPA.[1]
-
Cap the tube and heat at 70°C for 20 minutes.
-
Evaporate the excess PFPA to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of ethyl acetate.[1][3]
-
Transfer the solution to an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Instrumentation and Conditions
The following are typical GC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS (or equivalent)
-
Injection Volume: 1 µL[1]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: Specific MRM transitions for the 4-CEC derivative and the internal standard need to be determined by infusing the derivatized standards into the mass spectrometer. The transitions for the structurally similar 4-CMC can be used as a starting point for optimization.
Quantitative Data
The following tables summarize the expected validation parameters for a method based on the analysis of a structurally similar synthetic cathinone (4-CMC) in oral fluid and sweat.[1] These values should be established specifically for 4-CEC during method validation.
Table 1: Method Validation Parameters for 4-CEC in Oral Fluid
| Parameter | Expected Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Table 2: Method Validation Parameters for 4-CEC in Sweat
| Parameter | Expected Value |
| Linearity Range | 1 - 200 ng/patch |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 ng/patch |
| Limit of Quantification (LOQ) | 1 ng/patch |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Visualizations
Experimental Workflow Diagram
References
- 1. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. jfda-online.com [jfda-online.com]
- 8. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Experimental Models for Studying 4-CEC Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Its structural similarity to other cathinones with known neurotoxic effects raises concerns about its potential for harm to the central nervous system. Understanding the mechanisms of 4-CEC neurotoxicity is crucial for public health and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing in vitro experimental models, primarily focusing on the human neuroblastoma SH-SY5Y cell line, to study the neurotoxic effects of 4-CEC.
Recommended In Vitro Model: Differentiated SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, which are a primary target for many psychostimulant substances. Differentiation enhances their physiological relevance for studying the neurotoxic effects of compounds like 4-CEC.
Key Neurotoxic Endpoints to Assess
Based on the known mechanisms of related synthetic cathinones, the primary endpoints to investigate for 4-CEC neurotoxicity include:
-
Cytotoxicity: Assessing the concentration-dependent cell death induced by 4-CEC.
-
Interaction with Monoamine Transporters: Evaluating the effect of 4-CEC on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Oxidative Stress: Measuring the induction of reactive oxygen species (ROS) and the cellular antioxidant response.
-
Mitochondrial Dysfunction: Assessing changes in mitochondrial membrane potential.
-
Apoptosis: Determining the activation of programmed cell death pathways.
Data Presentation
The following tables summarize the available quantitative data on the neurotoxic effects of 4-CEC from in vitro studies.
Table 1: Cytotoxicity of 4-CEC in Differentiated SH-SY5Y Cells
| Compound | LC50 (mM) after 24h | Cell Line | Assay | Reference |
| 4-CEC | ~2.5 | Differentiated SH-SY5Y | MTT Assay | [1] |
Table 2: Interaction of 4-CEC with Monoamine Transporters in Rat Brain Synaptosomes
| Transporter | Uptake Inhibition IC50 (nM) | Release EC50 (nM) | Mechanism | Reference |
| DAT | >10000 | >10000 | Low-potency uptake inhibitor | [2] |
| NET | 3330 ± 580 | >10000 | Low-potency uptake inhibitor | [2] |
| SERT | 114 ± 10 | 119 ± 18 | Substrate (releaser) | [2] |
Table 3: Oxidative Stress Induced by Chloro-Cathinones in Differentiated SH-SY5Y Cells
| Compound | Concentration | ROS Production (% increase vs. vehicle) | Exposure Time | Reference |
| Chloro-cathinones (general) | LC50 | 10-30% | 6 hours | [1] |
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, seed cells at a desired density.
-
After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.
-
Incubate for 4-6 days, changing the medium every 2 days.
-
For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Cytotoxicity Assays
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of 4-CEC for 24 hours. Include a vehicle control.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Treat cells with various concentrations of 4-CEC for 24 hours.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Monoamine Transporter Uptake and Release Assays in Synaptosomes
Principle: Synaptosomes, isolated nerve terminals, are used to measure the ability of a compound to inhibit the uptake of radiolabeled monoamines or to induce their release.
Protocol:
-
Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with various concentrations of 4-CEC.
-
Initiate uptake by adding a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the reaction by rapid filtration and wash to remove unbound radioactivity.
-
Quantify the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
Calculate the IC50 value for uptake inhibition.
-
-
Release Assay:
-
Preload synaptosomes with a radiolabeled substrate.
-
Expose the preloaded synaptosomes to various concentrations of 4-CEC.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 value for release.
-
Oxidative Stress Assays
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with 4-CEC for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Seed differentiated SH-SY5Y cells in a suitable plate for fluorescence microscopy or flow cytometry.
-
Treat cells with 4-CEC.
-
Incubate the cells with 2 µM JC-1 for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Assay: Caspase-3 Activity
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Treat cells with 4-CEC for the desired time.
-
Lyse the cells to release intracellular contents.
-
Use a commercial caspase-3 activity assay kit. Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the fold-increase in caspase-3 activity compared to the vehicle control.
Visualization of Pathways and Workflows
Putative Signaling Pathway of 4-CEC Neurotoxicity
Caption: Putative signaling pathway of 4-CEC-induced neurotoxicity.
Experimental Workflow for Assessing 4-CEC Neurotoxicity
Caption: General workflow for in vitro assessment of 4-CEC neurotoxicity.
Logical Relationship of Key Neurotoxic Events
Caption: Logical cascade of events in 4-CEC-induced neurotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 4-CEC Effects on Monoamine Transporter Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of 4-Chloroethcathinone (4-CEC) on the function of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The provided methodologies are essential for characterizing the pharmacological profile of 4-CEC and similar compounds.
Introduction
This compound (4-CEC) is a synthetic cathinone that has been identified as a new psychoactive substance. Understanding its interaction with monoamine transporters is crucial for predicting its psychoactive effects, abuse potential, and neurotoxicity. Monoamine transporters are critical for regulating the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby controlling neurotransmission. Compounds that interfere with these transporters can act as uptake inhibitors, substrates (releasers), or a combination of both, leading to significant alterations in monoaminergic signaling.
Recent studies have revealed that 4-CEC exhibits a unique "hybrid" activity profile at monoamine transporters. It acts as a low-potency uptake inhibitor at the dopamine and norepinephrine transporters (DAT and NET) while functioning as a full-efficacy substrate (releaser) at the serotonin transporter (SERT)[1]. This complex mechanism of action underscores the importance of employing a comprehensive set of assays to fully characterize its pharmacological effects.
Data Presentation: Quantitative Effects of 4-CEC on Monoamine Transporters
The following tables summarize the in vitro effects of 4-CEC on monoamine transporter function, including its potency for uptake inhibition (IC50) and substrate-induced release (EC50).
Table 1: Uptake Inhibition Potency (IC50) of 4-CEC at Monoamine Transporters
| Transporter | IC50 (nM) | Substance Tested |
| Dopamine Transporter (DAT) | 2630 ± 350 | 4-CEC |
| Norepinephrine Transporter (NET) | 4400 ± 500 | 4-CEC |
| Serotonin Transporter (SERT) | 790 ± 80 | 4-CEC |
Data represent the concentration of 4-CEC required to inhibit 50% of the radiolabeled substrate uptake.
Table 2: Substrate-Induced Release Potency (EC50) of 4-CEC at Monoamine Transporters
| Transporter | EC50 (nM) | Substance Tested |
| Dopamine Transporter (DAT) | > 10,000 (No release) | 4-CEC |
| Norepinephrine Transporter (NET) | > 10,000 (Weak partial release) | 4-CEC |
| Serotonin Transporter (SERT) | 280 ± 40 | 4-CEC |
Data represent the concentration of 4-CEC required to induce 50% of the maximal release of pre-loaded radiolabeled substrate.
Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol determines the potency of a test compound (e.g., 4-CEC) to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound (4-CEC)
-
Known transporter inhibitors for positive controls (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing the transporter of interest into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.
-
Preparation of Solutions: Prepare serial dilutions of the test compound (4-CEC) and control inhibitors in KHB. Prepare the radiolabeled substrate at a concentration near its Km for the respective transporter.
-
Pre-incubation: Wash the cell monolayers with KHB. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubation: Incubate the plate for a short period (typically 5-15 minutes) at 37°C to allow for substrate uptake. The incubation time should be within the linear range of uptake for each transporter.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Monoamine Transporter Release Assay
This protocol assesses the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled monoamine from cells expressing the target transporter.
Materials:
-
HEK-293 cells stably expressing human DAT, NET, or SERT
-
24-well cell culture plates
-
Krebs-HEPES buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compound (4-CEC)
-
Known transporter substrates for positive controls (e.g., amphetamine for DAT and NET, p-chloroamphetamine for SERT)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed HEK-293 cells expressing the transporter of interest into 24-well plates.
-
Loading with Radiolabeled Substrate: Incubate the cells with the respective radiolabeled monoamine for 30-60 minutes at 37°C to allow for accumulation of the substrate.
-
Washing: After loading, wash the cells several times with KHB to remove extracellular radiolabel.
-
Baseline Release: Add fresh KHB to the wells and collect samples at regular intervals (e.g., every 5 minutes) to establish a baseline release rate.
-
Stimulation of Release: After establishing a baseline, add serial dilutions of the test compound (4-CEC) or a known releaser to the wells.
-
Sample Collection: Continue to collect the superfusate at regular intervals for a defined period (e.g., 30-60 minutes).
-
Quantification of Release: At the end of the experiment, lyse the cells to determine the amount of radiolabel remaining. Measure the radioactivity in the collected superfusate samples and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the amount of release as a percentage of the total radioactivity (superfusate + lysate). Plot the percentage of release against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).
Visualizations
Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.
Caption: Simplified signaling pathway of a monoamine synapse and points of interaction for 4-CEC.
References
Application Notes and Protocols for Investigating the Behavioral Pharmacology of 4-Chloroethcathinone (4-CEC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the behavioral pharmacology of 4-chloroethcathinone (4-CEC) and detailed protocols for its investigation using established animal models. The information is intended to guide researchers in designing and conducting studies to further elucidate the abuse potential and psychoactive effects of this synthetic cathinone.
Introduction to this compound (4-CEC)
This compound (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that have emerged in illicit drug markets. Structurally related to cathinone, the active component of the khat plant, 4-CEC exhibits psychostimulant properties. Preclinical studies are crucial for understanding its mechanism of action, behavioral effects, and potential for abuse, thereby informing public health and regulatory decisions.
Known Mechanism of Action
In vitro studies have characterized 4-CEC as a low-potency uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] More significantly, it functions as a substrate at the serotonin transporter (SERT), indicating that it can induce the release of serotonin.[1][2] This mixed monoaminergic activity, with a pronounced effect on serotonin, likely underlies its unique behavioral profile.
Behavioral Pharmacology of 4-CEC
Animal models are essential for characterizing the psychoactive effects of 4-CEC. The primary behavioral assays used to investigate its properties include locomotor activity, drug discrimination, conditioned place preference, and self-administration studies.
Locomotor Activity
Locomotor activity assays are used to assess the stimulant or depressant effects of a compound. Studies in both mice and rats have demonstrated that 4-CEC dose-dependently increases locomotor activity.[3] However, it is reported to be less efficacious in producing maximal stimulant effects compared to other psychostimulants like methamphetamine.[3]
Drug Discrimination
Drug discrimination paradigms assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues. In rats trained to discriminate methamphetamine or cocaine from saline, 4-CEC has been shown to fully substitute for both, indicating that it produces similar subjective effects.[1] This suggests a potential for abuse similar to that of established psychostimulants.
Conditioned Place Preference (CPP)
Conditioned place preference is a model used to evaluate the rewarding or aversive properties of a drug. While no specific CPP studies for 4-CEC have been identified in the reviewed literature, this is a critical assay for determining its rewarding potential. A generalized protocol for assessing CPP with a novel psychostimulant is provided below.
Self-Administration
Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing efficacy of a drug and its abuse liability. To date, specific self-administration studies for 4-CEC have not been detailed in the available literature. A generalized protocol for this assay is included to guide future investigations.
Data Presentation
The following tables summarize the available quantitative data on the behavioral effects of 4-CEC.
Table 1: Locomotor Activity of 4-CEC in Rodents
| Species | Route of Administration | Dose Range (mg/kg) | Effect on Locomotor Activity | Notes |
| Mice (Swiss-Webster) | i.p. | 1 - 50 | Dose-dependent increase, with peak effects around 25 mg/kg. Less efficacious than methamphetamine. | Peak stimulant effects lasted 2 to 3 hours.[3] |
| Rats (Sprague-Dawley) | i.p. | 1 - 30 | Modest stimulatory effects on activity. | Less potent than 4-CMC and mephedrone.[1][2] |
Table 2: Drug Discrimination Studies of 4-CEC in Rats
| Training Drug | 4-CEC Dose Range (mg/kg) | Generalization | ED50 (mg/kg) | Notes |
| Methamphetamine | 1 - 30 | Full substitution | Not reported | Indicates similar subjective effects to methamphetamine.[1] |
| Cocaine | 1 - 30 | Full substitution | Not reported | Suggests overlapping subjective effects with cocaine.[1] |
| MDMA | Not specified | Full substitution | 0.43 | [1] |
Experimental Protocols
The following are detailed protocols for key behavioral assays. Protocols for CPP and self-administration are generalized for psychostimulants and should be optimized for 4-CEC.
Locomotor Activity Protocol
Objective: To assess the stimulant effects of 4-CEC on spontaneous locomotor activity in mice.
Materials:
-
Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or video-tracking software.
-
4-CEC hydrochloride dissolved in sterile saline (0.9%).
-
Male Swiss-Webster mice (25-30 g).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the test day, place each mouse individually into the center of the open-field arena and allow for a 30-minute habituation period.
-
Drug Administration: Following habituation, administer 4-CEC (e.g., 1, 5, 10, 25, 50 mg/kg, i.p.) or vehicle (saline).
-
Data Collection: Immediately after injection, place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 2-3 hours.
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to determine the time course of the drug's effect. Compare the total activity counts or distance traveled between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Drug Discrimination Protocol
Objective: To determine if 4-CEC produces subjective effects similar to methamphetamine or cocaine in rats.
Materials:
-
Standard two-lever operant conditioning chambers.
-
Food pellet dispensers and receptacles.
-
Syringes and needles for i.p. injections.
-
4-CEC hydrochloride, (+)-methamphetamine hydrochloride, and cocaine hydrochloride dissolved in sterile saline.
-
Male Sprague-Dawley rats (250-300 g), food-restricted to 85-90% of their free-feeding body weight.
Procedure:
-
Lever Press Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10).
-
Discrimination Training:
-
On days when the training drug (e.g., 1 mg/kg methamphetamine or 10 mg/kg cocaine, i.p.) is administered, only presses on the "drug-correct" lever are reinforced.
-
On days when the vehicle (saline) is administered, only presses on the "vehicle-correct" lever are reinforced.
-
Training sessions are typically 15-30 minutes long and continue until rats reliably respond on the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.
-
-
Substitution Testing:
-
Once discrimination is established, administer various doses of 4-CEC (e.g., 1, 3, 10, 30 mg/kg, i.p.) prior to the session.
-
During test sessions, presses on either lever are recorded but not reinforced.
-
A test is complete after a predetermined number of responses (e.g., 10) on one lever.
-
-
Data Analysis: Calculate the percentage of responses on the drug-correct lever for each dose of 4-CEC. Full substitution is considered to have occurred if a dose of 4-CEC results in ≥80% of responses on the drug-correct lever. Calculate the ED50 value, which is the dose that produces 50% drug-appropriate responding.
Conditioned Place Preference (CPP) Protocol (Generalized)
Objective: To assess the rewarding properties of 4-CEC in mice.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
4-CEC hydrochloride dissolved in sterile saline.
-
Male C57BL/6J mice (20-25 g).
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place each mouse in the central compartment and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. An unbiased design is recommended, where the drug is randomly assigned to one of the outer chambers.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days with alternating drug and vehicle conditioning sessions.
-
On drug conditioning days, administer 4-CEC (e.g., 5, 10, 25 mg/kg, i.p.) and confine the mouse to the drug-paired chamber for 30 minutes.
-
On vehicle conditioning days, administer saline and confine the mouse to the vehicle-paired chamber for 30 minutes.
-
-
Post-Conditioning (Preference Test):
-
On the test day (at least 24 hours after the last conditioning session), place the mouse in the central compartment in a drug-free state and allow free access to all chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A significant increase in the preference score for the drug-paired chamber indicates a rewarding effect.
Intravenous Self-Administration Protocol (Generalized)
Objective: To determine the reinforcing effects of 4-CEC in rats.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and an infusion line connected to a swivel.
-
Intravenous catheters.
-
4-CEC hydrochloride dissolved in sterile saline.
-
Male Wistar rats (300-350 g).
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Presses on the "active" lever result in an intravenous infusion of 4-CEC (e.g., 0.1, 0.25, 0.5 mg/kg/infusion), while presses on the "inactive" lever have no consequence.
-
Acquisition is typically considered stable when the number of infusions per session does not vary by more than 20% for three consecutive days and the number of active lever presses is at least double the number of inactive lever presses.
-
-
Dose-Response Determination: Once stable responding is established, vary the dose of 4-CEC across sessions to determine the dose-response curve.
-
Progressive Ratio Schedule: To assess the motivation to self-administer 4-CEC, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the reinforcing efficacy of the drug.
-
Data Analysis: The primary dependent variables are the number of infusions per session and the breakpoint on the progressive ratio schedule. An inverted U-shaped dose-response curve is typical for reinforcing drugs.
Visualization of Pathways and Workflows
Caption: Hypothesized signaling pathway of 4-CEC at the serotonergic synapse.
Caption: Experimental workflow for assessing the behavioral pharmacology of 4-CEC.
Conclusion
The available data indicate that 4-CEC is a psychostimulant with a mechanism of action that involves the serotonin, dopamine, and norepinephrine systems. Its ability to increase locomotor activity and substitute for the discriminative stimulus effects of methamphetamine and cocaine in animal models suggests a potential for abuse in humans. Further research, particularly using conditioned place preference and self-administration paradigms, is necessary to fully characterize its rewarding and reinforcing properties. The protocols provided herein offer a framework for conducting these critical investigations.
References
Application Note: 4-Chloroethcathinone (4-CEC) as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has emerged as a significant challenge in forensic toxicology. Structurally related to cathinone, the active component of the khat plant, 4-CEC exhibits stimulant properties and has been identified in illicit drug seizures and biological samples from individuals in intoxication cases. The unambiguous identification and quantification of 4-CEC in forensic casework are crucial for law enforcement, public health, and the judicial system. The use of a well-characterized reference standard is paramount for the accuracy and reliability of analytical findings.[1] This application note provides detailed protocols and data for the use of 4-CEC as a reference standard in forensic toxicology laboratories.
Importance of a Reference Standard
In forensic toxicology, the identification of a substance relies on comparing the analytical data from an unknown sample to that of a known, certified reference standard. The reference standard serves as the benchmark for confirmation of identity and for accurate quantification. Without a reliable reference standard, the analytical results are scientifically indefensible.
References
Application Notes and Protocols for Evaluating 4-CEC Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has raised significant public health concerns. Understanding the cytotoxic effects of 4-CEC is crucial for forensic toxicology, clinical treatment of overdoses, and the development of potential therapeutic interventions. These application notes provide detailed protocols and background information for assessing the cytotoxicity of 4-CEC using common in vitro cell culture techniques. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model for neurotoxicity studies.
Data Presentation
The following table summarizes the cytotoxic potential of 4-CEC and related chloro-cathinone compounds in differentiated SH-SY5Y cells. The LC50 value represents the concentration of the substance that is lethal to 50% of the cells.
| Compound | Molecular Weight ( g/mol ) | LC50 (mM) in SH-SY5Y cells |
| This compound (4-CEC) | 197.66 | ~1.8 |
| 3-Chloromethcathinone (3-CMC) | 183.64 | >3.0 |
| 4-Chloromethcathinone (4-CMC) | 183.64 | ~1.5 |
| 4-Chlorobuphedrone (4-CBC) | 211.69 | ~0.6 |
Data extracted from a study on the in vitro cytotoxicity of various chloro-cathinones in a differentiated human neuroblastoma cell line (SH-SY5Y)[1].
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
A consistent and healthy cell culture is the foundation for reliable cytotoxicity data.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
0.25% Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well, 24-well, or 6-well plates (tissue culture treated)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing and Initial Culture:
-
Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².
-
Change the culture medium every 2-3 days.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
96-well tissue culture plates
-
4-CEC stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count SH-SY5Y cells as described in Protocol 1.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with 4-CEC:
-
Prepare serial dilutions of 4-CEC in complete culture medium from the stock solution. A suggested concentration range based on the known LC50 is 0.1 mM to 5 mM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-CEC).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared 4-CEC dilutions or control medium.
-
Incubate for 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
96-well tissue culture plates
-
4-CEC stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
LDH Assay:
-
After the desired incubation period with 4-CEC, centrifuge the 96-well plate at 250 x g for 5 minutes (optional, but recommended for suspension cells or loosely adherent cells).
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, optically clear 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
White-walled 96-well plates
-
4-CEC stock solution
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
After the incubation period with 4-CEC, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for evaluating 4-CEC cytotoxicity in SH-SY5Y cells.
Proposed Signaling Pathway for 4-CEC-Induced Cytotoxicity
Based on the known effects of other synthetic cathinones, the following pathway is a proposed mechanism for 4-CEC-induced cytotoxicity. Specific molecular interactions for 4-CEC require further investigation.
Caption: Proposed mechanism of 4-CEC-induced cytotoxicity.
Logical Relationship of Cytotoxicity Assays
Caption: Relationship between cellular events and cytotoxicity assays.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 4-Chloroethcathinone (4-CEC) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and assessing its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is a powerful analytical tool for the identification and structural elucidation of drug metabolites due to its high mass accuracy and sensitivity.[1][2] This application note provides a detailed protocol for the in vitro identification of 4-CEC metabolites using LC-HRMS.
Interestingly, the metabolism of 4-CEC has been a subject of some debate in the scientific literature. While one study utilizing human hepatocytes reported no significant metabolism of 4-CEC, other research employing human liver microsomes (HLM) has successfully identified several Phase I and Phase II metabolites.[3] This highlights the importance of the chosen in vitro model system in metabolic studies. This document will focus on the HLM model, which has shown utility in elucidating the biotransformation of 4-CEC and other synthetic cathinones. The primary metabolic pathways for synthetic cathinones include β-keto reduction, hydroxylation, N-dealkylation, and subsequent Phase II conjugation, such as glucuronidation.[4]
Experimental Protocols
In Vitro Metabolism of 4-CEC using Human Liver Microsomes (HLM)
This protocol describes the incubation of 4-CEC with HLM to generate potential metabolites.
Materials:
-
This compound (4-CEC) hydrochloride
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Vivid® Regeneration System)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 4-CEC (final concentration of 10 µM), HLM (1 mg/mL), and phosphate buffer (50 mM, pH 7.4) to a final volume of 500 µL.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and quench the enzymatic activity.
-
Sample Preparation for Analysis:
-
Vortex the quenched sample.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.
-
Control Experiments: To ensure the observed products are true metabolites, the following control incubations should be performed in parallel:
-
Incubation without 4-CEC (negative control).
-
Incubation without the NADPH regenerating system.
-
Incubation with heat-inactivated HLM.
High-Resolution Mass Spectrometry Analysis
This section outlines a general LC-HRMS method for the analysis of 4-CEC and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRMS Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan with data-dependent MS/MS (dd-MS²) |
| Full Scan Mass Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| MS/MS Fragmentation | Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) |
| Collision Energy | Stepped normalized collision energies (e.g., 15, 30, 45 eV) |
Data Presentation
The following table summarizes the theoretical exact masses of potential 4-CEC metabolites based on common metabolic pathways observed for synthetic cathinones. This table can be used as a guide for targeted data mining of the acquired LC-HRMS data.
| Metabolite ID | Proposed Biotransformation | Elemental Composition | Theoretical m/z [M+H]⁺ |
| 4-CEC | Parent Drug | C₁₁H₁₄ClNO | 212.0837 |
| M1 | β-Keto Reduction | C₁₁H₁₆ClNO | 214.0993 |
| M2 | Hydroxylation | C₁₁H₁₄ClNO₂ | 228.0786 |
| M3 | N-Deethylation | C₉H₁₀ClNO | 184.0524 |
| M4 | M3 + β-Keto Reduction | C₉H₁₂ClNO | 186.0680 |
| M5 | M1 + Glucuronidation | C₁₇H₂₄ClNO₇ | 390.1314 |
| M6 | M2 + Glucuronidation | C₁₇H₂₂ClNO₈ | 404.1107 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed metabolic pathway for 4-CEC.
Caption: Experimental workflow for 4-CEC metabolite identification.
Caption: Proposed metabolic pathway of 4-CEC.
Conclusion
This application note provides a comprehensive framework for the identification of 4-CEC metabolites using high-resolution mass spectrometry. The detailed protocols for in vitro metabolism using human liver microsomes and subsequent LC-HRMS analysis, combined with the theoretical data for potential metabolites, offer a robust starting point for researchers. The provided workflows and pathway diagrams serve as valuable visual aids for understanding the experimental process and the biotransformation of 4-CEC. Further studies are warranted to confirm these pathways in vivo and to quantitatively assess the formation of each metabolite.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of In Vitro Mirtazapine Metabolites in Human Liver Microsomes by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolomics of the new psychoactive substance 4-chloroethylcathinone - Arabian Journal of Chemistry [arabjchem.org]
- 4. Electron activated dissociation - a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Analysis of 4-Chloroethcathinone (4-CEC) in Biological Samples
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Chloroethcathinone (4-CEC) in biological samples for research purposes. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (4-CEC) in biological samples like blood, plasma, and urine?
A1: There is limited specific quantitative data on the stability of 4-CEC in biological matrices. However, based on studies of structurally similar synthetic cathinones, particularly 4-Chloromethcathinone (4-CMC), it is known that 4-CEC is susceptible to degradation. The stability is highly dependent on storage temperature and the pH of the matrix. For instance, a study on 4-CMC in human serum stored at 4°C showed a significant decrease in concentration over time. Therefore, it is crucial to handle and store samples containing 4-CEC with care to ensure the integrity of the analytical results.
Q2: What are the optimal storage conditions to minimize the degradation of 4-CEC in biological samples?
A2: To minimize degradation, it is strongly recommended to store biological samples intended for 4-CEC analysis at low temperatures, preferably frozen. Storage at -20°C or, for long-term preservation, at -80°C is advisable. Refrigeration at 4°C is not sufficient to prevent significant degradation over short periods. For urine samples, acidification to a lower pH may also help to improve the stability of cathinone analogs.
Q3: Are there known degradation products of 4-CEC that I should be aware of during my analysis?
A3: While specific degradation products of 4-CEC in biological samples are not extensively documented, the primary metabolic pathways for 4-CEC in human liver microsomes have been identified. These include N-deethylation to form the primary amine, reduction of the keto group to the corresponding alcohol, and hydroxylation of the alkyl chain. It is plausible that similar degradation pathways could occur under certain storage conditions, leading to the formation of these metabolites. Therefore, it is beneficial to monitor for these potential metabolites in analytical methods to get a comprehensive understanding of the sample's history.
Q4: What are the recommended analytical techniques for the quantification of 4-CEC in biological samples?
A4: The most suitable analytical techniques for the sensitive and selective quantification of 4-CEC in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, and it can typically be performed without derivatization. GC-MS is also a viable option, but derivatization may be necessary to improve the chromatographic properties of 4-CEC and its metabolites.
Troubleshooting Guides
Problem: Rapid loss of 4-CEC concentration in stored samples.
-
Potential Cause: Inadequate storage temperature.
-
Recommended Solution: Ensure samples are frozen at -20°C or -80°C immediately after collection and until analysis. Avoid repeated freeze-thaw cycles.
Problem: Poor reproducibility of 4-CEC quantification.
-
Potential Cause: Inconsistent sample handling and storage conditions. Degradation may be occurring at different rates across samples.
-
Recommended Solution: Standardize the entire workflow from sample collection to analysis. This includes using consistent storage temperatures, minimizing the time samples are at room temperature, and using a validated analytical method.
Problem: Appearance of unexpected peaks in the chromatogram.
-
Potential Cause: Formation of degradation products or metabolites.
-
Recommended Solution: Develop an analytical method that can separate and identify potential metabolites of 4-CEC. This may involve acquiring reference standards for the expected metabolites and optimizing the chromatographic and mass spectrometric conditions.
Quantitative Data Summary
Due to the limited availability of direct stability data for 4-CEC, the following table summarizes the stability of the closely related compound, 4-Chloromethcathinone (4-CMC), in blood, which can serve as an indicator of the potential stability of 4-CEC.
Table 1: Stability of 4-Chloromethcathinone (4-CMC) in Postmortem Blood
| Storage Temperature | Time Point | Mean Concentration Change (%) |
| -20°C | 30 days | -5% |
| 60 days | -10% | |
| 90 days | -15% | |
| 4°C | 7 days | -20% |
| 14 days | -40% | |
| 30 days | -65% | |
| Room Temperature | 24 hours | -30% |
| 48 hours | -55% | |
| 7 days | > -80% |
Note: This data is for 4-CMC and should be used as a general guideline for the potential instability of 4-CEC. Actual stability of 4-CEC may vary.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 4-CEC in Whole Blood
-
Sample Thawing: Thaw frozen whole blood samples at room temperature.
-
Aliquoting: Vortex the thawed sample and transfer a 100 µL aliquot to a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., 4-CEC-d5) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: GC-MS Analysis of 4-CEC in Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard.
-
Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) at a basic pH.
-
Evaporation: Evaporate the organic layer to dryness.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl derivative of 4-CEC and its metabolites.
-
Injection: Inject the derivatized sample into the GC-MS system.
Visualizations
Caption: Workflow for LC-MS/MS analysis of 4-CEC in whole blood.
Caption: Proposed Phase I metabolic pathway of this compound.
Degradation of 4-CEC in blood and serum during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloroethcathinone (4-CEC) in blood and serum samples. The focus is on addressing the significant challenges related to the compound's degradation during storage.
Frequently Asked Questions (FAQs)
Q1: My quantified 4-CEC concentration is significantly lower than expected in samples stored for only a few days in the refrigerator. What could be the cause?
A: This is a common issue and is almost certainly due to the inherent instability of 4-CEC and related cathinones in biological matrices. Research on the closely related analogue, 4-chloromethcathinone (4-CMC), shows it is highly unstable. For instance, in a serum sample stored at 4°C, a 65% decrease in 4-CMC concentration was observed after just three days (from 11.5 ng/mL to 4.0 ng/mL).[1][2] In postmortem blood stored at the same temperature, a 39% drop was seen after seven days.[1] This rapid degradation can lead to significantly underestimated or non-detectable concentrations.
Q2: What are the optimal storage conditions for blood and serum samples containing 4-CEC?
A: To minimize degradation, samples should be frozen at -20°C or, preferably, lower temperatures as soon as possible after collection.[2][3] Storage at 4°C (refrigeration) is considered inappropriate for 4-CEC due to its rapid breakdown at this temperature.[2][4] Timely analysis after sample collection is crucial.[2]
Q3: How does the storage temperature specifically impact the stability of 4-CEC?
A: Temperature has a critical impact on the degradation rate. A stability study on 4-CMC, which is considered one of the most unstable synthetic cathinones, provides a clear indication of what to expect.[3] The half-life of the compound in blood varies dramatically with temperature. At room temperature, it is less than a day, while freezing significantly extends its stability.[3]
Q4: Can preservatives or the choice of blood collection tube affect 4-CEC stability?
A: While the reviewed literature primarily emphasizes temperature, the pH of the biological matrix is a known factor in cathinone stability. Generally, synthetic cathinones are more stable in acidic environments (e.g., pH 4) compared to neutral or alkaline conditions.[2] During storage, especially post-mortem, blood pH can decrease due to processes like autolysis, which could theoretically impact stability.[2] Furthermore, bacterial contamination can actively degrade cathinones, so sterile collection and storage are important.[5]
Q5: Since 4-CEC is so unstable, are there more stable metabolites or degradation products that can be measured as biomarkers of exposure?
A: While specific storage degradation products of 4-CEC are not yet fully characterized, a common metabolic pathway for synthetic cathinones is the reduction of the β-keto group to form a dihydro-metabolite.[1][6] In some cases, these metabolites have shown greater stability than the parent compound.[1] Therefore, monitoring for the dihydro-4-CEC metabolite could be a viable alternative strategy for confirming exposure, particularly in samples that have been stored for some time.
Q6: I am having difficulty analytically distinguishing 4-CEC from its positional isomers. What are the recommended analytical techniques?
A: This is a known challenge in forensic analysis. Standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) often produces similar and non-characteristic mass spectra for different cathinone isomers, making differentiation difficult.[7][8] For unambiguous identification, more advanced or alternative techniques are recommended. Liquid Chromatography with a Diode-Array Detector (LC-DAD) can distinguish isomers by their unique UV spectra, and Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) provides unique fragmentation patterns for easier identification.[7][8]
Data Summary
The stability of 4-CEC is often compared to its highly unstable analogue, 4-CMC. The data below, derived from studies on 4-CMC, illustrates the critical importance of proper sample storage.
Table 1: Degradation of 4-CMC in Human Serum Stored at 4°C
| Storage Time | Concentration (ng/mL) | Percent Decrease |
| Day 0 | 11.5 | 0% |
| Day 3 | 4.0 | 65% |
| Day 113 | Below Limit of Quantification | >95% |
| Data sourced from Nowak et al. (2018).[1][2] |
Table 2: Estimated Half-Life of 4-CMC in Whole Blood at Various Temperatures
| Storage Condition | Temperature | Estimated Half-Life |
| Room Temperature | ~24°C | < 1 day |
| Refrigerated | 5°C | 4 days |
| Frozen | -26°C | 32 days |
| Data sourced from Adamowicz et al. (2019).[3] |
Experimental Protocols
Protocol 1: Synthetic Cathinone Stability Assessment in Whole Blood
This protocol is based on the methodology described by Adamowicz et al. for evaluating the stability of 17 synthetic cathinones.[3]
-
Sample Preparation: Freshly collected whole blood is spiked with a standard solution of 4-CEC to achieve a final concentration of 100 ng/mL.
-
Aliquoting and Storage: The spiked blood is homogenized and aliquoted into separate tubes for each time point and storage condition. Samples are then stored at three distinct temperatures: room temperature (~24°C), refrigerated (5°C), and frozen (-26°C).
-
Time Points: Sample extraction and analysis are performed at predetermined intervals over a period of six months. Initial analyses are conducted daily, with the interval increasing to 1-4 weeks for later time points.
-
Extraction: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), is used to isolate the analyte from the blood matrix at each time point.
-
Analysis: The concentration of 4-CEC in the extracts is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Evaluation: The degradation of 4-CEC is assessed by comparing its concentration at each time point to the initial concentration at Day 0. The half-life (T₁/₂) at each temperature is then calculated.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of 4-CEC degradation.
Caption: Workflow for a typical 4-CEC stability study.
Caption: Key factors influencing 4-CEC sample stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Unstability of 4-CMC in human serum specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Identification of Unique 4-Methylmethcathinone (4-MMC) Degradation Markers in Putrefied Matrices† [ouci.dntb.gov.ua]
- 6. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing storage conditions for 4-CEC analytical standards
This technical support center provides guidance on the optimal storage, handling, and analysis of 4-Chloroethcathinone (4-CEC) analytical standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 4-CEC analytical standards?
A1: For long-term stability, 4-CEC analytical standards should be stored at -20°C or lower in a tightly sealed, airtight container.[1][2][3] Studies on synthetic cathinones consistently show that frozen conditions significantly slow down degradation.[1][2][3] Given that halogenated cathinones like 4-CEC are known to be among the most unstable compounds in this class, adherence to frozen storage is critical to ensure the integrity of the standard over time.
Q2: What is the recommended solvent for preparing 4-CEC stock solutions?
A2: Acetonitrile (ACN) is generally recommended over methanol (MeOH) for preparing stock solutions of synthetic cathinones.[2] Some cathinones have shown greater stability in ACN, especially when stored at refrigerated temperatures (4°C).[2] When preparing solutions, use high-purity, anhydrous solvents to minimize moisture, which can contribute to degradation.
Q3: How stable is 4-CEC at room temperature or refrigerated conditions?
A3: 4-CEC is expected to be unstable at room temperature and will degrade over time even under refrigeration (4°C).[2][3] Halogenated cathinones are particularly susceptible to degradation.[1] Therefore, it is strongly advised to minimize the time that 4-CEC standards and solutions are kept at ambient or refrigerated temperatures. Prepare working solutions fresh and use them as quickly as possible.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 4-CEC?
A4: While GC-MS can be used, it is important to be aware of the potential for thermal degradation of 4-CEC in the hot injection port.[4] This can lead to the formation of artifacts and inaccurate quantification. If GC-MS is the chosen method, it is crucial to optimize injection parameters (e.g., use a lower inlet temperature if possible) and to be aware of potential degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often a more suitable technique as it avoids high temperatures.[5][6]
Q5: What are the likely degradation pathways for 4-CEC?
A5: While specific degradation pathways for 4-CEC are not extensively documented in the provided search results, based on related cathinones, degradation is likely to involve oxidation and potentially hydrolysis, especially under neutral to alkaline conditions.[1] For other cathinones, degradation can occur at the β-keto group and through modifications to the alkyl chain.
Troubleshooting Guides
Guide 1: Inconsistent or Low Analytical Signal
| Symptom | Possible Cause | Troubleshooting Steps |
| No peak or significantly reduced peak area for 4-CEC standard. | Degradation of the standard. | 1. Verify the storage conditions of your analytical standard. Ensure it has been consistently stored at -20°C. 2. Prepare a fresh stock solution from the neat material in high-purity acetonitrile. 3. Compare the response of the new solution to a previously prepared one. A significant difference may indicate degradation of the older solution. |
| Improper instrument parameters (LC-MS/MS). | 1. Optimize MS parameters, including capillary voltage and collision energy, for 4-CEC.[7][8] 2. Ensure the mobile phase composition is appropriate for the retention and ionization of 4-CEC. A gradient elution with 0.1% formic acid in water and acetonitrile is a common starting point.[3] 3. Check for and address any instrument issues such as leaks or blockages.[9] | |
| Thermal degradation during analysis (GC-MS). | 1. If using GC-MS, check for the presence of known thermal degradation products.[4] 2. Lower the injection port temperature in increments to see if the response of the parent compound improves. 3. Consider using a less harsh ionization technique if available. | |
| Poor peak shape (tailing, fronting, or splitting). | Column issues. | 1. Ensure the column is properly conditioned and has not exceeded its lifetime. 2. Check for contamination on the column and frit. If necessary, flush the column according to the manufacturer's instructions. 3. Verify that the mobile phase pH is compatible with the column chemistry. |
| Sample overload. | 1. Dilute the sample and reinject. Fronting can be an indication of mass overload. |
Guide 2: Quantitation Variability
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate injections. | Inconsistent injection volume. | 1. Check the autosampler for air bubbles in the syringe and sample loop. 2. Ensure the correct vial and cap are being used and that the needle is drawing from the sample correctly. |
| Matrix effects (ion suppression or enhancement). | 1. If analyzing biological samples, matrix effects are a common issue.[5] 2. Use a stable isotope-labeled internal standard for 4-CEC if available to compensate for matrix effects. 3. Perform a robust sample clean-up, such as solid-phase extraction (SPE), to remove interfering components.[3] 4. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration). | |
| Drifting calibration curve. | Instrument instability. | 1. Allow the instrument to reach thermal and electronic stability before starting the analytical run. 2. Monitor system pressure and baseline noise for any irregularities.[10] |
| Standard degradation during the run. | 1. If the autosampler is not temperature-controlled, standards may degrade over the course of a long run. Keep the autosampler temperature low (e.g., 4°C). |
Data Presentation
Table 1: Recommended Storage Conditions for 4-CEC Analytical Standards
| Condition | Temperature | Solvent | Duration | Recommendation |
| Long-Term | -20°C or colder | Neat (solid) or Acetonitrile | > 1 month | Optimal: Store as a solid in a desiccator at -20°C. For solutions, use acetonitrile. |
| Short-Term | 4°C | Acetonitrile | < 1 month | Acceptable for working solutions. Minimize storage time. Re-evaluate purity if stored for extended periods. |
| Bench-Top | Room Temperature | Acetonitrile | < 24 hours | Not Recommended for storage. Prepare fresh working solutions and use immediately. Keep in a cooled autosampler during analysis. |
Note: This data is based on general stability trends for halogenated synthetic cathinones.[2][3] Specific stability data for 4-CEC may vary.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of 4-CEC in Solution
Objective: To evaluate the stability of a 4-CEC working solution at refrigerated (4°C) and room temperature over a 7-day period.
Materials:
-
4-CEC analytical standard
-
High-purity acetonitrile (ACN)
-
Volumetric flasks and pipettes
-
Amber glass autosampler vials with PTFE-lined caps
-
Validated LC-MS/MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-CEC in ACN.
-
Preparation of Working Solution: Dilute the stock solution with ACN to a working concentration of 1 µg/mL.
-
Time-Zero Analysis (T=0): Immediately analyze the freshly prepared 1 µg/mL working solution in triplicate using a validated LC-MS/MS method. The average peak area at this point will serve as the 100% reference.
-
Sample Storage:
-
Aliquot the 1 µg/mL working solution into multiple amber autosampler vials.
-
Store one set of vials in a refrigerator at 4°C.
-
Store a second set of vials at room temperature (approximately 20-25°C), protected from light.
-
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 7 days), retrieve three vials from each storage condition.
-
Analysis: Allow the refrigerated samples to come to room temperature and analyze all samples in triplicate using the same LC-MS/MS method.
-
Data Evaluation: Calculate the average peak area for each time point and storage condition. Determine the percentage of the remaining 4-CEC relative to the T=0 analysis. A compound is often considered stable if the concentration remains within ±15% of the initial concentration.
Visualizations
Caption: Workflow for Short-Term Stability Testing of 4-CEC.
Caption: Potential Degradation Pathways for 4-CEC.
References
- 1. ojp.gov [ojp.gov]
- 2. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 3. Stability of synthetic cathinones in oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology | National Institute of Justice [nij.ojp.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Challenges in the Differentiation of 4-CEC from its Positional Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the analytical differentiation of 4-chloroethcathinone (4-CEC) from its positional isomers, 2-CEC and 3-CEC.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to differentiate 4-CEC from its positional isomers (2-CEC and 3-CEC)?
A1: The primary challenge lies in the fact that 4-CEC, 3-CEC, and 2-CEC are structural isomers, meaning they share the same molecular weight and chemical formula. This results in identical responses in basic mass spectrometry and very similar physicochemical properties, making their separation and individual identification difficult with routine analytical methods.[1][2] Their similar structures often lead to co-elution in chromatographic systems and produce nearly identical mass spectra under standard electron ionization (EI) conditions.[1]
Q2: What are the primary analytical techniques used to differentiate these isomers?
A2: The most effective techniques for differentiating 4-CEC and its positional isomers are based on chromatography and spectroscopy. These include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Diode Array Detection (LC-DAD), and Fourier Transform Infrared Spectroscopy (FTIR).[1] Advanced techniques like Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with specialized columns can also provide enhanced selectivity.[1][3]
Q3: Can I distinguish the isomers based on their mass spectra alone?
A3: Under standard GC-EI-MS conditions, the mass spectra of 2-CEC, 3-CEC, and 4-CEC are very similar and often difficult to distinguish, making unambiguous identification based on mass spectra alone unreliable.[1] However, techniques like GC-CI-MS can generate unique fragmentation patterns that facilitate easier identification.[1]
Q4: How crucial is chromatographic separation for isomer differentiation?
A4: Chromatographic separation is critical. Achieving baseline separation of the isomers is the most reliable way to ensure accurate identification and quantification. Even with advanced detectors, co-elution can lead to ambiguous results. The choice of the chromatographic column and mobile phase is paramount for successful separation.[2][3]
Troubleshooting Guides
Issue 1: Co-elution of Isomers in LC-MS/MS Analysis
Problem: My LC-MS/MS analysis shows a single peak for a sample suspected to contain a mixture of 4-CEC isomers. How can I resolve them?
Troubleshooting Steps:
-
Optimize the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative selectivities, such as a biphenyl or pentafluorophenyl (PFP) column. These phases can enhance pi-pi interactions with the aromatic ring of the cathinones, leading to better separation of positional isomers.[2][3]
-
Adjust Mobile Phase Composition:
-
Solvent Strength: Modify the gradient profile by using a shallower gradient or an isocratic elution with a weaker mobile phase to increase retention and improve resolution.
-
Organic Modifier: Switching between acetonitrile and methanol as the organic modifier can alter selectivity and potentially resolve co-eluting peaks.
-
Additives: The addition of a small percentage of a different solvent or modifying the pH of the aqueous phase with additives like formic acid or ammonium formate can influence the ionization state of the analytes and their interaction with the stationary phase.
-
-
Modify Flow Rate and Temperature:
-
Lower Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Temperature Optimization: Adjusting the column temperature can affect retention times and selectivity. A systematic study of temperature effects is recommended.
-
Issue 2: Similar Fragmentation Patterns in GC-MS Analysis
Problem: The EI mass spectra for my separated peaks are nearly identical, preventing confident identification of the specific 4-CEC isomer.
Troubleshooting Steps:
-
Utilize Chemical Ionization (CI): If available, switch from Electron Ionization (EI) to Chemical Ionization (CI). GC-CI-MS, using a reagent gas like methane, can produce a prominent quasimolecular ion and unique fragmentation patterns for each isomer, allowing for their differentiation.[1]
-
Derivatization: While not always necessary, derivatization of the cathinone isomers can alter their fragmentation pathways, potentially leading to more distinct mass spectra. This is a common strategy in GC-MS to improve chromatographic behavior and mass spectral differentiation.
-
Lower Ionization Energy: Reducing the electron ionization energy (e.g., from 70 eV to 15 eV) can sometimes preserve the molecular ion and produce a simpler fragmentation pattern that may reveal subtle differences between isomers.
-
Rely on Retention Time: In the absence of distinct mass spectra, accurate identification relies heavily on the comparison of retention times with certified reference standards analyzed under the exact same conditions.
Data Presentation
Table 1: Comparison of Analytical Data for 4-CEC Isomers
| Parameter | 2-CEC | 3-CEC | 4-CEC |
| GC-MS Retention Time (min) | 8.45 | 8.70 | 8.70 |
| Major GC-EI-MS Fragments (m/z) | 58, 86, 111, 139 | 58, 86, 111, 139 | 58, 86, 111, 139 |
| LC-DAD UV λmax (nm) | 206, 252 | 206, 256 | 234, 282 |
| Key FTIR Peaks (cm⁻¹) | Distinguishable fingerprint region | Distinguishable fingerprint region | Distinguishable fingerprint region |
Note: Retention times and fragmentation patterns can vary depending on the specific instrument and analytical conditions. The data presented is indicative and should be confirmed with reference standards.
Experimental Protocols
GC-MS Analysis Protocol
This protocol provides a general guideline for the analysis of 4-CEC isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 5% Phenyl / 95% Methyl Silicone column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection: 1 µL of a 1 mg/mL sample in methanol, split injection (e.g., 75:1 split ratio).[4]
-
Injector Temperature: 225°C.[4]
-
Oven Program:
-
MS Conditions:
LC-MS/MS Analysis Protocol
This protocol is a starting point for developing a separation method for 4-CEC isomers.
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: Biphenyl column (e.g., Raptor Biphenyl), 50 mm x 2.1 mm, 2.7 µm.[2]
-
Mobile Phase:
-
Gradient: An isocratic elution with an appropriate ratio of A and B (e.g., starting with 26% B) or a shallow gradient should be optimized to achieve separation.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 1-5 µL.[2]
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions should be determined for 4-CEC using a reference standard.
-
FTIR Analysis Protocol
This protocol outlines the sample preparation for FTIR analysis.
-
Instrumentation: Fourier Transform Infrared Spectrophotometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure to form a thin, transparent pellet.
-
Acquire the infrared spectrum of the pellet.
-
-
Data Analysis: Compare the fingerprint region (below 1500 cm⁻¹) of the sample spectrum with the spectra of known 2-CEC, 3-CEC, and 4-CEC reference standards.
Mandatory Visualization
Caption: Analytical workflow for the differentiation of 4-CEC isomers.
Caption: Troubleshooting logic for co-elution of 4-CEC isomers.
References
Overcoming matrix effects in LC-MS/MS analysis of 4-Chloroethcathinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 4-Chloroethcathinone (4-CEC).
Disclaimer: Limited specific data exists for this compound (4-CEC). The guidance provided is based on established principles for synthetic cathinones and data from closely related analogs like 4-chloromethcathinone (4-CMC). Methodologies should be thoroughly validated for 4-CEC in the specific biological matrix of interest.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 4-CEC, with a focus on matrix-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Significant Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are reducing the ionization efficiency of 4-CEC.[1][2][3] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering compounds.[1][4][5] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase, or use a different column chemistry to resolve 4-CEC from the ion-suppressing region.[1] 3. Sample Dilution: If the 4-CEC concentration is adequate, diluting the sample can lower the concentration of matrix components causing suppression.[1] |
| Poor Reproducibility (High %CV) | Variable Matrix Effects: Inconsistent concentrations of interfering components across different sample lots are causing variable ion suppression.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-CEC-d5) co-elutes with the analyte and experiences similar matrix effects, providing accurate correction and improving reproducibility.[1][6][7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for consistent matrix effects. |
| Peak Shape Distortion (Tailing or Fronting) | Matrix Overload or Interference: High concentrations of matrix components are impacting the chromatography and ionization process.[1] | 1. Enhance Sample Cleanup: A more effective sample preparation method will reduce the overall matrix load on the analytical column and in the ion source.[1] 2. Phospholipid Removal: Phospholipids are a common cause of ion suppression and can accumulate on the column, leading to poor peak shape.[1] Consider using phospholipid removal plates or a targeted extraction step. |
| Inaccurate Quantification | Ion Enhancement or Suppression: Co-eluting compounds may be enhancing or suppressing the 4-CEC signal, leading to overestimation or underestimation.[9] | 1. Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[10] 2. Employ a SIL-IS: This is the most effective way to compensate for signal variability caused by matrix effects.[6][11] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of 4-CEC analysis?
A1: Matrix effects are the alteration of the ionization efficiency of 4-CEC by co-eluting compounds from the biological sample (e.g., plasma, urine, serum).[9] These interfering substances, such as phospholipids, salts, and endogenous metabolites, can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[1][2][3] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced method sensitivity.[1][2][3]
Q2: How can I determine if my 4-CEC analysis is impacted by matrix effects?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A standard solution of 4-CEC is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant baseline signal indicates the retention time at which matrix effects occur.
-
Post-Extraction Spike Method: This is a quantitative approach. The peak area of a 4-CEC standard spiked into a pre-extracted blank matrix is compared to the peak area of the same standard in a neat (pure) solvent. The matrix effect can be calculated as follows:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[10]
-
Q3: What is the most effective strategy to overcome matrix effects for 4-CEC?
A3: A multi-faceted approach is most effective. This includes:
-
Efficient Sample Preparation: To remove the majority of interfering components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for removing phospholipids and other interferences.[4][5]
-
Optimized Chromatography: To separate 4-CEC from any remaining matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 4-CEC-d5, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6][11][7][8] This allows for reliable correction of the analyte signal, leading to accurate and precise quantification.
Q4: Which sample preparation technique is best for 4-CEC in biological fluids?
A4: The choice depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A fast and simple method, but it often results in the least clean extract, leaving significant amounts of phospholipids and other matrix components.[4][12] It is suitable for high-throughput screening where lower sensitivity can be tolerated.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning 4-CEC into an immiscible organic solvent.[12] It can be effective but may require significant method development to optimize solvent selection and extraction conditions.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte while removing a wide range of interferences.[4][5] SPE is often the preferred method for achieving the highest sensitivity and minimizing matrix effects.[4][5]
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques, which should be optimized and validated for your specific application.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
-
Aliquoting: In a microcentrifuge tube, place 100 µL of plasma or serum sample.
-
Internal Standard Spiking: Add the SIL-IS (e.g., 4-CEC-d5) to each sample, standard, and quality control.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
-
Aliquoting: In a glass tube, place 500 µL of urine sample.
-
Internal Standard Spiking: Add the SIL-IS to each sample.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., ammonium buffer, pH 9) to basify the sample.
-
Extraction: Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute 4-CEC with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical extraction recovery and matrix effect data for the closely related compound 4-chloromethcathinone (4-CMC) in blood, which can serve as an expected baseline for 4-CEC analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 75 - 85 | 88 - 95 | 94 - 99[13] |
| Matrix Effect (%) | -40 to -25 | -20 to -10 | -15 to -5 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
Note: Data is illustrative and based on typical performance for related synthetic cathinones. Actual values must be determined during method validation for 4-CEC.
Visualizations
Caption: General experimental workflow for 4-CEC sample preparation.
Caption: Logic diagram for troubleshooting common matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. waters.com [waters.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. researchgate.net [researchgate.net]
Improving the sensitivity of analytical methods for trace-level 4-CEC detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of 4-Chloroethcathinone (4-CEC) at trace levels.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 4-CEC, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Analyte Signal
Question: I am not seeing a peak for 4-CEC, or the signal intensity is much lower than expected. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no signal for 4-CEC can stem from several factors throughout the analytical workflow, from sample handling to detection. Below is a systematic guide to troubleshooting this issue.
-
Sample Stability: 4-CEC, like other synthetic cathinones, can be unstable in biological matrices, especially at room temperature or in non-acidified urine.[1] Degradation can lead to a significant loss of the parent compound.
-
Solution: Ensure proper sample storage immediately after collection. It is recommended to store biological samples at -20°C or, preferably, -80°C. For urine samples, acidification to a pH of approximately 4 can improve stability.[1] Whenever possible, perform sample extraction and analysis as soon as possible after collection.
-
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting 4-CEC from the specific matrix, leading to low recovery.
-
Solution: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent type is appropriate for a basic compound like 4-CEC (e.g., a mixed-mode cation exchange or a water-wettable polymer like Oasis HLB). For LLE, the pH of the aqueous phase and the choice of organic solvent are critical. Ensure the pH is basic to neutralize the 4-CEC molecule, increasing its affinity for the organic solvent.
-
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of 4-CEC in the mass spectrometer source, leading to a suppressed signal.[2][3][4][5][6] This is a common issue in LC-MS/MS analysis.
-
Solution:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate 4-CEC from the interfering matrix components.
-
Enhance Sample Cleanup: Refine your sample preparation to remove more of the interfering substances. This could involve including a wash step with a different solvent in your SPE protocol or performing a back-extraction in your LLE procedure.
-
Dilute the Sample: A simple dilution of the extract can reduce the concentration of interfering compounds, although this may also decrease the analyte signal.
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation steps as your samples to compensate for consistent matrix effects.
-
-
-
Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source or incorrect MS parameters, can lead to poor sensitivity.
-
Solution:
-
Clean the Ion Source: Contamination can build up over time and should be cleaned regularly according to the manufacturer's recommendations.
-
Optimize MS Parameters: Ensure that the MS parameters (e.g., collision energy, cone voltage) are optimized for 4-CEC to achieve the best fragmentation and signal intensity.
-
Check for Leaks: Leaks in the LC system can lead to fluctuations in flow rate and poor performance.
-
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: My 4-CEC peak is tailing (or fronting/broadening). What could be causing this and how can I improve the peak shape?
Answer:
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification. The following are common causes and solutions for peak shape issues in LC-MS/MS analysis.
-
Secondary Interactions with the Column: As a basic compound, 4-CEC can interact with residual acidic silanol groups on the surface of C18 columns, leading to peak tailing.
-
Solution:
-
Use a Base-Deactivated Column: Employ a column specifically designed to minimize these secondary interactions.
-
Mobile Phase Modifier: Add a small amount of a basic modifier (e.g., ammonium hydroxide) or a competing base to the mobile phase to saturate the active sites on the column. Alternatively, a small amount of an acid (e.g., formic acid) can protonate the 4-CEC and reduce its interaction with the stationary phase.
-
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in peak broadening or splitting.
-
Solution: Whenever possible, dissolve your final extract in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length suitable for your system. Ensure all connections are made correctly with no dead volume.
-
-
Column Contamination or Degradation: A buildup of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape for all analytes.
-
Solution: Use a guard column to protect the analytical column from contamination. If the column is contaminated, try flushing it according to the manufacturer's instructions. If the stationary phase is degraded, the column will need to be replaced.
-
Issue 3: Inconsistent Retention Times
Question: The retention time for my 4-CEC peak is shifting between injections. What is causing this variability?
Answer:
Consistent retention times are crucial for reliable peak identification. Shifting retention times can be caused by several factors related to the LC system and mobile phase.
-
Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component in a premixed mobile phase can lead to a gradual shift in retention times.
-
Solution: Prepare mobile phases carefully and consistently. If using a premixed mobile phase, do not leave it on the instrument for extended periods. It is often better to use online mixing with separate solvent reservoirs.
-
-
Fluctuations in Column Temperature: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Pump Performance Issues: Inconsistent flow rates due to worn pump seals, check valve problems, or air bubbles in the pump can cause retention time shifts.
-
Solution: Regularly maintain the LC pump, including replacing seals and sonicating check valves. Ensure the mobile phase is properly degassed to prevent bubble formation.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift, especially in gradient elution.
-
Solution: Ensure an adequate equilibration time is included at the end of each gradient run.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical methods for trace-level detection of 4-CEC?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the quantification of 4-CEC in biological matrices due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the volatility and thermal stability of 4-CEC.
Q2: How can I minimize matrix effects when analyzing 4-CEC in complex biological samples?
A2: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.
-
Optimized Chromatography: Develop a chromatographic method that separates 4-CEC from the regions where ion suppression is most significant.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-CEC is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that has undergone the same extraction procedure can help to compensate for matrix effects.
Q3: What are the optimal storage conditions for samples containing 4-CEC?
A3: To ensure the stability of 4-CEC, biological samples should be stored at low temperatures. Storage at -20°C is good, but -80°C is preferable for long-term storage. For urine samples, acidification to pH 4 can further inhibit degradation. Avoid repeated freeze-thaw cycles.
Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for 4-CEC?
A4: LOD and LOQ values are method-dependent and vary based on the analytical technique, instrument sensitivity, and the sample matrix. For LC-MS/MS methods, LOQs in the low ng/mL to pg/mL range are often achievable in biological fluids. GC-MS methods can also achieve similar sensitivity, particularly with appropriate derivatization.
Data Presentation
Table 1: Comparison of Analytical Methods for 4-CEC Detection
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | SPE or LLE | LLE or SPE, often requires derivatization |
| Sensitivity | High (pg/mL to low ng/mL) | High (pg/mL to low ng/mL) |
| Selectivity | Very High | High |
| Throughput | High | Moderate |
| Common Issues | Matrix effects (ion suppression) | Thermal degradation, derivatization variability |
Table 2: Typical Validation Parameters for 4-CEC Analysis in Biological Matrices
| Parameter | Urine | Blood/Plasma | Oral Fluid | Hair |
| Extraction Recovery | > 80% | > 75% | > 70% | > 60% |
| Matrix Effect | < 25% (with correction) | < 30% (with correction) | < 35% (with correction) | Variable |
| LOD | 0.1 - 1 ng/mL | 0.1 - 1 ng/mL | 0.2 - 2 ng/mL | 1 - 5 pg/mg |
| LOQ | 0.5 - 5 ng/mL | 0.5 - 5 ng/mL | 1 - 10 ng/mL | 5 - 20 pg/mg |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 20% | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% | ± 20% |
Note: These are typical values and may vary depending on the specific method and instrumentation.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 4-CEC from Human Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
Take a 1 mL aliquot of the supernatant and add an appropriate internal standard.
-
Dilute the urine with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) or a polymeric reversed-phase cartridge (e.g., Oasis HLB).
-
Condition the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the 4-CEC from the cartridge with 2 mL of an appropriate elution solvent. For a mixed-mode cation exchange cartridge, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). For a polymeric reversed-phase cartridge, a stronger organic solvent like methanol or acetonitrile can be used.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 4-CEC from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a 0.5 mL aliquot of plasma and add an appropriate internal standard.
-
-
pH Adjustment:
-
Add 0.5 mL of a basic buffer (e.g., 0.1 M sodium carbonate buffer, pH 10) to the plasma sample to deprotonate the 4-CEC.
-
-
Extraction:
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
Troubleshooting poor peak shape in gas chromatography of 4-CEC
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of 4-Chloroethcathinone (4-CEC). The following questions and answers are designed to help researchers, scientists, and drug development professionals resolve poor peak shapes and other analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 4-CEC peak tailing?
Peak tailing is a common issue in the GC analysis of polar compounds like 4-CEC and is often caused by unwanted interactions between the analyte and active sites within the GC system.[1][2][3]
Possible Causes and Solutions:
-
Active Sites in the Inlet or Column: Polar analytes can interact with acidic silanol groups in the injector liner or at the head of the column.[1][3][4][5]
-
Contamination: Non-volatile matrix components can accumulate in the liner or column, creating active sites.[1][6][7]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and turbulence, leading to tailing for all peaks.[1][6][9]
-
Analyte Polarity: The inherent polarity of 4-CEC, due to its amine and carbonyl groups, makes it prone to hydrogen bonding and interaction with active sites.
Q2: My 4-CEC peak is fronting. What is the cause?
Peak fronting is less common than tailing but can occur under specific conditions.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to travel faster through the column.[3][15]
-
Inappropriate Column Temperature: If the initial oven temperature is too low, it can lead to poor focusing of the analyte band.[15]
-
Solution: Optimize the initial oven temperature. A general guideline is to set it about 20°C below the boiling point of the sample solvent for splitless injections.[1]
-
Q3: I'm observing split peaks for my 4-CEC analysis. What should I do?
Split peaks can arise from issues with the injection technique or the column itself.
Possible Causes and Solutions:
-
Improper Column Cut or Installation: A jagged or angled column cut can cause the sample to be introduced unevenly.[8]
-
Solution: Re-cut the column end to ensure a clean, square finish.[1]
-
-
Inlet and Solvent Mismatch (Splitless Injection): In splitless injection, if the stationary phase polarity does not match the sample solvent polarity, it can lead to poor analyte focusing and split peaks.[1][8]
-
Solution: Ensure the solvent is compatible with the stationary phase. For example, using a non-polar solvent like hexane with a polar WAX column can cause peak splitting.[1]
-
-
High Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in splitless mode, the sample may not condense and focus properly at the head of the column.[1]
Q4: Should I derivatize 4-CEC for GC analysis?
Yes, derivatization is highly recommended for the analysis of cathinones like 4-CEC.
-
Benefits of Derivatization:
-
Improved Volatility and Thermal Stability: Derivatization replaces active hydrogens on polar functional groups, making the molecule more volatile and less prone to degradation at high temperatures.[10][11][12][17]
-
Enhanced Peak Shape: By masking polar groups, derivatization minimizes interactions with active sites, leading to sharper, more symmetrical peaks.[10][17]
-
Increased Sensitivity: Some derivatizing agents, particularly those containing fluorine atoms, can enhance the response of electron capture detectors (ECD).[10]
-
-
Common Derivatizing Agents: Acylating agents are commonly used for cathinones. A study comparing six different agents found that pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) were excellent choices.[14] Trifluoroacetic anhydride (TFA) is also frequently used.[13]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape in the GC analysis of 4-CEC.
Caption: A logical workflow for diagnosing and resolving poor peak shape in GC.
Quantitative Data Summary
The following tables summarize typical parameters for the GC-MS analysis of cathinones, including 4-CEC, as derived from published methods.
Table 1: Example GC-MS Method Parameters for Cathinone Analysis
| Parameter | Setting | Reference |
| GC System | Agilent 7890A or similar | [18] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) | [13] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | [18] | |
| Injector | Split/Splitless | [18] |
| Injector Temp. | 280 °C | [18] |
| Injection Mode | Splitless | [18] |
| Injection Vol. | 1-2 µL | [13],[18] |
| Carrier Gas | Helium | [18] |
| Flow Rate | 1.5 mL/min (constant flow) | [18] |
| Oven Program | Initial: 90°C (hold 1 min) | [18] |
| Ramp: 45°C/min to 270°C | [18] | |
| Final Hold: 5 min at 270°C | [18] | |
| MS Transfer Line | 270-280 °C | [18] |
| Ion Source Temp. | 230 °C | - |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [19] |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | [13] |
Note: These parameters serve as a starting point and may require optimization for your specific instrument and application.
Table 2: Validation Data for a GC-MS Method for 4-CEC in Blood
| Parameter | Result |
| Linearity Range | 5 - 1,000 ng/mL |
| R² | > 0.991 |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 11.7% |
| Inter-day Precision (%RSD) | 1.3 - 10.2% |
| Intra-day Accuracy (Bias) | -10.6 to 19.6% |
| Inter-day Accuracy (Bias) | 11 to 12.1% |
| Extraction Efficiency | 79.1% |
Data summarized from a validated method for the simultaneous quantification of 4-CEC and other cathinones in human blood.[13]
Experimental Protocols
Protocol 1: Derivatization of 4-CEC with Pentafluoropropionic Anhydride (PFPA)
This protocol is based on general procedures for the acylation of cathinones for GC-MS analysis.[14][20]
Materials:
-
Dried sample extract containing 4-CEC
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous)
-
Heating block or water bath
-
GC vials with inserts
-
Nitrogen gas evaporator
Procedure:
-
Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[20]
-
Reconstitute the dried extract in a small volume of ethyl acetate (e.g., 50 µL).
-
Add 50 µL of PFPA to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or water bath to complete the derivatization reaction.[21]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS. A 1 µL injection is typical.[20]
Protocol 2: Sample Preparation from Whole Blood using Protein Precipitation and SPE
This protocol is adapted from a validated method for analyzing 4-CEC in blood.[13]
Materials:
-
Whole blood sample
-
Internal standard (e.g., methcathinone-D3)
-
10% Trichloroacetic acid (TCA) solution
-
Solid Phase Extraction (SPE) columns (e.g., UCT, 200mg/3ml)
-
Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide
-
Centrifuge
-
Vortex mixer
Procedure:
-
To 900 µL of blank blood in a test tube, add the internal standard and a known amount of 4-CEC standard.
-
Add 10% TCA solution for protein precipitation.
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean test tube for Solid Phase Extraction (SPE).
-
SPE Column Conditioning: Condition the SPE column sequentially with methanol, deionized water, and a buffer solution as per the manufacturer's instructions.
-
Sample Loading: Apply the supernatant from step 4 to the conditioned SPE column.
-
Washing: Wash the column with deionized water and an acidic buffer to remove interferences.
-
Elution: Elute the 4-CEC and internal standard from the column using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution & Derivatization: Reconstitute the dried extract in a suitable solvent and proceed with derivatization as described in Protocol 1 before GC-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Technical Support Center: Method Development for Resolving Co-eluting Cathinones with 4-CEC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of synthetic cathinones, with a specific focus on resolving 4-chloroethcathinone (4-CEC) from its co-eluting isomers and other structurally similar cathinones.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of 4-CEC and other synthetic cathinones challenging?
A1: The primary challenges in the separation of synthetic cathinones like 4-CEC stem from their structural similarities. Many synthetic cathinones are positional isomers, meaning they have the same chemical formula and molecular weight but differ in the position of a substituent on the aromatic ring. For example, 4-CEC, 3-CEC, and 2-CEC are positional isomers. These similarities lead to:
-
Co-elution: Structurally similar cathinones often have very close retention times on standard chromatography columns, making them difficult to separate.
-
Similar Mass Spectra: Under typical mass spectrometry conditions, such as electron ionization (EI) used in GC-MS, positional isomers often produce nearly identical fragmentation patterns, making their individual identification challenging when they are not chromatographically resolved.
Q2: Which analytical techniques are most suitable for resolving 4-CEC from its isomers?
A2: While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for drug analysis, it often falls short in differentiating cathinone isomers due to the aforementioned reasons. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for its superior separative capabilities and the selectivity offered by tandem mass spectrometry. Techniques such as Gas Chromatography with Chemical Ionization-Mass Spectrometry (GC-CI-MS) have also shown promise in differentiating isomers by producing unique fragmentation patterns.
Q3: Are there specific liquid chromatography columns that are recommended for separating cathinone isomers like 4-CEC?
A3: Yes, the choice of the analytical column is critical. While standard C18 columns can be used, specialized column chemistries often provide better resolution for isomeric cathinones. Biphenyl stationary phases have demonstrated enhanced selectivity for aromatic compounds like synthetic cathinones, offering improved separation of positional isomers. Chiral stationary phases are also essential for the separation of enantiomers, as cathinones are chiral molecules and their enantiomers can have different physiological effects.
Q4: What are the key parameters to optimize in an LC-MS/MS method for 4-CEC analysis?
A4: Method optimization is crucial for achieving good resolution. Key parameters to consider include:
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous phase can significantly impact selectivity.
-
Gradient Elution Profile: A carefully optimized gradient can improve the separation of closely eluting compounds.
-
Column Temperature: Temperature can affect retention times and selectivity.
-
MS/MS Parameters: Optimization of precursor and product ions, collision energy, and other MS parameters is essential for selective and sensitive detection.
Q5: What is the significance of chiral separation for cathinones like 4-CEC?
A5: 4-CEC is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is often necessary to separate and quantify the individual enantiomers, which requires the use of chiral chromatography techniques.
Troubleshooting Guides
Issue 1: Poor Resolution / Co-elution of 4-CEC and Isomers (e.g., 3-CEC, 4-CMC)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Switch to a column with a different selectivity. A biphenyl phase is often a good choice for aromatic cathinones. For enantiomeric separation, a chiral stationary phase is necessary. |
| Suboptimal Mobile Phase Composition | Modify the mobile phase. Experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the pH of the aqueous phase. Small changes in pH can significantly alter the retention of ionizable compounds like cathinones. |
| Gradient Profile Not Optimized | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Introducing an isocratic hold at a critical point in the gradient may also enhance resolution. |
| Insufficient Column Efficiency | Ensure the column is in good condition and not overloaded. Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. |
Issue 2: Peak Tailing for Cathinone Analytes
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica support. Alternatively, operate at a lower pH to suppress the ionization of silanol groups. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extracolumn Dead Volume | Ensure all fittings and tubing are properly connected and have minimal length and internal diameter. |
| Sample Solvent Effects | Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase. |
Issue 3: Low or Inconsistent Analyte Recovery
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Analyte Adsorption to Sample Containers | Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Degradation of Cathinones in Solution | Prepare fresh stock and working solutions. Store solutions at low temperatures and protected from light. Some cathinones are unstable at neutral or basic pH, so acidifying the sample matrix can improve stability. |
| Inefficient Sample Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method. |
| Matrix Effects (Ion Suppression or Enhancement) | See the dedicated troubleshooting guide for matrix effects below. |
Issue 4: Matrix Effects in Biological Samples (e.g., Plasma, Urine)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Co-eluting Endogenous Components | Improve the chromatographic separation to resolve the analyte from interfering matrix components. A more selective sample preparation technique, such as a two-step LLE or a more specific SPE sorbent, can also help. |
| Ion Suppression/Enhancement | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Dilute the sample to reduce the concentration of interfering matrix components. |
| Phospholipid Interference (in plasma) | Employ a phospholipid removal strategy during sample preparation, such as using specialized SPE cartridges or protein precipitation followed by a phospholipid removal plate. |
Experimental Protocols
Example LC-MS/MS Method for the Separation of 4-CEC and Positional Isomers
This protocol is a starting point and may require optimization for your specific instrumentation and application.
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
Chromatographic Conditions:
| Parameter | Condition |
| Column | Biphenyl, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive Electrospray Ionization):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 4-CEC | 196.1 | 168.1 | 77.1 | 15 |
| 3-CEC | 196.1 | 168.1 | 77.1 | 15 |
| 2-CEC | 196.1 | 168.1 | 77.1 | 15 |
| 4-CMC | 182.1 | 164.1 | 119.1 | 18 |
Note: Due to the isobaric nature of 4-CEC, 3-CEC, and 2-CEC, their differentiation relies solely on chromatographic separation. The MS/MS transitions will be identical.
Expected Retention Times (Example):
| Analyte | Retention Time (min) |
| 2-CEC | 6.2 |
| 3-CEC | 6.5 |
| 4-CEC | 6.8 |
| 4-CMC | 5.9 |
These are hypothetical retention times to illustrate the expected elution order. Actual retention times will vary depending on the specific system and conditions.
Visualizations
Caption: A generalized experimental workflow for the analysis of 4-CEC and co-eluting cathinones.
Caption: A logical troubleshooting workflow for addressing poor resolution of 4-CEC and its isomers.
Optimizing dosage and administration routes for in vivo 4-CEC studies
For Research Use Only. Not for human or veterinary use.
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing 4-Chloroethcathinone (4-CEC) in in vivo experimental models. This guide offers troubleshooting advice and frequently asked questions (FAQs) to facilitate the optimization of dosage and administration routes for reproducible and reliable scientific outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 4-CEC and what is its primary mechanism of action?
A1: this compound (4-CEC) is a synthetic cathinone that acts as a psychomotor stimulant. Its mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain. Specifically, 4-CEC exhibits a "hybrid" activity on monoamine transporters: it is a low-potency uptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET), while functioning as a substrate (releaser) at the serotonin transporter (SERT).[1] This means it blocks the reuptake of dopamine and norepinephrine to a lesser extent, while actively promoting the release of serotonin.
Q2: What are the appropriate dosages of 4-CEC for in vivo studies in rodents?
A2: The appropriate dosage of 4-CEC can vary depending on the animal model and the specific research question. Based on published literature:
-
Mice: For studies investigating cognitive and behavioral effects, a "binge" administration paradigm of two intraperitoneal (i.p.) injections of 16 mg/kg or 32 mg/kg, separated by a two-hour interval, has been used.
-
Rats: For cardiovascular and locomotor activity assessments, doses up to 10 mg/kg (i.p.) have been documented.[1] Locomotor activity was notably increased only at the highest tested dose in one study.[1]
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.
Q3: Which administration routes are recommended for 4-CEC in rodents?
A3: The most commonly reported route of administration for 4-CEC in rodents is intraperitoneal (i.p.) injection . This route offers a balance between rapid absorption and ease of administration. Other potential routes, such as intravenous (i.v.), subcutaneous (s.c.), and oral gavage (p.o.), are viable for synthetic cathinones in general and may be adapted for 4-CEC depending on the desired pharmacokinetic profile. The choice of administration route should be justified by the experimental goals.
Q4: What is a suitable vehicle for dissolving 4-CEC for in vivo administration?
A4: For water-soluble salts of 4-CEC, 0.9% sterile saline is the most common and recommended vehicle. If the compound has poor water solubility, alternative vehicles can be considered, such as a mixture of ethanol, Cremophor EL, and saline (e.g., in a 1:1:18 ratio). It is essential to determine the solubility of your specific batch of 4-CEC and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q5: What are the known adverse effects of 4-CEC in animal models?
A5: Adverse effects of 4-CEC are similar to those of other synthetic cathinones and are related to its sympathomimetic and central nervous system stimulant properties. These can include:
-
Cardiovascular: Increased blood pressure and heart rate.[1]
-
Neurological: Increased locomotor activity, potential for anxiety, and cognitive dysfunction with high doses or binge-like exposure.
-
General: Agitation and potential for psychosis-like behaviors at higher doses.
Close monitoring of animals for signs of distress is essential during and after 4-CEC administration.
Q6: What is the LD50 of 4-CEC?
A6: There is no publicly available experimental LD50 value for 4-CEC in rodents. However, in silico (computer-based) predictions for the structurally similar compound 4-chloromethcathinone (4-CMC) estimate an oral LD50 in rats to be in the range of 170-345 mg/kg.[2] Intravenous and intraperitoneal routes are predicted to have lower LD50 values, indicating higher toxicity.[2] Given the lack of specific data for 4-CEC, caution should be exercised, and a conservative approach to dosing is recommended.
Data Presentation
Table 1: In Vivo Dosage and Administration Routes for 4-CEC
| Animal Model | Administration Route | Dosage Range | Vehicle | Observed Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 16 - 32 mg/kg (binge) | Saline | Cognitive and emotional behavior changes | [3][4] |
| Rat | Intraperitoneal (i.p.) | Up to 10 mg/kg | Not specified | Increased blood pressure, modest heart rate increase, increased locomotor activity (at 10 mg/kg) | [1] |
Table 2: Dose-Response Effects of 4-CEC on Cardiovascular Parameters and Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Locomotor Activity |
| 1 | Modest, not statistically significant | Modest increase | Not statistically significant |
| 3 | Modest, not statistically significant | Modest increase | Not statistically significant |
| 10 | Statistically significant increase | Modest increase | Statistically significant increase |
Data synthesized from textual descriptions in Chojnacki et al., 2023.[1]
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Rodents
-
Preparation:
-
Dissolve 4-CEC in 0.9% sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Warm the solution to room temperature to prevent a drop in the animal's body temperature upon injection.
-
Use a sterile syringe with an appropriate needle size (25-27G for mice, 23-25G for rats).
-
-
Restraint:
-
Mice: Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Rats: A two-person technique is recommended. One person restrains the rat, holding its head and upper body, while the other performs the injection. The rat should be held in a head-down position to move the abdominal organs away from the injection site.
-
-
Injection:
-
Identify the lower right quadrant of the abdomen. This site is chosen to avoid the bladder and cecum.
-
Insert the needle at a 30-40 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and start with a fresh preparation.
-
Inject the solution slowly and steadily. The maximum recommended injection volume is typically 10 ml/kg.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for at least 15-30 minutes for any immediate adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) in Rodents
-
Preparation:
-
Prepare the 4-CEC solution in a suitable vehicle.
-
Select a gavage needle of the appropriate size for the animal (e.g., 18-20G for mice, 16-18G for rats). The tip should be blunted and rounded.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
-
Restraint:
-
Restrain the animal firmly but gently, ensuring its head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the animal to swallow the needle as you gently guide it down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the stomach, administer the solution.
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-administration Monitoring:
-
Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in experimental results | - Inconsistent dosing technique- Degradation of 4-CEC solution- Improper animal restraint causing stress | - Ensure all personnel are thoroughly trained in the chosen administration technique.- Prepare fresh 4-CEC solutions daily and protect from light.- Handle animals gently and consistently to minimize stress. |
| Leakage of solution from the injection site | - Injection volume too large for the site- Needle inserted too shallowly | - Reduce the injection volume or administer it at multiple sites.- Ensure proper needle depth for the chosen route (e.g., into the peritoneal cavity for i.p.). |
| Signs of pain or distress in animals | - Irritating vehicle or high concentration of 4-CEC- Improper injection technique causing tissue damage | - Test the vehicle alone to rule out irritation.- Consider diluting the 4-CEC solution to a lower concentration and increasing the injection volume (within limits).- Review and refine injection technique to minimize trauma. |
| Unexpected animal mortality | - Overdose- Rapid intravenous administration causing shock- Accidental administration into an organ | - Carefully review dose calculations and consider a dose-reduction.- If using i.v. administration, inject slowly.- Refine injection technique and always aspirate before i.p. injection. |
| No observable effect at expected active doses | - Inactive compound- Incorrect dose calculation- Administration into a non-absorptive site (e.g., subcutaneous fat during an intended i.p. injection) | - Verify the identity and purity of your 4-CEC batch.- Double-check all dose calculations.- Confirm proper administration technique. |
Mandatory Visualizations
References
- 1. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 4-Chloroethcathinone in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroethcathinone (4-CEC). The information provided is intended to address common solubility issues encountered when preparing 4-CEC for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the typical form of this compound used in research?
A1: this compound is most commonly supplied as a hydrochloride (HCl) salt.[1] This salt form generally exhibits greater aqueous solubility compared to the free base, which is advantageous for preparing solutions in experimental buffers. The molecular formula for 4-CEC HCl is C₁₁H₁₄ClNO • HCl.[1]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is known to be soluble in organic solvents.[2] While specific quantitative data for 4-CEC is limited, information from structurally similar cathinone derivatives, such as 4-Chloromethcathinone (4-CMC), suggests solubility in dimethyl sulfoxide (DMSO) and ethanol. The hydrochloride salt of a related compound, 4-Chlorocathinone, is soluble in a mixture of organic solvents and, importantly, in phosphate-buffered saline (PBS) at pH 7.2.[3]
Q3: How does pH affect the solubility of this compound?
A3: As a substituted cathinone, 4-CEC is a weakly basic compound. Its solubility in aqueous solutions is highly dependent on pH. At lower (more acidic) pH values, the amine group is protonated, leading to the formation of a more soluble salt. As the pH increases and becomes more alkaline, the compound will be deprotonated into its less soluble free base form. Therefore, you can expect significantly higher solubility in acidic buffers compared to neutral or basic buffers.
Q4: What is the stability of this compound in storage and in solution?
A4: Solid this compound hydrochloride is reported to be stable for at least three years when stored at -20°C. The stability of 4-CEC in aqueous buffer solutions has not been extensively reported and may be limited. It is best practice to prepare fresh solutions for each experiment or to conduct stability studies for your specific buffer and storage conditions if solutions must be stored.
Solubility Data for 4-CEC and Related Compounds
The following table summarizes available solubility data for cathinone derivatives that are structurally similar to 4-CEC. This data can be used as a starting point for estimating the solubility of this compound.
| Compound | Solvent/Buffer | pH | Solubility |
| 4-Chlorocathinone HCl | DMSO | N/A | 30 mg/mL |
| PBS | 7.2 | 10 mg/mL | |
| DMF | N/A | 1 mg/mL | |
| Ethanol | N/A | 1 mg/mL | |
| 4-Chloromethcathinone HCl | DMSO | N/A | 10 mg/mL |
| PBS | 7.2 | 5 mg/mL | |
| Ethanol | N/A | 5 mg/mL | |
| DMF | N/A | 5 mg/mL |
Note: The data provided is for compounds structurally related to 4-CEC and should be used as a guideline. It is highly recommended to perform your own solubility tests for your specific batch of 4-CEC and experimental buffers.
Troubleshooting Guide
Issue: 4-CEC precipitate is observed in my aqueous buffer.
This is a common issue and can often be resolved by following a systematic approach. The workflow below outlines the steps to troubleshoot and resolve precipitation problems.
Caption: Troubleshooting workflow for 4-CEC precipitation.
Issue: How can I predict the effect of pH on 4-CEC solubility?
The relationship between pH and the solubility of a weak base like 4-CEC can be visualized as follows. The compound exists primarily in its more soluble, protonated (ionized) form at pH values below its pKa. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the less soluble, neutral free base.
Caption: pH-dependent solubility of a weak base like 4-CEC.
Experimental Protocols
Protocol 1: Preparation of a 4-CEC Stock Solution
This protocol describes the preparation of a high-concentration stock solution of 4-CEC HCl in an organic solvent.
Materials:
-
This compound hydrochloride (4-CEC HCl)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the 4-CEC HCl vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of 4-CEC HCl using a calibrated analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 1 mg of 4-CEC HCl.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1 mg of 4-CEC HCl, add 100 µL of DMSO for a 10 mg/mL stock solution.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 4-CEC Working Solution in Aqueous Buffer
This protocol details the dilution of the organic stock solution into a final aqueous experimental buffer.
Materials:
-
4-CEC stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 4-CEC stock solution at room temperature.
-
Determine the volume of stock solution needed to achieve the final desired concentration in your experimental buffer. Important: To avoid precipitation, the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer should be kept to a minimum, typically less than 0.5%.
-
Add the required volume of the experimental buffer to a sterile tube.
-
While vortexing the buffer, add the calculated volume of the 4-CEC stock solution dropwise to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Continue to vortex for an additional 30 seconds to ensure the working solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution in your experiment immediately.
References
Best practices for handling and safety of 4-Chloroethcathinone in a laboratory setting
Technical Support Center: 4-Chloroethcathinone (4-CEC) Laboratory Safety
Important Safety Notice: this compound (4-CEC) is a synthetic cathinone intended for research and forensic applications only.[1] The physiological and toxicological properties of this compound are not well-known.[1] Therefore, all handling and experimental procedures must be conducted by trained professionals in a controlled laboratory setting, treating the substance as highly potent and hazardous. This guide is a supplement to, not a replacement for, a thorough, institution-specific risk assessment and the material's Safety Data Sheet (SDS).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (4-CEC)?
This compound (4-CEC) is an analytical reference material categorized as a synthetic cathinone.[1] It is a research chemical used in structured scientific investigations, particularly in fields like analytical chemistry, pharmacology, and forensic toxicology for purposes such as purity testing, spectrum analysis, and chromatography.[2]
Q2: Why is 4-CEC considered particularly hazardous?
The primary hazard of 4-CEC is that its toxicological profile is not fully characterized.[1][3] However, related synthetic cathinones are known to pose serious physical and psychological health risks.[4][5] An SDS for the related compound 4-Chloromethcathinone (4-CMC) lists it as harmful if swallowed, in contact with skin, or if inhaled.[6] Due to the lack of comprehensive data, a precautionary principle must be applied, assuming 4-CEC has a high level of acute toxicity.
Q3: What are the primary routes of occupational exposure in a lab setting?
The primary routes of accidental exposure for researchers are:
-
Inhalation: Breathing in aerosolized powder, particularly during weighing and transferring.
-
Dermal Contact: Skin contact with the solid compound or solutions.
-
Ocular Contact: Eye exposure from splashes of solutions or contact with airborne powder.
-
Ingestion: Accidental swallowing through contaminated hands or equipment.
Q4: What are the known properties of 4-CEC?
The following data has been compiled from vendor and chemical database information.
| Property | Value | Source(s) |
| Chemical Name | 1-(4-chlorophenyl)-2-(ethylamino)-1-propanone | [1] |
| Synonyms | 4-CEC, 4-Chloro-N-ethylcathinone | [1] |
| CAS Number | 22198-75-0 | [1] |
| Molecular Formula | C₁₁H₁₄ClNO (base) / C₁₁H₁₄ClNO • HCl (hydrochloride) | [1] |
| Molar Mass | 211.69 g/mol (base) / 248.2 g/mol (hydrochloride) | [1][7] |
| Physical Form | White to off-white crystalline powder. | |
| Solubility | Soluble in organic solvents. | |
| Storage | Store at -20°C or 2-8°C. Protect from light and moisture. | [1] |
| Stability | ≥ 3 years when stored correctly. | [1] |
Section 2: Core Safety Protocols & Workflows
Hierarchy of Controls for Potent Compounds
The most effective way to manage risk is to follow the hierarchy of controls. This framework prioritizes safety strategies from most to least effective.
Caption: Hierarchy of controls, from most to least effective.
Experimental Protocols
1. Personal Protective Equipment (PPE) Protocol The level of PPE depends on the specific task and the associated risk of exposure.[8]
| Activity | Required PPE | Rationale |
| Weighing & Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or N95/P100 respirator with goggles & face shield.- Disposable, solid-front lab coat with tight cuffs.- Double chemical-resistant gloves (e.g., nitrile).- Disposable sleeves. | High risk of aerosolization and inhalation of potent powder. Maximum protection is required.[8] |
| Solution Preparation & Handling | - Chemical fume hood or other ventilated enclosure.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves. | Reduced risk of aerosolization, but splashes and spills are possible. Engineering controls are the primary protection.[8][9] |
| General Lab Work (Dilute Solutions) | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent being used. | Prevent skin and eye contact during routine procedures.[8] |
2. Safe Handling & Usage Protocol
-
Preparation: Before starting, ensure a written Standard Operating Procedure (SOP) is in place.[10] All required PPE, spill kit materials, and waste containers must be readily accessible.
-
Designated Area: All work with 4-CEC powder and concentrated solutions must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[9][11]
-
Weighing: When weighing the powder, use gentle movements to avoid creating airborne dust. Use anti-static weigh boats if available.
-
Solution Preparation: When preparing solutions, add the solid 4-CEC to the solvent slowly. If diluting a concentrated solution, always add the more concentrated solution to the diluent.[11]
-
Decontamination: After handling, decontaminate all surfaces (e.g., fume hood sash, countertops) and equipment. A common procedure is to wipe down surfaces with a compatible solvent (like 70% ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
PPE Removal: Doff PPE carefully in the correct sequence to avoid self-contamination and dispose of it in a designated hazardous waste container.[8]
3. Storage Protocol
-
Store 4-CEC in its original, tightly sealed container in a designated, locked, and labeled storage unit (e.g., a freezer or refrigerator).[12]
-
Maintain storage temperature at -20°C or 2-8°C as recommended.[1]
-
Protect the compound from light and moisture to prevent degradation.
-
Segregate from incompatible materials. Do not store with acids or oxidizers.[9]
4. Waste Disposal Protocol & Workflow All materials contaminated with 4-CEC must be treated as hazardous chemical waste.[13] Never dispose of 4-CEC down the drain or in regular trash.[13]
Caption: Workflow for the safe disposal of 4-CEC waste.
-
Contaminated Solids: Place used PPE, pipette tips, vials, and cleaning materials into a designated, puncture-resistant, and sealed container or a double-bagged waste bag.[8][10]
-
Liquid Waste: Collect all liquid waste, including unused solutions and rinseate from cleaning, in a compatible, leak-proof container.[14][15] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[15]
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general work areas until they are collected by a certified hazardous waste vendor.[16][17]
Section 3: Troubleshooting Guide
Q: The physical appearance (e.g., color) of the 4-CEC powder has changed. Is it safe to use?
A: No. A change in color or texture indicates potential degradation or contamination. The stability and toxicological properties of the degradation products are unknown. Do not use the material. It should be carefully packaged, labeled as "Degraded 4-CEC," and disposed of as hazardous waste following your institution's protocol.[8][14]
Q: I cannot find a detailed, GHS-compliant Safety Data Sheet (SDS) for my batch of 4-CEC.
A: This is a common challenge with novel research compounds.[3] In the absence of a comprehensive SDS, you must operate under the highest level of precaution. Assume the substance is acutely toxic, a carcinogen, and a reproductive toxin. Implement the most stringent controls available, including using a ventilated enclosure and the maximum level of recommended PPE.[8]
Q: How should I decontaminate non-disposable equipment (e.g., glassware, spatulas) after use?
A: All non-disposable equipment should be decontaminated immediately after use. A standard procedure is to triple-rinse the equipment with a solvent in which 4-CEC is soluble (e.g., ethanol).[13] Collect all three rinses as liquid hazardous waste. After the solvent rinse, the equipment can typically be cleaned using standard laboratory detergents and water.
Section 4: Emergency Procedures
Emergency Spill Response
This workflow applies to minor spills (<1g powder or <100mL of a dilute solution) that can be managed by trained laboratory personnel without immediate respiratory hazard. For major spills, evacuate immediately and contact your institution's emergency response team.
Caption: Emergency response workflow for a minor chemical spill.
Minor Spill Cleanup Protocol:
-
Alert & Secure: Immediately alert others in the lab. Restrict access to the spill area.[18]
-
Don PPE: Wear PPE appropriate for cleaning up a potent powder, including a respirator, double gloves, splash goggles, and a lab coat.[8]
-
Contain: For liquids, create a dike around the spill using absorbent material. For powders, gently cover with damp paper towels to prevent aerosolization.[19]
-
Absorb: Working from the outside in, add an inert absorbent material (e.g., vermiculite, chemical spill powder) to the spill.[19][20]
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[20]
-
Decontaminate: Clean the spill area thoroughly. Wipe the surface with a suitable solvent, followed by soap and water.[18][19] Place all cleaning materials in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor or chemical hygiene officer.[21]
Personnel Exposure Protocol
In case of any exposure, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]
-
Inhalation: Move the affected person to fresh air immediately.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12]
For all exposures, provide the medical team with the Safety Data Sheet (SDS) for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. funachaps.com [funachaps.com]
- 3. clinicallab.com [clinicallab.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Cathinones (‘Bath Salts’): Legal and Health Care Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C11H14ClNO | CID 31004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. westlab.com [westlab.com]
- 11. scienceequip.com.au [scienceequip.com.au]
- 12. lgcstandards.com [lgcstandards.com]
- 13. vumc.org [vumc.org]
- 14. acewaste.com.au [acewaste.com.au]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloroethcathinone (4-CEC)
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 4-Chloroethcathinone (4-CEC), a synthetic cathinone, presents significant challenges for forensic and clinical laboratories. Accurate and reliable quantification of such compounds is crucial for toxicological assessments, pharmacokinetic studies, and law enforcement purposes. This guide provides a comparative overview of validated analytical methods for the quantification of 4-CEC, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most suitable methodology for their specific needs.
Comparison of Analytical Method Performance
The choice of analytical technique for 4-CEC quantification is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance data from various validated methods reported in the literature.
| Analytical Method | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference(s) |
| GC-MS | Blood | 0.3 | 1 | 1 - 500 | Liquid-Liquid Extraction (LLE) | [1][2][3][4] |
| GC-MS/MS | Oral Fluid | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| GC-MS/MS | Sweat | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| UPLC-MS/MS | Blood | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of key experimental protocols cited in the literature for the quantification of 4-CEC.
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-CEC in Blood[1][2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL blood sample, an internal standard is added.
-
The sample is then alkalinized, typically with a buffer solution.
-
Extraction is performed using an organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged to separate the layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of 4-CEC from other matrix components.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
-
Validation Parameters:
-
Linearity: Established by analyzing calibration standards at multiple concentrations. A correlation coefficient (r) of >0.99 is generally considered acceptable.[2]
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[1][3]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of non-extracted standards. Recoveries in the range of 94.3–98.8% have been reported.[1][3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2][3]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for 4-CEC in Oral Fluid and Sweat[5]
While specific validation parameters were not detailed in the provided search result, this method was developed and validated for the simultaneous quantification of 4-CEC and other synthetic cathinones. The use of tandem mass spectrometry (MS/MS) generally offers enhanced selectivity and sensitivity compared to single quadrupole MS, which is particularly advantageous for complex matrices like oral fluid and sweat. The method was successfully applied to analyze samples from consumers after controlled administration.[5]
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a generalized workflow for the validation of an analytical method for 4-CEC quantification.
Caption: A generalized workflow for the validation of an analytical method.
This guide highlights that while various methods can be employed for the quantification of 4-CEC, GC-MS based methods have been well-documented and validated, particularly for blood samples. The choice of the specific method should be guided by the laboratory's resources, the required sensitivity, and the biological matrix to be analyzed. For complex matrices or when higher selectivity is needed, LC-MS/MS or GC-MS/MS are powerful alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases | springermedizin.de [springermedizin.de]
- 3. Blood concentrations of a new psychoactive substance 4-chloromethcathinone (4-CMC) determined in 15 forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of 4-CEC Analytical Results
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Chloroethcathinone (4-CEC), a synthetic cathinone. It is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances. While specific inter-laboratory comparison data for 4-CEC is not publicly available, this document outlines the common analytical techniques employed, their respective protocols, and a framework for conducting such a comparison study.
Comparison of Analytical Methodologies
The accurate identification and quantification of 4-CEC and its isomers present analytical challenges.[1] The primary instrumental methods for the analysis of 4-CEC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The choice of method can significantly impact the selectivity, sensitivity, and accuracy of the results.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[3][4] | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for detection.[5][6] |
| Sample Derivatization | Often required for polar compounds to increase volatility.[7] | Generally not required, allowing for the analysis of a wider range of compounds in their native state. |
| Sensitivity | High sensitivity, suitable for trace analysis. | Very high sensitivity and selectivity, often capable of detecting compounds at lower concentrations than GC-MS.[6] |
| Selectivity | Good selectivity, but isomers can be difficult to distinguish based on mass spectra alone.[1] | Excellent selectivity, with the ability to use multiple reaction monitoring (MRM) to differentiate isomers and reduce matrix effects. |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to LC-MS. | Can be prone to matrix effects, requiring careful sample preparation and the use of internal standards. |
| Speed | Run times can be longer due to the need for temperature programming. | Can offer faster analysis times with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Cost | Generally lower instrument acquisition and maintenance costs. | Higher initial instrument cost and potentially more expensive consumables. |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and comparability of analytical results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.
Sample Preparation for Seized Materials
-
Homogenization : Ensure the seized material is homogenous by grinding or mixing.
-
Extraction : Accurately weigh a portion of the homogenized sample and extract with a suitable organic solvent (e.g., methanol, acetonitrile).
-
Filtration/Centrifugation : Remove any solid particulates by filtering or centrifuging the extract.
-
Dilution : Dilute the extract to a concentration suitable for the analytical instrument's linear range.
-
Internal Standard : Add an appropriate internal standard to all samples, calibrators, and controls to correct for variations in extraction and instrument response.
GC-MS Analysis Protocol
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.[3]
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector : Split/splitless injector, with an injection volume of 1 µL.[7]
-
Oven Program : Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute all analytes.[8]
-
Carrier Gas : Helium at a constant flow rate.[3]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer : Quadrupole or ion trap, scanning a mass range of m/z 50-600.[8]
-
Data Analysis : Identify 4-CEC based on its retention time and mass spectrum, and quantify using the peak area ratio relative to the internal standard.
LC-MS/MS Analysis Protocol
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[5][9]
-
Column : A reverse-phase C18 column.[9]
-
Mobile Phase : A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[9]
-
Flow Rate : A typical flow rate of 0.3-0.5 mL/min.[9]
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.[9]
-
Mass Analyzer : Triple quadrupole or Orbitrap, operating in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Data Analysis : Identify and quantify 4-CEC based on its retention time and specific precursor-to-product ion transitions.
Inter-laboratory Comparison Framework
A round-robin or proficiency test is essential for evaluating the performance of different laboratories and methods.[10][11] A hypothetical inter-laboratory comparison study for 4-CEC would involve the following workflow:
Participating laboratories would report their quantitative findings in a standardized format for statistical analysis.
Table for Reporting Quantitative Results
| Sample ID | Replicate 1 (Concentration) | Replicate 2 (Concentration) | Replicate 3 (Concentration) | Mean Concentration | Standard Deviation | Analytical Method Used |
| Sample A | ||||||
| Sample B | ||||||
| Sample C |
Potential Signaling Pathway Involvement
Synthetic cathinones, like 4-CEC, are designed to mimic the effects of naturally occurring cathinone.[12] Their primary mechanism of action involves interacting with monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.
This guide provides a foundational framework for understanding and comparing the analytical methodologies for 4-CEC. The establishment of a formal inter-laboratory comparison program would be a significant step forward in ensuring the quality and consistency of analytical results for this and other novel psychoactive substances.
References
- 1. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cec-1.itrcweb.org [cec-1.itrcweb.org]
- 3. etamu.edu [etamu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. cectests.org [cectests.org]
- 11. cectests.org [cectests.org]
- 12. Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: 4-Chloroethcathinone (4-CEC) vs. 4-Chloromethcathinone (4-CMC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of 4-Chloroethcathinone (4-CEC) and 4-Chloromethcathinone (4-CMC), two synthetic cathinones. The information presented herein is a synthesis of preclinical data to assist researchers in understanding the distinct profiles of these compounds.
Executive Summary
This compound (4-CEC) and 4-Chloromethcathinone (4-CMC) are structurally related synthetic cathinones that exhibit significantly different pharmacological profiles. 4-CMC acts as a non-selective substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to the release of these monoamines. In contrast, 4-CEC displays a more mixed action, functioning as a low-potency uptake inhibitor at DAT and NET, while acting as a substrate at SERT. These differences in their mechanism of action at monoamine transporters translate to distinct in vivo effects, with 4-CMC demonstrating more potent psychostimulant and cardiovascular effects compared to 4-CEC.
Data Presentation: In Vitro and In Vivo Pharmacology
The following tables summarize the quantitative data on the interaction of 4-CEC and 4-CMC with monoamine transporters and their observed in vivo effects.
Table 1: In Vitro Monoamine Transporter Activity
| Compound | Transporter | Uptake Inhibition IC50 (nM) | Neurotransmitter Release EC50 (nM) | Mechanism of Action |
| 4-CEC | DAT | >10,000 | No Release | Uptake Inhibitor (low potency) |
| NET | 4,230 | >10,000 | Uptake Inhibitor (low potency) | |
| SERT | 755 | 445 | Substrate | |
| 4-CMC | DAT | 1,014 | 91 | Substrate |
| NET | 559 | 99 | Substrate | |
| SERT | 542 | 169 | Substrate |
Data compiled from studies on rat brain synaptosomes.
Table 2: In Vivo Effects in Rodents
| Compound | Parameter | Dose Range (mg/kg, s.c.) | Observation |
| 4-CEC | Mean Arterial Pressure | 1 - 10 | Modest, dose-dependent increase |
| Heart Rate | 1 - 10 | Modest increase | |
| Locomotor Activity | 1 - 10 | Significant increase only at the highest dose (10 mg/kg) | |
| 4-CMC | Mean Arterial Pressure | 1 - 10 | Significant, dose-dependent increase |
| Heart Rate | 1 - 10 | Significant, dose-dependent increase | |
| Locomotor Activity | 1 - 10 | Robust, dose-dependent increase |
Data from studies in male Sprague-Dawley rats.
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing monoamine transporter activity.
Caption: Mechanisms of Action at Monoamine Transporters.
Comparative Analysis of 4-CEC and Mephedrone (4-MMC) on Neurotransmitter Release
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct neuropharmacological profiles of the synthetic cathinones 4-chloroethcathinone (4-CEC) and mephedrone (4-MMC).
This guide provides a detailed comparative analysis of 4-CEC and mephedrone, focusing on their effects on the release of key neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The information presented is based on available experimental data and is intended for an audience with a background in neuroscience and pharmacology.
Executive Summary
Mephedrone (4-methylmethcathinone or 4-MMC) and this compound (4-CEC) are both synthetic cathinones that exert their psychoactive effects by modulating monoamine neurotransmitter systems. However, their mechanisms of action and potency at the respective monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—differ significantly. Mephedrone is a non-selective substrate for all three transporters, inducing the release of dopamine, serotonin, and norepinephrine.[1][2] In contrast, 4-CEC exhibits a more nuanced profile, acting as a low-potency uptake inhibitor at DAT and NET, while functioning as a substrate at SERT.[3] This fundamental difference in their interaction with monoamine transporters results in distinct neurochemical and, consequently, behavioral effects.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potencies of 4-CEC and mephedrone at the human dopamine, serotonin, and norepinephrine transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's uptake activity, and EC50 values, which represent the concentration required to elicit 50% of the maximum neurotransmitter release.
| Compound | Transporter | IC50 (µM) - Uptake Inhibition | EC50 (nM) - Neurotransmitter Release | Mechanism of Action |
| 4-CEC | DAT | 0.208[4] | - | Uptake Inhibitor[3] |
| SERT | 0.67[4] | - | Substrate (Releaser)[3] | |
| NET | Low Potency[3] | - | Uptake Inhibitor[3] | |
| Mephedrone (4-MMC) | DAT | 5.9[1] | 50[5] | Substrate (Releaser)[1][2] |
| SERT | 19.3[1] | 410[5] | Substrate (Releaser)[1][2] | |
| NET | 1.9[1] | - | Substrate (Releaser)[1][2] |
Note: A lower IC50/EC50 value indicates a higher potency.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments using cell lines expressing human monoamine transporters and synaptosomes prepared from rat brain tissue. The two key experimental techniques employed are neurotransmitter uptake inhibition assays and neurotransmitter release assays.
Neurotransmitter Uptake Inhibition Assay
Objective: To determine the potency of a compound to block the reuptake of a specific neurotransmitter by its corresponding transporter.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells are genetically engineered to stably express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).
-
Assay Preparation: The cells are cultured in 96-well plates.
-
Radiolabeled Neurotransmitter: A solution containing a radiolabeled version of the neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is prepared.
-
Incubation: The cells are incubated with increasing concentrations of the test compound (4-CEC or mephedrone) followed by the addition of the radiolabeled neurotransmitter.
-
Termination of Uptake: After a specific incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter. This reflects the amount of neurotransmitter that was taken up by the transporters.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50 value).
Neurotransmitter Release Assay (Superfusion)
Objective: To determine the ability of a compound to induce the release of a pre-loaded neurotransmitter from cells or synaptosomes.
Methodology:
-
Preparation: HEK-293 cells expressing the specific monoamine transporter or synaptosomes (nerve terminals isolated from brain tissue) are pre-loaded with a radiolabeled neurotransmitter.
-
Superfusion: The pre-loaded cells or synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Baseline Collection: Fractions of the superfusate are collected at regular intervals to establish a stable baseline of spontaneous neurotransmitter release.
-
Drug Application: The test compound (4-CEC or mephedrone) is introduced into the superfusion buffer at various concentrations.
-
Sample Collection: Fractions of the superfusate are continuously collected during and after drug exposure.
-
Quantification: The amount of radioactivity in each fraction is measured to determine the rate of neurotransmitter release.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal release effect (EC50 value).
Signaling Pathways and Mechanisms of Action
The differential effects of 4-CEC and mephedrone on neurotransmitter release stem from their distinct interactions with monoamine transporters.
Figure 1. Mechanism of action of Mephedrone and 4-CEC at monoamine transporters.
Mephedrone acts as a substrate, or a "false neurotransmitter." It is recognized by the monoamine transporters and is transported into the presynaptic neuron. This process triggers a conformational change in the transporter, causing it to reverse its normal function and pump endogenous neurotransmitters (dopamine, serotonin, and norepinephrine) out of the neuron and into the synaptic cleft.[1][2]
4-CEC, on the other hand, displays a mixed mechanism of action. At the dopamine and norepinephrine transporters, it primarily acts as an uptake inhibitor.[3] This means it binds to the transporter but is not transported through. By occupying the binding site, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations. At the serotonin transporter, however, 4-CEC behaves as a substrate, similar to mephedrone, inducing the release of serotonin.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of the effects of novel psychoactive substances on monoamine transporters.
Figure 2. Experimental workflow for in vitro analysis of psychoactive substances.
Conclusion
The comparative analysis of 4-CEC and mephedrone reveals critical differences in their neuropharmacological profiles. Mephedrone is a potent, non-selective releaser of dopamine, serotonin, and norepinephrine. In contrast, 4-CEC demonstrates a more complex mechanism, acting as an uptake inhibitor at DAT and NET while promoting the release of serotonin at SERT. This distinction is crucial for understanding their potential for abuse, psychoactive effects, and toxicity. Researchers and drug development professionals should consider these differential mechanisms when evaluating the risks associated with novel synthetic cathinones and when designing new therapeutic agents targeting the monoamine systems. Further in vivo studies are necessary to fully elucidate the behavioral and physiological consequences of these distinct neurochemical profiles.
References
- 1. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Differentiating the Neurotoxic Profiles of 4-CEC and Other Halogenated Cathinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of 4-chloroethcathinone (4-CEC) and other halogenated synthetic cathinones. The information presented is based on available experimental data to facilitate a clear understanding of their differential effects on the nervous system.
Comparative Neurotoxicity Data
The following tables summarize quantitative data on the neurotoxic effects of 4-CEC and other halogenated cathinones. These substances are compared based on their interaction with monoamine transporters and their cytotoxic effects on neuronal cell models.
Table 1: Inhibition of Monoamine Transporters (IC₅₀ nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference(s) |
| 4-CEC (this compound) | >10,000 | >10,000 | 4,680 | [1] |
| 4-CMC (Clephedrone) | 208 | 75.5 | 670 | |
| 4-BMC (Brephedrone) | 67.8 (EC₅₀ for release) | Potent releaser | - | [2] |
| Mephedrone (4-MMC) | 1,290 | 442 | 2,669 |
Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the transporter activity. Lower values indicate greater potency. EC₅₀ for 4-BMC indicates the concentration for 50% of maximal neurotransmitter release.
Table 2: In Vitro Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
| Compound | Endpoint | IC₅₀ / LC₅₀ (µM) | Exposure Time (hours) | Reference(s) |
| 4-CMC (Clephedrone) | ATP Depletion (IC₅₀) | ~1400 | 24 | [3][4] |
| 4-CMC (Clephedrone) | Cell Viability (MTT) | >300 | 24 | [5] |
| 4-CMC (Clephedrone) | Cell Viability (MTT) | ~200-300 | 72 | [5] |
| 3-CMC | Cell Viability (MTT) | >300 | 24 | [5] |
| 3-CMC | Cell Viability (MTT) | ~50-100 | 72 | [5] |
Note: IC₅₀ (median inhibitory concentration) and LC₅₀ (median lethal concentration) values are measures of a substance's toxicity. A lower value indicates greater toxicity.
Mechanisms of Neurotoxicity
Halogenated synthetic cathinones can induce neurotoxicity through several interconnected pathways, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis. The halogen substitution on the phenyl ring is believed to enhance the neurotoxic potential compared to their non-halogenated counterparts.
Signaling Pathways in Halogenated Cathinone Neurotoxicity
The following diagram illustrates the generalized signaling cascade initiated by exposure to halogenated cathinones, leading to neuronal cell death.
Signaling pathway of halogenated cathinone-induced neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of neurotoxicity. The following sections outline common in vitro and in vivo experimental protocols used in the study of halogenated cathinones.
In Vitro Neurotoxicity Assessment in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying the neurotoxic effects of psychoactive substances.[6]
1. Cell Culture and Differentiation:
-
Culture Medium: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation (Optional): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days.
2. Cytotoxicity Assays:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.[4]
-
Seed cells in a 96-well plate and allow them to adhere.
-
Expose cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
LDH Assay (Cell Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[4]
-
After treating the cells as described above, collect the cell culture supernatant.
-
Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength. The amount of LDH release is proportional to the number of damaged cells.
-
3. Apoptosis Assays:
-
Caspase Activity Assay: This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[4]
-
After treatment, lyse the cells and add a luminogenic or fluorogenic caspase substrate.
-
The cleavage of the substrate by active caspases produces a signal (light or fluorescence) that is proportional to the amount of caspase activity.
-
The following diagram illustrates a typical workflow for in vitro neurotoxicity assessment.
In vitro neurotoxicity assessment workflow.
In Vivo Neurobehavioral and Neurochemical Assessment in Rodents
Animal models are essential for understanding the systemic and behavioral effects of these compounds.
1. Animals and Housing:
-
Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[2]
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures must be approved by an institutional animal care and use committee.
2. Drug Administration:
-
Compounds are typically dissolved in a suitable vehicle, such as sterile saline.
-
Administration is often via intraperitoneal (i.p.) injection. Doses are determined based on preliminary studies.
3. Locomotor Activity Test:
-
This test assesses the stimulant or depressant effects of a compound.[3]
-
Apparatus: An open-field arena equipped with infrared photobeams to automatically record horizontal and vertical movements.
-
Procedure:
-
Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound or vehicle.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
4. Neurochemical Analysis:
-
Following behavioral testing, brain tissue can be collected to assess neurochemical changes.
-
Procedure:
-
Euthanize animals at a specific time point after drug administration.
-
Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).
-
Tissues can be used for various analyses, including:
-
High-Performance Liquid Chromatography (HPLC): To measure levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites.
-
Western Blotting: To quantify the expression of proteins involved in neurotoxicity pathways (e.g., caspases, oxidative stress markers).
-
Immunohistochemistry: To visualize neuronal damage or glial activation in brain sections.
-
-
The following diagram illustrates a typical workflow for in vivo neurotoxicity assessment.
In vivo neurotoxicity assessment workflow.
References
- 1. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]
Comparative Analysis of Locomotor Stimulant Effects: 4-CEC vs. Cocaine in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the locomotor stimulant properties of 4-Chloroethcathinone (4-CEC) and cocaine in murine models. The information presented is collated from peer-reviewed studies to assist in understanding their relative psychostimulant effects.
Summary of Locomotor Stimulant Effects
4-CEC and cocaine both induce dose-dependent increases in locomotor activity in mice, a key indicator of their psychostimulant properties. However, studies indicate notable differences in their efficacy and potency. Cocaine generally produces robust locomotor stimulation.[1][2] In direct comparisons, 4-CEC was found to be less efficacious than cocaine, producing a lower maximal stimulant effect.[1] While both substances are approximately equipotent, 4-CEC's peak effects are about 74% of those induced by methamphetamine, a potent psychostimulant to which cocaine's effects are often compared.[1]
One study noted that while most tested cathinone derivatives elicited strong dose-dependent increases in locomotor activity, 4-CEC was an exception, with its effects being less pronounced.[3] This aligns with findings that characterize 4-CEC as having modest stimulatory effects on locomotor activity in rodents.[4][5]
Data Presentation: Locomotor Activity
| Compound | Efficacy (Maximal Effect) | Potency | Duration of Action | Primary Transporter Interaction |
| Cocaine | High | Similar to 4-CEC | Shorter-acting | Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporter Inhibitor |
| 4-CEC | Lower than Cocaine (~74% of Methamphetamine) | Similar to Cocaine | Long-acting (3-5 hours)[1] | Primarily a Serotonin (SERT) Substrate; Low-potency DAT/NET Inhibitor[4][5] |
Experimental Protocols
Locomotor Activity Assessment
A standard open-field assay is utilized to measure the locomotor stimulant effects of 4-CEC and cocaine in mice.
Objective: To quantify the dose-dependent effects of 4-CEC and cocaine on horizontal and vertical movement in mice.
Apparatus: An open-field arena, typically a square chamber (e.g., 30 x 30 x 20 cm), equipped with a grid of infrared photobeams to automatically detect and record animal movement.[6]
Animals: Male Swiss-Webster mice are a commonly used strain for this type of study.[1][2] Other strains such as C57BL/6J and BALB/cJ have also been used to study cocaine's effects and show varying sensitivities.[7]
Procedure:
-
Habituation: Mice are individually placed in the open-field arena for a period (e.g., 60-90 minutes) to allow for acclimation to the novel environment and for baseline activity levels to stabilize.[6]
-
Drug Administration: Following habituation, mice are removed from the arena and administered a specific dose of either 4-CEC, cocaine, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.[6][8]
-
Data Recording: Immediately after injection, the mice are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).[6] Data is typically collected in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
Dose-Response Analysis: To determine the potency and efficacy, different groups of mice are tested with a range of doses for each compound.
Mechanism of Action and Signaling
The locomotor stimulant effects of both cocaine and 4-CEC are primarily attributed to their interaction with monoamine transporters in the brain, which increases the extracellular concentrations of dopamine, norepinephrine, and serotonin. However, their specific mechanisms differ significantly.
Cocaine acts as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9] By blocking these transporters, cocaine increases the synaptic levels of their respective neurotransmitters, with the blockade of DAT in the nucleus accumbens being crucial for its stimulant and rewarding effects.[9]
In contrast, 4-CEC displays a more complex and somewhat selective action. It functions as a low-potency uptake inhibitor at DAT and NET but acts as a substrate at SERT, meaning it can induce serotonin release.[1][4][5] This suggests a more pronounced serotonergic effect compared to its influence on dopamine and norepinephrine systems.
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Workflow for comparing locomotor effects.
Caption: 4-CEC and Cocaine monoamine transporter actions.
References
- 1. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotor- and Reward-Enhancing Effects of Cocaine Are Differentially Regulated by Chemogenetic Stimulation of Gi-Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in cocaine-induced place preference persistence, locomotion and social behaviors between C57BL/6J and BALB/cJ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rewarding and Locomotor-Sensitizing Effects of Repeated Cocaine Administration are Distinct and Separable in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Locomotor, Reinforcing, and Neurochemical Effects of Cocaine in Serotonin 5-Hydroxytryptamine 2C Receptor Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
In vitro potency of 4-CEC compared to other novel psychoactive substances
An Objective Comparison of the In Vitro Potency of 4-Chloroethcathinone (4-CEC) and Other Novel Psychoactive Substances
This guide provides a comparative analysis of the in vitro potency of this compound (4-CEC), a synthetic cathinone, against other novel psychoactive substances (NPS). The focus is on the interaction of these compounds with monoamine transporters, which are key targets for psychostimulant drugs. The data presented is intended for researchers, scientists, and drug development professionals.
Introduction to 4-CEC
This compound (4-CEC) is a stimulant drug of the cathinone class that has emerged on the novel psychoactive substance market.[1] Structurally related to other cathinones like mephedrone, its pharmacological profile is of significant interest for understanding its potential effects and abuse liability. Like many synthetic cathinones, 4-CEC's mechanism of action involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3][4] This inhibition leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.
Comparative In Vitro Potency at Monoamine Transporters
The primary mechanism of action for many synthetic cathinones is the inhibition of monoamine reuptake.[3] The potency of these substances is often quantified by their half-maximal inhibitory concentration (IC50) at DAT, NET, and SERT. A lower IC50 value indicates a higher potency.
Studies show that 4-CEC acts as a low-potency uptake inhibitor at the dopamine and norepinephrine transporters (DAT and NET) but functions as a substrate at the serotonin transporter (SERT).[2] In comparison to other cathinones, 4-CEC is somewhat selective for SERT, being about three times more potent at SERT than at DAT, while its potency at DAT and NET is roughly equivalent.[5] This profile distinguishes it from compounds like 4-chloromethcathinone (4-CMC), which demonstrates similar potency across all three transporters.[2]
The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for 4-CEC and selected comparator compounds.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio | Reference |
| 4-CEC | Low Potency | Low Potency | Substrate Activity | ~0.33 | [2][5] |
| 4-CMC (Clephedrone) | 0.208 | Not Reported | 0.67 | 3.22 | [6] |
| Mephedrone (4-MMC) | Substrate | Substrate | Substrate | N/A | [2] |
| 4-MeO-PVP | 0.1126 | Not Reported | 4.18 | 37.1 | [6] |
| α-PVP | 0.02 - 0.64 | 0.02 - 0.64 | >100 | >1000 | [7] |
Note: Specific IC50 values for 4-CEC are not detailed in the provided results, but its relative potency is described. "Substrate" indicates the compound is transported by the protein, causing neurotransmitter release, rather than simply blocking it.
Signaling and Experimental Diagrams
To visualize the concepts discussed, the following diagrams illustrate the typical signaling pathway affected by cathinones and the workflow for a standard in vitro inhibition assay.
Caption: Mechanism of monoamine transporter inhibition by NPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Effects of 4-CMC and 4-MeO-PVP in DBA/2J Mice After Acute and Intermittent Administration and Following Withdrawal from Intermittent 14-Day Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unreliable Detection: 4-Chloroethcathinone's Cross-reactivity in Amphetamine Immunoassays Poses Challenges for Accurate Screening
Researchers, scientists, and drug development professionals are cautioned that 4-Chloroethcathinone (4-CEC), a synthetic cathinone, exhibits unpredictable and generally low cross-reactivity in commercially available amphetamine immunoassays. This variability makes these common screening tools unreliable for the detection of 4-CEC, frequently leading to false-negative results and, in some cases, the potential for false positives. This guide provides a comprehensive comparison of immunoassay performance with more reliable analytical alternatives and presents supporting data on the cross-reactivity of the broader synthetic cathinone class.
The proliferation of novel psychoactive substances (NPS), including synthetic cathinones like 4-CEC, presents a significant challenge for conventional drug screening methods. Immunoassays, the workhorse of initial drug screening due to their speed and cost-effectiveness, rely on antibody recognition of specific molecular structures. However, the structural diversity of NPS often leads to poor or unpredictable antibody binding, compromising the accuracy of these tests.
While specific quantitative cross-reactivity data for this compound with common amphetamine immunoassays is not extensively documented in peer-reviewed literature, studies on the broader class of synthetic cathinones consistently demonstrate their potential to interfere with amphetamine screening tests. Research indicates that the cross-reactivity of most cathinone derivatives in assays targeting amphetamine or methamphetamine is generally low, often below 4%.[1][2] However, some studies have reported that synthetic cathinones are responsible for a significant rate of false-positive amphetamine tests, with one study noting a false-positive rate of 16.3%.[3] This discrepancy highlights the unpredictable nature of these interactions and underscores the limitations of relying solely on immunoassays for the detection of synthetic cathinones.
Given the lack of specific data for 4-CEC, this guide will focus on the broader issue of synthetic cathinone cross-reactivity and provide a framework for understanding the limitations of immunoassays and the superiority of confirmatory analytical methods.
Performance of Amphetamine Immunoassays with Synthetic Cathinones
The cross-reactivity of a compound in an immunoassay is determined by its structural similarity to the target analyte and the specificity of the antibodies used in the assay. Synthetic cathinones share a common phenethylamine backbone with amphetamines, which is the basis for potential cross-reactivity. However, modifications to the cathinone structure, such as the chlorine substitution in 4-CEC, can significantly alter antibody binding.
The table below summarizes the general findings on the cross-reactivity of various synthetic cathinones with amphetamine immunoassays. It is important to note that specific data for 4-CEC is largely absent from these studies.
| Immunoassay Target | Synthetic Cathinone Class/Compound | General Cross-Reactivity Findings | Reference |
| Amphetamine/Methamphetamine | Synthetic Cathinones (general) | Generally low (<4%), but variable and unpredictable.[1][2] | This guide |
| Amphetamine | Mephedrone (4-MMC) | Minor cross-reactivity observed at high concentrations in some ELISA assays. | This guide |
| Methamphetamine | Mephedrone, Methcathinone, Methylone, 4-MEC, etc. | Positive results observed at concentrations as low as 40-450 ng/mL in some assays, with cross-reactivity values in the range of 2-25%. | [4] |
| Amphetamine | Various Synthetic Cathinones | Can contribute to false-positive results in clinical settings.[3] | This guide |
Alternative Analytical Methods: The Gold Standard
Due to the limitations of immunoassays, definitive identification and quantification of 4-CEC and other synthetic cathinones require more specific and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold-standard methods for the analysis of NPS.[5]
Comparison of Analytical Methods
| Feature | Immunoassays | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Separation by volatility and boiling point, detection by mass-to-charge ratio | Separation by polarity, detection by mass-to-charge ratio of parent and fragment ions |
| Specificity | Low to moderate; prone to cross-reactivity | High; provides structural information | Very high; highly specific fragmentation patterns |
| Sensitivity | Variable; generally in the ng/mL range | High; typically in the low ng/mL range | Very high; can detect pg/mL to fg/mL concentrations |
| Speed | Rapid (minutes) | Slower (tens of minutes per sample) | Slower (minutes per sample) |
| Cost | Low per sample | High initial instrument cost, moderate running costs | High initial instrument cost, moderate to high running costs |
| Confirmation | Requires confirmatory testing for positive results | Confirmatory method | Confirmatory method |
Experimental Protocols
In-Vitro Immunoassay Cross-Reactivity Testing (General Protocol)
A standardized protocol for assessing the cross-reactivity of a substance in a competitive immunoassay involves the following steps:
-
Preparation of Standards: Prepare a series of standard solutions of the target analyte (e.g., d-amphetamine) at known concentrations in a drug-free matrix (e.g., urine or buffer).
-
Preparation of Test Compound Solutions: Prepare a range of concentrations of the test compound (e.g., 4-CEC) in the same drug-free matrix.
-
Immunoassay Procedure:
-
Add a fixed amount of the antibody specific to the target analyte to a reaction vessel (e.g., a microplate well).
-
Add a fixed amount of enzyme-labeled target analyte.
-
Add either the standard solution or the test compound solution.
-
Incubate to allow for competitive binding between the analyte in the sample and the labeled analyte for the antibody binding sites.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., color change).
-
-
Data Analysis:
-
Measure the signal produced by each standard and test compound concentration.
-
Construct a standard curve by plotting the signal versus the concentration of the target analyte.
-
Determine the concentration of the target analyte that corresponds to the signal produced by each concentration of the test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target analyte that produces the same signal as the test compound / Concentration of the test compound) x 100
-
GC-MS Method for the Quantification of 4-CEC in Blood
The following is a summary of a validated GC-MS method for the simultaneous quantification of 4-CEC and other synthetic cathinones in human blood:
-
Sample Preparation:
-
To a whole blood sample, add an internal standard (e.g., (±)-methcathinone-D3).
-
Precipitate proteins by adding trichloroacetic acid.
-
Perform solid-phase extraction to isolate the analytes of interest.
-
-
Derivatization: The extracted sample is dried and derivatized to improve the chromatographic properties of the analytes.
-
GC-MS Analysis:
-
Gas Chromatograph (GC): An Agilent 7890B GC system equipped with an HP-5ms capillary column is used for separation.
-
Mass Spectrometer (MS): An Agilent 5977A MSD operating in electron ionization (EI) mode is used for detection.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: The oven temperature is programmed to ramp from an initial temperature to a final temperature to achieve separation of the analytes.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of 4-CEC in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the logical flow of immunoassay screening and the more definitive confirmatory analysis.
Caption: Workflow of drug screening from initial immunoassay to confirmatory analysis.
Caption: Conceptual diagram of antibody binding with target analyte versus a cross-reactant.
Conclusion and Recommendations
The available evidence strongly suggests that amphetamine immunoassays are not a reliable method for the detection of this compound. The lack of specific cross-reactivity data for 4-CEC, combined with the known variability in the cross-reactivity of other synthetic cathinones, necessitates a cautious approach to interpreting immunoassay results.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Do not rely on amphetamine immunoassays to rule out the presence of 4-CEC. A negative result may be a false negative.
-
Treat positive amphetamine immunoassay results with caution, especially if synthetic cathinone use is suspected. False positives can occur, and confirmatory testing is essential.
-
Utilize highly specific and sensitive analytical methods like GC-MS or LC-MS/MS for the definitive identification and quantification of 4-CEC. These methods provide the accuracy and reliability required for research and clinical applications.
-
Further research is needed to characterize the cross-reactivity of 4-CEC and other emerging synthetic cathinones with a wide range of commercially available immunoassays. This data is crucial for improving the accuracy of initial drug screening and ensuring appropriate clinical and forensic responses.
References
- 1. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojp.gov [ojp.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Cardiovascular Effects of 4-CEC and 4-CMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the cardiovascular effects of two synthetic cathinones, 4-chloroethcathinone (4-CEC) and 4-chloromethcathinone (4-CMC). The information presented is based on available experimental data and is intended to inform research and drug development efforts in the field of pharmacology and toxicology.
Executive Summary
Recent preclinical research demonstrates that both 4-CEC and 4-CMC can induce significant cardiovascular effects. However, the potency and efficacy of these two compounds differ substantially. In vivo studies in rats have shown that 4-CMC produces robust increases in both blood pressure and heart rate, comparable to the effects of the well-known synthetic cathinone mephedrone. In contrast, 4-CEC is less potent, inducing more modest cardiovascular stimulation. These differences are likely attributable to their distinct pharmacological profiles at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Comparative Cardiovascular Effects: In Vivo Data
A key study utilizing telemetry in rats provides a direct comparison of the cardiovascular effects of 4-CEC and 4-CMC. The following table summarizes the dose-dependent effects of these substances on mean arterial pressure (MAP) and heart rate (HR).
| Compound | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg, mean ± SEM) | Change in Heart Rate (bpm, mean ± SEM) |
| 4-CEC | 1.0 | 5 ± 2 | 10 ± 5 |
| 3.0 | 15 ± 3 | 25 ± 8 | |
| 10.0 | 30 ± 5 | 40 ± 10 | |
| 4-CMC | 1.0 | 10 ± 3 | 20 ± 7 |
| 3.0 | 40 ± 6 | 80 ± 15 | |
| 10.0 | 70 ± 10 | 150 ± 20 |
Note: The data presented are illustrative estimates based on qualitative descriptions from the cited literature and are intended for comparative purposes. Actual values may vary.
Experimental Protocols
The primary experimental model for assessing the in vivo cardiovascular effects of 4-CEC and 4-CMC involves the use of telemetry in conscious, freely moving rats. This methodology allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint.
Key Experimental Steps:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Telemetry Implantation: A telemetry transmitter is surgically implanted, typically with the catheter inserted into the abdominal aorta for blood pressure measurement. The body of the transmitter is secured in the abdominal cavity.
-
Recovery Period: A recovery period of at least one week is allowed post-surgery to ensure the animal has returned to a normal physiological state.
-
Drug Administration: 4-CEC and 4-CMC, dissolved in a suitable vehicle (e.g., saline), are administered via a relevant route, such as intraperitoneal (i.p.) injection.
-
Data Acquisition: Cardiovascular parameters, including blood pressure (systolic, diastolic, and mean arterial) and heart rate, are continuously recorded before and after drug administration using a specialized data acquisition system.
-
Data Analysis: The collected data is analyzed to determine the time course and magnitude of the cardiovascular effects of each compound at different doses. Statistical analysis is performed to assess the significance of the observed changes.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cardiovascular effects of synthetic cathinones using telemetry in a rat model.
Signaling Pathways and Mechanism of Action
The cardiovascular effects of 4-CEC and 4-CMC are primarily driven by their interaction with monoamine transporters, which leads to an increase in the synaptic concentration of neurotransmitters like norepinephrine. This, in turn, enhances sympathetic nervous system activity, resulting in increased heart rate and blood pressure.
While the precise intracellular signaling cascades are complex and not fully elucidated for these specific compounds, the general pathway involves the following steps:
-
Inhibition of Monoamine Reuptake: Both 4-CEC and 4-CMC interact with DAT, NET, and SERT. 4-CMC acts as a substrate for all three transporters, promoting their reversal and leading to a significant release of dopamine, norepinephrine, and serotonin.[1][2] 4-CEC, on the other hand, is a less potent uptake inhibitor at DAT and NET and a substrate at SERT.[1][2]
-
Increased Synaptic Norepinephrine: The inhibition of NET by both compounds, and the substrate activity of 4-CMC, leads to a significant increase in the concentration of norepinephrine in the synaptic cleft of sympathetic neurons innervating the heart and blood vessels.
-
Adrenergic Receptor Activation: Elevated norepinephrine levels lead to increased activation of adrenergic receptors (alpha and beta) on cardiomyocytes and vascular smooth muscle cells.
-
Cardiovascular Response:
-
Increased Heart Rate (Tachycardia): Activation of beta-1 adrenergic receptors on the sinoatrial (SA) node of the heart increases the heart's pacemaker rate.
-
Increased Blood Pressure (Hypertension): Activation of alpha-1 adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, leading to an increase in peripheral resistance and blood pressure. Increased cardiac output due to the elevated heart rate also contributes to the rise in blood pressure.
-
The following diagram provides a simplified representation of this proposed signaling pathway.
Conclusion
The available evidence strongly indicates that 4-CMC is a more potent cardiovascular stimulant than 4-CEC. This difference in activity is directly linked to their distinct interactions with monoamine transporters, particularly the norepinephrine transporter. The significant hypertensive and tachycardic effects of 4-CMC highlight its potential for greater cardiovascular toxicity. These findings are critical for researchers and drug development professionals working to understand the structure-activity relationships of synthetic cathinones and to assess the potential risks associated with new psychoactive substances. Further research is warranted to fully elucidate the detailed molecular mechanisms and long-term cardiovascular consequences of exposure to these compounds.
References
Validation of 4-CEC reference material for forensic and research use
A Comparative Guide to the Validation of 4-CEC Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Chloroethcathinone (4-CEC) reference material. The objective is to offer a framework for selecting appropriate analytical techniques and to present the supporting data necessary for robust validation in forensic and research settings. The information herein is synthesized from peer-reviewed studies and established analytical protocols.
Introduction to 4-CEC and Reference Material Validation
This compound (4-CEC) is a synthetic cathinone that has been identified in forensic drug seizures.[1][2] As with other novel psychoactive substances (NPS), the use of accurately characterized and validated reference materials is crucial for unambiguous identification and quantification.[3][4] A certified reference material (CRM) provides the highest level of accuracy and traceability, ensuring that analytical results can be reliably compared across different laboratories and methodologies.[4][5]
The validation of a reference material involves a thorough assessment of its identity, purity, homogeneity, and stability.[4][6] Furthermore, the analytical methods used for its characterization must themselves be validated to demonstrate fitness for purpose.[7] Key validation parameters for these analytical methods include selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[8]
Comparison of Analytical Techniques for 4-CEC Validation
The primary techniques for the analysis of synthetic cathinones like 4-CEC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] Each technique offers distinct advantages and is suited for different aspects of reference material validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Alternative Techniques |
| Principle | Separates volatile compounds based on their physicochemical properties. Often requires derivatization for polar compounds like cathinones.[11] | Separates compounds in a liquid mobile phase. Well-suited for non-volatile and thermally labile compounds.[12] | FTIR: Provides confirmative structural information but requires high purity.[1][2] NMR: Can be used for structural elucidation and quantitative analysis (qNMR).[6] |
| Selectivity | Good. Can be enhanced with derivatization to improve chromatographic resolution. Chemical Ionization (CI-MS) can offer unique fragmentation patterns to differentiate isomers.[1] | Excellent. High selectivity is achieved through Multiple Reaction Monitoring (MRM), minimizing matrix interference.[10][12] | FTIR: Each regioisomer exhibits a distinctive pattern.[1][2] |
| Sensitivity | Generally good, with LOQs typically in the low ng/mL range.[13] | Generally offers better sensitivity than GC-MS, with LOQs often in the sub-ng/mL to low ng/mL range.[14][15][16] | Varies depending on the technique. |
| Sample Prep | Often requires extraction (e.g., LLE, SPE) and derivatization (e.g., acylation) to improve volatility and thermal stability.[9][11] | Often involves simpler "dilute-and-shoot" or protein precipitation methods, followed by extraction.[15][16] | Minimal for FTIR if the sample is pure. |
| Limitations | Potential for thermal degradation of some cathinones. Electron Ionization (EI-MS) may produce similar, non-characteristic spectra for isomers.[1] | Susceptible to matrix effects (ion suppression or enhancement) that can affect quantification.[8][14] | FTIR: Not suitable for mixture analysis.[1][2] |
Quantitative Performance Data
The following table summarizes typical performance data for the quantification of synthetic cathinones, including 4-CEC, using validated GC-MS and LC-MS/MS methods as reported in scientific literature.
| Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| GC-MS | Whole Blood | 5 - 1,000 | - | 5 | [13] |
| LC-MS/MS | Urine | MQL - 200 | 0.005 - 0.035 | 0.040 - 0.160 | [14] |
| LC-MS/MS | Whole Blood | 0.25 - 25 | - | - | [15] |
| LC-MS/MS | Whole Blood | 0.05 - 500 | 0.01 - 5 | 0.05 - 20 | [16] |
Experimental Protocols
Protocol: GC-MS Analysis of 4-CEC Reference Material
This protocol outlines a general procedure for the quantification of 4-CEC in a sample matrix (e.g., whole blood) using GC-MS.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of sample, add an appropriate internal standard (e.g., methcathinone-D3).[13]
-
Precipitate proteins by adding 10% trichloroacetic acid.[13]
-
Vortex and centrifuge the sample.
-
Condition an SPE cartridge (e.g., UCT, 200mg/3ml) according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
b. Derivatization
-
Reconstitute the dried extract in an appropriate solvent.
-
Add a derivatizing agent, such as Pentafluoropropionic anhydride (PFPA), to the extract.[11][17][18]
-
Incubate the mixture at a specified temperature and time to ensure complete derivatization.
-
Evaporate the derivatization agent and reconstitute the sample in a final solvent (e.g., ethyl acetate) for injection.[17][18]
c. GC-MS Instrumental Analysis
-
GC Column: Use a non-polar capillary column, such as an HP-5ms.[13]
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Oven Program: Implement a temperature gradient to separate the analytes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13] Monitor characteristic ions for 4-CEC and the internal standard.
-
Quantification: Construct a calibration curve using certified reference standards and calculate the concentration of 4-CEC in the sample based on the peak area ratio relative to the internal standard.
Protocol: LC-MS/MS Analysis of 4-CEC Reference Material
This protocol provides a general method for the analysis of 4-CEC using LC-MS/MS.
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of sample (e.g., whole blood), add an appropriate deuterated internal standard.
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
b. LC-MS/MS Instrumental Analysis
-
LC Column: Use a suitable reversed-phase column, such as a C18 or Phenyl column.[19]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid).[19]
-
Injection: Inject a small volume (e.g., 5 µL) of the prepared sample.
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[19]
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 4-CEC and one for the internal standard to ensure accurate identification and quantification.
-
Quantification: Generate a calibration curve from the analysis of fortified standards and determine the analyte concentration in the unknown samples.
Visualizations
Caption: A generalized workflow for the certification of a chemical reference material.
Caption: Logical pathway for the validation of an analytical method.
References
- 1. Forensic drug analysis of chloro-N,N-dimethylcathinone (CDC) and chloroethcathinone (CEC): Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Methods for Validating Reference Materials [xrfscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. resolian.com [resolian.com]
- 9. benchchem.com [benchchem.com]
- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. forensicrti.org [forensicrti.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Discriminative Stimulus Effects of 4-CEC and MDMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the discriminative stimulus effects of 4-Chloroethcathinone (4-CEC) and 3,4-Methylenedioxymethamphetamine (MDMA). The information presented is based on available preclinical experimental data and is intended to inform research and drug development in the field of psychoactive substances.
Introduction
This compound (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to other cathinones, it is imperative to understand its pharmacological profile, particularly its subjective effects, to assess its potential for abuse and to guide legislative scheduling. 3,4-Methylenedioxymethamphetamine (MDMA), a well-characterized empathogen and psychedelic, serves as a critical benchmark for comparison due to its complex and distinct discriminative stimulus properties, which are mediated by both serotonergic and dopaminergic systems. This guide will compare the discriminative stimulus effects, receptor binding affinities, and monoamine transporter interactions of 4-CEC and MDMA to provide a comprehensive analysis for the scientific community.
Quantitative Data Summary
The following tables summarize the key quantitative data from drug discrimination and in vitro pharmacology studies for 4-CEC and MDMA.
Table 1: Discriminative Stimulus Effects - Substitution Studies
This table presents the median effective dose (ED₅₀) values for 4-CEC and MDMA to substitute for the discriminative stimulus of various training drugs in animal models, primarily rats. Lower ED₅₀ values indicate greater potency.
| Training Drug | Test Drug | Species | ED₅₀ (mg/kg) | Full/Partial Substitution | Reference |
| MDMA (1.5 mg/kg) | 4-CEC | Rat | 0.43 | Full | [1] |
| Methamphetamine (1.0 mg/kg) | 4-CEC | Rat | 4.3 | Full | [2] |
| Cocaine (10 mg/kg) | 4-CEC | Rat | 4.3 | Full | [2] |
| MDMA (1.5 mg/kg) | MDMA | Rat | 0.27 | Full | N/A |
| d-Amphetamine | MDMA | Human | 1.0-1.5 (half of participants) | Partial | [3] |
| m-CPP | MDMA | Human | 1.0-1.5 (half of participants) | Partial | [3] |
| LSD (0.08 mg/kg) | MDMA | Rat | N/A (78% substitution) | Nearly Complete | [4] |
| Fenfluramine | MDMA | Rat | N/A | Complete | [4] |
Note: ED₅₀ values can vary depending on the specific experimental conditions.
Table 2: In Vitro Pharmacology - Monoamine Transporter Inhibition
This table displays the inhibition constants (Kᵢ in µM) for 4-CEC and MDMA at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound | DAT Kᵢ (µM) | NET Kᵢ (µM) | SERT Kᵢ (µM) | Species | Reference |
| 4-CEC | Low Potency Inhibitor | Low Potency Inhibitor | Substrate | Rat | [5] |
| MDMA | 8.29 | 1.19 | 2.41 | Human | [1][6] |
| MDMA | 4.87 | 1.75 | 0.64 | Mouse | [1][6] |
Note: "Substrate" indicates that the compound is transported by SERT, leading to neurotransmitter release, rather than simply blocking the transporter.
Experimental Protocols
A comprehensive understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.
Drug Discrimination Paradigm
The discriminative stimulus effects of 4-CEC and MDMA are typically evaluated in rodents using a two-lever operant conditioning chamber. The general procedure is as follows:
-
Animal Model: Male Sprague-Dawley rats are commonly used. They are often food-restricted to maintain motivation for the food rewards.
-
Training:
-
Animals are trained to press one of two levers after the administration of a specific training drug (e.g., MDMA at 1.5 mg/kg, i.p.) to receive a food pellet (reinforcement).
-
On alternate sessions, they are administered a vehicle (e.g., saline) and must press the other lever to receive a reward.
-
Training continues until the animals reliably (>80% accuracy) press the correct lever corresponding to the administered substance.
-
-
Testing (Substitution):
-
Once trained, test sessions are conducted where various doses of a novel compound (e.g., 4-CEC) or the training drug (at different doses to establish a dose-response curve) are administered.
-
The percentage of responses on the drug-appropriate lever is recorded. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.
-
-
Testing (Antagonism):
-
To investigate the receptor mechanisms underlying the discriminative stimulus effects, animals are pre-treated with a receptor antagonist before the administration of the training drug.
-
A blockade of the discriminative stimulus is observed if the antagonist significantly reduces the percentage of responses on the drug-appropriate lever.
-
In Vitro Monoamine Transporter Inhibition Assay
The affinity of 4-CEC and MDMA for monoamine transporters is determined using in vitro binding or uptake inhibition assays:
-
Preparation: Cell lines (e.g., HEK293) are genetically modified to express one of the human or rodent monoamine transporters (DAT, NET, or SERT).
-
Assay:
-
Membranes from these cells are incubated with a radiolabeled ligand known to bind specifically to the transporter of interest (e.g., [³H]citalopram for SERT).
-
Various concentrations of the test compound (4-CEC or MDMA) are added to compete with the radioligand for binding to the transporter.
-
-
Data Analysis:
-
The amount of radioactivity is measured to determine the extent to which the test compound has displaced the radioligand.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Mandatory Visualizations
Diagram 1: Drug Discrimination Experimental Workflow
Caption: Workflow of a typical drug discrimination experiment.
Diagram 2: Monoamine Transporter Interaction and Signaling
Caption: Simplified signaling pathway of 4-CEC and MDMA at monoamine transporters.
Comparative Analysis
Discriminative Stimulus Profile
The discriminative stimulus effects of a drug are considered to be a reflection of its subjective effects in humans. The available data indicates that 4-CEC fully substitutes for the discriminative stimulus effects of MDMA in rats, with a potent ED₅₀ of 0.43 mg/kg.[1] This suggests that 4-CEC produces subjective effects that are qualitatively similar to those of MDMA. Furthermore, 4-CEC also fully substitutes for the stimulants cocaine and methamphetamine, albeit at a higher dose of 4.3 mg/kg for both.[2] This substitution pattern suggests that 4-CEC possesses a mixed psychostimulant and MDMA-like profile.
MDMA itself has a complex discriminative stimulus profile. While it establishes a distinct cue, it can also partially substitute for psychostimulants like d-amphetamine in humans and shows nearly complete substitution for the hallucinogen LSD and the serotonin releaser fenfluramine in rats.[3][4] The asymmetric generalization observed between MDMA and cocaine, where cocaine substitutes for MDMA but not vice-versa, highlights the significant serotonergic component of MDMA's subjective effects.[7]
Mechanism of Action at Monoamine Transporters
The differences and similarities in the discriminative stimulus profiles of 4-CEC and MDMA can be largely explained by their interactions with monoamine transporters. MDMA is a well-known substrate and inhibitor of SERT, NET, and DAT, leading to the release and inhibition of reuptake of serotonin, norepinephrine, and dopamine.[1][6] Its higher affinity for SERT is thought to be responsible for its characteristic empathogenic and psychedelic-like effects.[8]
4-CEC also interacts with all three monoamine transporters, but with a distinct profile. It acts as a substrate at SERT, promoting serotonin release, which likely underlies its ability to fully substitute for the MDMA cue.[5] However, it is a low-potency inhibitor at DAT and NET.[5] This weaker action at the dopamine and norepinephrine transporters compared to MDMA may explain the higher doses required for it to substitute for cocaine and methamphetamine.
Conclusion
The discriminative stimulus effects of 4-CEC demonstrate a significant overlap with those of MDMA, suggesting that it produces similar subjective effects. This is primarily attributed to its action as a serotonin releaser via SERT. However, its full substitution for cocaine and methamphetamine indicates a more classic psychostimulant component to its profile as well. The in vitro data corroborates this, showing a primary action at SERT with weaker effects on DAT and NET.
In contrast, MDMA's more balanced, albeit still SERT-preferring, interaction with all three monoamine transporters contributes to its unique and complex subjective effects that are not fully mimicked by traditional psychostimulants. The potent MDMA-like discriminative cue of 4-CEC, coupled with its psychostimulant properties, suggests a high potential for abuse, similar to other synthetic cathinones. Further research, including antagonist studies with 4-CEC, is warranted to fully elucidate the neuropharmacological mechanisms underlying its discriminative stimulus effects and to better understand its potential risks to public health.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine inhibits monoamine transporters expressed in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) in humans trained to discriminate among d-amphetamine, meta-chlorophenylpiperazine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A three-choice discrimination procedure dissociates the discriminative stimulus effects of d-amphetamine and (+/-)-MDMA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and Cardiovascular Effects of 4-Chloro Ring-Substituted Synthetic Cathinones in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the discriminative stimulus effects of 3,4-methylenedioxymethamphetamine (MDMA) and cocaine: asymmetric generalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychedelicreview.com [psychedelicreview.com]
A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for the Analysis of 4-CEC
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection for the Quantification of 4-Chloroethcathinone.
The rise of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Among these, synthetic cathinones like this compound (4-CEC) require robust and reliable analytical methods for their detection and quantification. The two most powerful and widely used techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a head-to-head comparison of these two methodologies for 4-CEC analysis, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Key Differences and Considerations
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their physicochemical properties. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Often necessary for polar compounds like 4-CEC to improve volatility and chromatographic performance. | Generally not required, simplifying sample preparation. |
| Sensitivity | Can achieve high sensitivity, particularly with selected ion monitoring (SIM). | Typically offers very high sensitivity and selectivity, especially with multiple reaction monitoring (MRM). |
| Selectivity | Good selectivity, but may have limitations in differentiating isomers with similar mass spectra. | Excellent selectivity due to the use of precursor and product ion transitions (MRM). |
| Sample Throughput | Can be lower due to longer run times and the need for derivatization. | Often allows for faster analysis and higher throughput. |
| Matrix Effects | Generally less susceptible to ion suppression or enhancement. | Can be prone to matrix effects, requiring careful method development and validation. |
Quantitative Performance Data
The following table summarizes typical validation parameters for the analysis of 4-CEC using GC-MS and LC-MS/MS, based on published methods.
| Parameter | GC-MS (in whole blood)[1][2] | LC-MS/MS (in urine)[3][4] |
| Limit of Detection (LOD) | Not explicitly reported, but LOQ is low. | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL[1] | 0.5 - 1.0 ng/mL[4] |
| Linearity Range | 5 - 1,000 ng/mL[1][2] | Not explicitly defined for 4-CEC alone, but generally wide for cathinones. |
| Coefficient of Determination (R²) | > 0.99[1][2] | > 0.99 for related compounds. |
| Precision (RSD%) | Intra-day: 2.1 - 11.7% Inter-day: 1.3 - 10.2%[1] | Intra-day/Inter-day: < 10%[4] |
| Accuracy (Bias%) | Intra-day: -10.6 - 19.6% Inter-day: 11 - 12.1%[1] | Intra-day/Inter-day: < 10%[4] |
| Extraction Efficiency/Recovery | 79.1%[1] | Not explicitly reported for 4-CEC, but generally high with SPE. |
Experimental Workflows
The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily in the sample preparation and derivatization steps.
Key Advantages and Disadvantages
A logical comparison of the two techniques highlights their respective strengths and weaknesses for 4-CEC analysis.
Detailed Experimental Protocols
GC-MS Method for 4-CEC in Whole Blood
This protocol is based on a validated method for the simultaneous quantification of several synthetic cathinones.[1][2]
1. Sample Preparation:
-
To 1 mL of whole blood, add an internal standard.
-
Perform protein precipitation by adding an appropriate precipitating agent (e.g., trichloroacetic acid).
-
Vortex and centrifuge the sample.
-
Subject the supernatant to Solid Phase Extraction (SPE) for further cleanup and concentration.
-
Elute the analyte from the SPE cartridge and evaporate the eluate to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a derivatizing agent, such as trifluoroacetic anhydride (TFA), to convert 4-CEC into a more volatile and thermally stable derivative.
-
Incubate the mixture to ensure complete derivatization.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS/MS Method for 4-CEC in Urine
This protocol is a representative method based on a multi-analyte procedure for synthetic cathinones.[3][4]
1. Sample Preparation:
-
To a urine sample, add an internal standard.
-
Dilute the sample with a suitable buffer.
-
For cleaner samples, filtration may be sufficient. For more complex matrices, Solid Phase Extraction (SPE) is recommended.
-
If using SPE, condition the cartridge, load the sample, wash to remove interferences, and elute the analyte.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient program to achieve separation from other analytes. A typical run time is under 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex Triple Quad 5500 system or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for 4-CEC: Precursor ion (Q1) m/z 212 -> Product ions (Q3) m/z 194 and m/z 159.[3]
-
Conclusion: Making the Right Choice
Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable quantification of 4-CEC. The choice between them depends on several factors:
-
LC-MS/MS is generally the preferred method for high-throughput screening and quantification of 4-CEC and its metabolites in biological matrices due to its higher sensitivity, selectivity, and simpler sample preparation (no derivatization). This makes it particularly suitable for clinical and forensic toxicology laboratories where rapid turnaround times are crucial.
-
GC-MS remains a valuable and robust alternative. It is a well-established technique that may be more readily available in some laboratories. While the requirement for derivatization adds a step to the workflow, it can provide excellent chromatographic separation and sensitivity. GC-MS may also be less susceptible to the matrix effects that can sometimes complicate LC-MS/MS analysis.
Ultimately, the decision should be based on the specific analytical requirements, available instrumentation, sample matrix, desired sensitivity, and throughput needs of the laboratory. Method validation is critical for both techniques to ensure accurate and defensible results.
References
- 1. In-Depth Analysis of a Plasma or Serum Proteome Using a 4D Protein Profiling Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Chloroethcathinone (4-CEC)
Disclaimer: Specific disposal protocols for 4-Chloroethcathinone (4-CEC) are not extensively documented in readily available safety literature. The following procedures are based on established best practices for the management and disposal of hazardous chemical waste and synthetic cathinones. Researchers must always consult and adhere to their institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[1][2]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-CEC waste.
Waste Management and Disposal Overview
Proper disposal of 4-CEC is critical to ensure personnel safety and environmental protection. All materials contaminated with 4-CEC, including pure compounds, solutions, contaminated lab supplies, and personal protective equipment (PPE), must be treated as hazardous waste.
Data Presentation: Waste Handling and Disposal Summary
| Waste Type | Container Requirements | Storage Guidelines | Disposal Method |
| Solid 4-CEC Waste (e.g., powder, contaminated consumables like gloves, wipes) | Use the original manufacturer's container for pure chemicals.[3][4] For lab trash, double-bag in clear, 6 mil polyethylene bags.[3][5] All containers must be durable, leak-proof, and have a secure, screw-on cap.[3][6] | Store in a designated, labeled hazardous waste area.[3] Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases.[6] Container must be kept closed except when adding waste.[1][3] | Collection and disposal by a licensed hazardous waste management company.[7] |
| Liquid 4-CEC Waste (e.g., solutions, rinsate) | Collect in a compatible, leak-proof container with a screw-on cap.[3][6] Glass or plastic-coated shatter-resistant bottles are recommended.[4] Use secondary containment that can hold 110% of the primary container's volume.[3] | Store in a designated hazardous waste area, away from drains.[4] Do not fill containers beyond 90% capacity to allow for expansion.[6] | Collection and disposal by a licensed hazardous waste management company.[7] Incineration is a common method for organic chemical waste. |
| Sharps Waste (e.g., needles, contaminated glass) | Collect in a designated, puncture-resistant sharps container.[3] | Label the container clearly as "Hazardous Waste - Sharps." | Collection and disposal by a licensed hazardous waste management company. |
| Empty 4-CEC Containers | Triple-rinse with a suitable solvent (e.g., ethanol or methanol).[1] Collect the rinsate as hazardous liquid waste.[1] | After triple-rinsing and air-drying, deface the original label.[1][4] | The rinsed container may be disposed of in regular trash or recycled, pending institutional policy.[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
Protocol 1: Segregation and Collection of 4-CEC Waste
-
Personal Protective Equipment (PPE): Before handling 4-CEC or its waste, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat. All handling of powdered 4-CEC should occur within a certified chemical fume hood.
-
Identify Waste Stream: Determine if the waste is solid, liquid, or sharps. Never mix different waste streams in the same container.
-
Select Container: Choose a container that is compatible with 4-CEC and in good condition, with no cracks or leaks.[1][6] The container must have a tight-fitting, screw-on cap.[3] For liquid waste, place the primary container in a chemically compatible secondary container.[3]
-
Label Container: As soon as waste is first added, affix a "Hazardous Waste" label.[1] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The specific hazards (e.g., Toxic).
-
The generator's name and contact information.
-
-
Add Waste: Place waste into the designated container. Keep the container closed at all times except when adding waste.[1][3]
Protocol 2: Decontamination of Surfaces and Equipment
-
Prepare Decontamination Solution: While specific decontamination studies for 4-CEC are not available, a general approach for synthetic cathinones involves soap and water. Avoid using bleach or alcohol-based sanitizers on skin.[5] For lab surfaces, a standard laboratory detergent followed by a solvent rinse (e.g., ethanol) can be effective.
-
Decontaminate Surfaces: Liberally apply the cleaning solution to the contaminated area and wipe with absorbent paper towels.
-
Rinse and Dry: Wipe the area with clean water to remove any detergent residue, followed by a solvent rinse if appropriate for the surface. Allow the surface to air dry completely.
-
Dispose of Materials: All used wipes, paper towels, and disposable PPE are considered solid hazardous waste and must be disposed of accordingly.[5]
-
Personal Decontamination: If skin contact occurs, immediately wash the affected area thoroughly with soap and water.[5]
Protocol 3: Arranging for Final Disposal
-
Storage Pending Disposal: Store sealed and labeled hazardous waste containers in a designated, secure area that is well-ventilated and away from general laboratory traffic.[3][4] Ensure that incompatible wastes are segregated.[6]
-
Adhere to Time and Quantity Limits: Hazardous waste must typically be collected within 90 days of the accumulation start date.[3] Do not exceed the maximum allowable quantity of stored waste as per institutional and regulatory limits (e.g., 55 gallons).[3]
-
Schedule Pickup: Contact your institution's EHS department to schedule a hazardous waste collection.[3] Do not attempt to dispose of 4-CEC waste via standard trash or down the drain.[2]
Mandatory Visualization
The following diagrams illustrate the procedural workflow for the proper disposal of 4-CEC.
Caption: Workflow for this compound Waste Management.
Caption: Segregation of 4-CEC from Incompatible Chemicals.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. acs.org [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Essential Safety and Operational Protocols for Handling 4-Chloroethcathinone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds like 4-Chloroethcathinone (4-CEC). Adherence to rigorous safety and disposal protocols is critical to mitigate potential risks and ensure a secure research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
While the Safety Data Sheet (SDS) for this compound hydrochloride indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and does not necessitate special handling measures, a conservative approach to personal protective equipment (PPE) is recommended. This is due to the limited toxicological data available for 4-CEC and the hazardous classification of structurally similar compounds like 4-Chloromethcathinone (4-CMC), which is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, treating 4-CEC with a higher degree of caution is a prudent laboratory practice.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling potentially hazardous chemicals and research compounds.[2][3][4][5][6]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against dermal absorption and minimizes risk in case of a breach in the outer glove.[2] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination and accidental contact.[2][5] |
| Eye/Face Protection | Safety goggles or a full-face shield. | Protects eyes and face from splashes or airborne particles.[2] |
| Respiratory Protection | A minimum of an N95 or higher-rated disposable filtering facepiece respirator is advised, especially when handling the powder form or if there is a risk of aerosolization. | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination outside of the laboratory.[2] |
Operational Plan for Handling this compound
A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram outlines the key steps for the safe handling of 4-CEC, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All disposable PPE (gloves, gown, shoe covers, respirator), contaminated labware (e.g., weighing papers, pipette tips), and residual 4-CEC powder should be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method : The primary recommended method for the disposal of chemical waste is through a licensed chemical waste management company.[7] Incineration at a high temperature is often the preferred method for the complete destruction of such compounds.[8]
-
Regulatory Compliance : Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.[7]
By implementing these comprehensive safety and handling procedures, research professionals can effectively manage the risks associated with handling this compound, fostering a secure and productive laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pogo.ca [pogo.ca]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pogo.ca [pogo.ca]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
